Sergliflozin Etabonate
Description
This compound is a benzylphenol glucoside and selective sodium-glucose co-transporter subtype 2 (SGLT2) inhibitor with antihyperglycemic activity. Its prodrug form, this compound, is orally available and is converted to sergiflozin upon absorption.
This compound is a small molecule drug with a maximum clinical trial phase of II.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[(4-methoxyphenyl)methyl]phenoxy]oxan-2-yl]methyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O9/c1-3-29-23(27)30-13-18-19(24)20(25)21(26)22(32-18)31-17-7-5-4-6-15(17)12-14-8-10-16(28-2)11-9-14/h4-11,18-22,24-26H,3,12-13H2,1-2H3/t18-,19-,20+,21-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXKHBNJTPICNF-QMCAAQAGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2CC3=CC=C(C=C3)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC=C2CC3=CC=C(C=C3)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20961265 | |
| Record name | 2-(4-Methoxybenzyl)phenyl 6-O-(ethoxycarbonyl)-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20961265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
408504-26-7 | |
| Record name | Sergliflozin etabonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=408504-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Methoxybenzyl)phenyl 6-O-(ethoxycarbonyl)-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20961265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SERGLIFLOZIN ETABONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HY3523466 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Sergliflozin Etabonate: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sergliflozin etabonate (codenamed GW869682X) is a prodrug of sergliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). Developed as a potential treatment for type 2 diabetes mellitus, it represents a novel therapeutic approach to glycemic control. This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthesis of this compound, intended for professionals in the field of drug development and research. While the clinical development of this compound was discontinued after Phase II trials, the preclinical data and the optimized synthesis process offer valuable insights into the development of SGLT2 inhibitors.
Discovery and Rationale
This compound was developed by GlaxoSmithKline as a therapeutic agent for type 2 diabetes. The rationale for its development is rooted in the function of SGLT2, a protein primarily expressed in the proximal renal tubules responsible for the reabsorption of approximately 90% of filtered glucose from the urine back into the bloodstream.[1] Inhibition of SGLT2 presents an insulin-independent mechanism for lowering blood glucose levels by promoting the excretion of excess glucose in the urine.
Sergliflozin is the active metabolite, while the etabonate ester form was designed to enhance its pharmaceutical properties.
Mechanism of Action
Sergliflozin is a selective inhibitor of SGLT2. By binding to SGLT2, it blocks the reabsorption of glucose in the kidneys, leading to glucosuria (the excretion of glucose in the urine) and consequently lowering plasma glucose levels.[1][2] This mechanism of action is independent of insulin secretion or sensitivity, making it a viable therapeutic option across different stages of type 2 diabetes.
Signaling Pathway
The mechanism of action of SGLT2 inhibitors like sergliflozin has downstream effects on various physiological parameters. The primary effect is the reduction of plasma glucose. Additionally, the induced glucosuria leads to a mild osmotic diuresis and caloric loss, which can contribute to a reduction in blood pressure and body weight.
Pharmacological Profile
In Vitro Selectivity
The active form of the prodrug, sergliflozin-A, demonstrates high selectivity for SGLT2 over SGLT1. The inhibitory constants (Ki) highlight this preference, indicating a lower potential for off-target effects related to SGLT1 inhibition in the gastrointestinal tract.
| Compound | SGLT1 Ki (nM) | SGLT2 Ki (nM) | Selectivity (SGLT1/SGLT2) |
| Sergliflozin-A | 1100 | 1.3 | ~846 |
| Phlorizin | 11 | 24 | ~0.46 |
Data sourced from a study on the pharmacological properties of sergliflozin.
Pharmacokinetics and Pharmacodynamics
A single-dose study in healthy volunteers and patients with type 2 diabetes mellitus revealed the following pharmacokinetic and pharmacodynamic properties of this compound:
| Parameter | Value |
| Time to Maximum Plasma Concentration (tmax) | ~30-45 minutes |
| Plasma Elimination Half-life (t1/2) | ~0.5-1 hour |
| Urinary Excretion | <0.5% of the administered dose |
Pharmacokinetic parameters of the active entity, sergliflozin, after oral administration of this compound (5-500 mg).[3]
In these studies, this compound produced a dose-related increase in urinary glucose excretion under both fasting and glucose-loaded conditions.[3] It also led to a transient attenuation of the plasma glucose area under the curve (AUC) following a glucose challenge.[3]
Synthesis Process
An efficient and practical synthesis for the large-scale preparation of this compound has been developed, significantly improving the overall yield from 11% to 45% compared to the initial route.[3] The optimized process is chromatography-free and avoids the use of highly toxic reagents.[3]
Optimized Synthesis Workflow
The improved synthesis involves a multi-step process starting from anisole.
References
An In-depth Technical Guide on the Mechanism of Action of Sergliflozin as an SGLT2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Discontinuation Notice: Development of Sergliflozin was discontinued after Phase II clinical trials in favor of Remogliflozin.[1][2] The information presented herein is based on preclinical and early clinical data published prior to its discontinuation.
Core Mechanism of Action
Sergliflozin is a prodrug that is rapidly and extensively converted to its active form, Sergliflozin-A.[3] It is a potent and highly selective inhibitor of the Sodium-Glucose Co-transporter 2 (SGLT2).[3][4] SGLT2 is a low-affinity, high-capacity transporter expressed almost exclusively on the apical membrane of epithelial cells in the S1 segment of the proximal renal tubule.[2][4][5] It is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate back into the bloodstream.[2]
By competitively inhibiting SGLT2, Sergliflozin-A blocks this primary pathway of renal glucose reabsorption.[4][6] This inhibition leads to a dose-dependent increase in urinary glucose excretion (glucosuria), thereby lowering plasma glucose concentrations in an insulin-independent manner.[4][7][8] This mechanism of action offers a unique approach to glycemic control, particularly in type 2 diabetes mellitus.[4][7]
Biochemical and Pharmacodynamic Properties
In Vitro Inhibitory Activity and Selectivity
Sergliflozin-A demonstrates high potency for human SGLT2 and significant selectivity over human SGLT1. The inhibition is competitive in nature.[6] This selectivity is crucial as SGLT1 is predominantly found in the small intestine and also contributes to glucose reabsorption in the S3 segment of the proximal tubule; its inhibition can lead to gastrointestinal side effects.
| Parameter | hSGLT2 | hSGLT1 | Selectivity (SGLT1/SGLT2) | Reference |
| Sergliflozin-A Ki | 20 nM | 1.0 µM (1000 nM) | ~50-fold | [6] |
| Phlorizin Ki (Comparator) | 39 nM | 0.3 µM (300 nM) | ~7.7-fold | [6] |
In Vivo Pharmacodynamic Effects
Preclinical and early clinical studies have consistently shown that oral administration of the prodrug, Sergliflozin etabonate, results in a dose-dependent increase in urinary glucose excretion (UGE).
| Species/Subject | Dose Range | Key Pharmacodynamic Outcome | Reference |
| Mice, Rats, Dogs | Dose-dependent | Increased urinary glucose excretion. | [7] |
| Diabetic Rats | Not specified | Glucose-lowering effects in an oral glucose tolerance test, independent of insulin secretion. No effect on normoglycemia or electrolyte balance. | [4][7] |
| Healthy Volunteers | 5 - 500 mg (single dose) | Dose-related glucosuria under fasting and glucose-loaded conditions. Transient attenuation of plasma glucose AUC post-glucose challenge. | [3] |
| Type 2 Diabetes Patients | 50 - 500 mg (single dose) | Dose-related glucosuria. | [1][3] |
| Healthy Obese Subjects | 500 mg - 1000 mg (14 days) | Significant weight reduction (~1.5 kg) compared to placebo. | [9] |
Experimental Protocols
In Vitro SGLT Inhibition Assay
The inhibitory potency and selectivity of Sergliflozin-A were determined using cell-based transport assays.
Objective: To measure the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) of the compound against human SGLT1 and SGLT2.
Methodology:
-
Cell Line Maintenance: Chinese Hamster Ovary (CHO-K1) or COS-7 cells are stably transfected to express either human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2).[6][7]
-
Transport Assay:
-
Cells are seeded into 24-well plates and grown to confluence.
-
Prior to the assay, cells are washed with a sodium-free buffer to remove any residual sodium.
-
Cells are then incubated with varying concentrations of the inhibitor (e.g., Sergliflozin-A) in a sodium-containing buffer.
-
A radiolabeled or fluorescent glucose analogue, such as alpha-methyl-D-glucopyranoside ([14C]AMG) or 2-NBDG, is added to initiate the transport reaction.[6][10] The use of a non-metabolizable analogue like AMG ensures that the measured uptake is solely due to transport activity.
-
The uptake is allowed to proceed for a defined period (e.g., 60 minutes) at 37°C.
-
The reaction is terminated by rapidly washing the cells with ice-cold, sodium-free buffer to remove the extracellular substrate.
-
-
Quantification:
-
Cells are lysed, and intracellular radioactivity is measured using a scintillation counter.
-
The rate of transport is calculated and plotted against the inhibitor concentration.
-
-
Data Analysis: IC50 values are determined by fitting the data to a four-parameter logistic equation. Ki values are calculated using the Cheng-Prusoff equation for competitive inhibition.
In Vivo Glucosuria Assessment in Animal Models
Objective: To evaluate the pharmacodynamic effect of orally administered Sergliflozin by measuring urinary glucose excretion (UGE).[11]
Methodology:
-
Animal Model: Male Sprague-Dawley rats (~300 g) are used.[11]
-
Acclimation: Animals are housed individually in metabolic cages that allow for the separate collection of urine and feces. They are acclimated for several days before the study begins.
-
Dosing: this compound is formulated in a vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage at various single doses (e.g., 0.1, 1, 3, 10 mg/kg). A control group receives the vehicle only.[11]
-
Sample Collection: Urine is collected over a 24-hour period post-dosing. The total volume is recorded.
-
Analysis: The glucose concentration in the collected urine is measured using a standard glucose oxidase assay.
-
Data Calculation: The total amount of glucose excreted over 24 hours is calculated by multiplying the urine volume by the glucose concentration. Results are typically expressed as mg/24h.
Downstream Cellular and Systemic Effects (Class Effects)
While specific signaling pathway data for Sergliflozin is limited due to its discontinued development, the broader class of SGLT2 inhibitors is known to exert pleiotropic effects beyond simple glucosuria. These effects are thought to contribute to the observed cardiovascular and renal benefits.[12][13][14]
Key pathways modulated by SGLT2 inhibitors as a class include:
-
AMPK/SIRT1 Activation: SGLT2 inhibitors can activate AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1).[12][15] This activation helps restore cellular energy balance, reduce inflammation, and may stimulate autophagy, which can ameliorate cellular stress in renal and cardiac tissues.[12]
-
NLRP3 Inflammasome Inhibition: The class has been shown to inhibit the NLRP3 inflammasome, a key component of the innate immune system.[16][17] This leads to a reduction in the release of pro-inflammatory cytokines like IL-1β and IL-18, thereby mitigating systemic and local inflammation.[16]
-
NF-κB Pathway Suppression: SGLT2 inhibitors can suppress the activation of Nuclear Factor kappa B (NF-κB), a critical transcription factor that governs the expression of numerous pro-inflammatory genes.[15][16]
-
Metabolic Shift: By promoting caloric loss through glucosuria, SGLT2 inhibitors induce a mild, persistent state of ketogenesis. The resulting ketone bodies (e.g., β-hydroxybutyrate) are a more energy-efficient fuel for the heart and kidneys, which may improve myocardial and renal energetics.[14][17]
References
- 1. academic.oup.com [academic.oup.com]
- 2. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 3. Single-dose pharmacokinetics and pharmacodynamics of this compound, a novel inhibitor of glucose reabsorption, in healthy volunteers and patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sergliflozin, a novel selective inhibitor of low-affinity sodium glucose cotransporter (SGLT2), validates the critical role of SGLT2 in renal glucose reabsorption and modulates plasma glucose level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of Action of SGLT-2 inhibitors – My Endo Consult [myendoconsult.com]
- 6. Inhibitor binding in the human renal low- and high-affinity Na+/glucose cotransporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a selective SGLT2 inhibitor, improves glycemic control in streptozotocin-induced diabetic rats and Zucker fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacodynamic Model of Sodium–Glucose Transporter 2 (SGLT2) Inhibition: Implications for Quantitative Translational Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Characterization of the SGLT2 Interaction Network and Its Regulation by SGLT2 Inhibitors: A Bioinformatic Analysis [frontiersin.org]
- 13. wirelesslifesciences.org [wirelesslifesciences.org]
- 14. Frontiers | Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review [frontiersin.org]
- 15. Targeting inflammatory signaling pathways with SGLT2 inhibitors: Insights into cardiovascular health and cardiac cell improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. An Overview of the Cardiorenal Protective Mechanisms of SGLT2 Inhibitors [mdpi.com]
Chemical structure and properties of Sergliflozin Etabonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sergliflozin etabonate, a prodrug of the potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor sergliflozin, represents a significant area of investigation in the management of type 2 diabetes mellitus.[1][2][3] This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols. All quantitative data are presented in structured tables for clarity and comparative analysis. Furthermore, key biological pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its scientific foundation.
Chemical Structure and Identification
This compound is chemically described as ethyl [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[(4-methoxyphenyl)methyl]phenoxy]oxan-2-yl]methyl carbonate.[1][4] It is the ethyl carbonate ester of sergliflozin, the active moiety.[1]
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | ethyl [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[(4-methoxyphenyl)methyl]phenoxy]oxan-2-yl]methyl carbonate[1][4] |
| CAS Number | 408504-26-7[1][4] |
| Molecular Formula | C23H28O9[1][4] |
| SMILES | CCOC(=O)OC[C@@H]1--INVALID-LINK--OC2=CC=CC=C2CC3=CC=C(C=C3)OC)O)O">C@HO[1] |
| InChI Key | QLXKHBNJTPICNF-QMCAAQAGSA-N[5] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 448.46 g/mol | [5][6] |
| Boiling Point | 611.5 ± 55.0 °C at 760 mmHg | [6] |
| Solubility | Soluble in DMSO, Methanol, Ethanol. Insoluble in Water. | [7] |
| Appearance | Solid | [7] |
Mechanism of Action and Pharmacology
This compound is a prodrug that is rapidly converted in the body to its active form, sergliflozin.[2] Sergliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a protein primarily expressed in the proximal renal tubules.[3][8] SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli.[1]
By inhibiting SGLT2, sergliflozin blocks this reabsorption, leading to increased urinary glucose excretion and a subsequent reduction in plasma glucose levels.[1][3][8] This mechanism of action is independent of insulin secretion or sensitivity.[8]
Signaling Pathways
The inhibition of SGLT2 by sergliflozin initiates a cascade of downstream effects. While direct signaling pathways for sergliflozin are not extensively detailed, the broader class of SGLT2 inhibitors is known to influence several key cellular signaling pathways, including the AMP-activated protein kinase (AMPK) pathway, which is a central regulator of cellular energy homeostasis.
Experimental Protocols
Chemical Synthesis of this compound
An efficient and practical process for the large-scale preparation of this compound has been described.[9] The synthesis involves a multi-step process that includes a high-yield and highly β-selective O-glycosylation.[9]
A detailed protocol involves:
-
Synthesis of the aglycone: Preparation of 2-[(4-methoxyphenyl)methyl]phenol from anisole.[9]
-
O-glycosylation: Reaction of the aglycone with a protected glucose donor, such as penta-O-acetyl-β-D-glucopyranose, to form the β-glucoside.[9]
-
Deprotection: Removal of the acetyl protecting groups from the glucose moiety.
-
Ethoxycarbonylation: Selective introduction of the ethyl carbonate group at the C6 position of the glucose.[9]
Analytical Characterization
4.2.1. High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC (RP-HPLC) method is suitable for the determination of this compound in bulk and pharmaceutical formulations. While a specific method for this compound is not detailed in the provided results, a general approach for a similar compound, Remogliflozin Etabonate, can be adapted.[10][11]
-
Column: Kromasil C18 (or equivalent)[10]
-
Mobile Phase: A mixture of methanol and water in an isocratic program.[10]
-
Flow Rate: 1.0 mL/min[10]
-
Detection: UV-visible detector at a wavelength of approximately 228 nm.[10]
-
Software: Openlab EZChrome Software (or equivalent)[10]
4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the chemical structure and stereochemistry of this compound and its intermediates.[9] Characteristic chemical shifts and coupling constants for the anomeric proton and other key protons are analyzed to verify the β-anomeric configuration.[9]
4.2.3. Mass Spectrometry (MS)
High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a sensitive method for the quantification of this compound and its active metabolite, sergliflozin, in biological matrices such as plasma.[12]
In Vitro Biological Activity Assay: SGLT2 Inhibition
The inhibitory activity of sergliflozin on SGLT2 can be assessed using a cell-based glucose uptake assay. A fluorescent glucose transport assay using HK-2 cells, which endogenously express SGLT2, provides a non-radioactive method for screening SGLT2 inhibitors.[13]
Experimental Workflow:
Protocol Outline:
-
Cell Culture: HK-2 cells are cultured to confluence in appropriate media.
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of sergliflozin.
-
Glucose Uptake: A fluorescent glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), is added to the cells.[13]
-
Fluorescence Measurement: After an incubation period, the fluorescence intensity within the cells is measured using a fluorescence microplate reader or microscope.
-
Data Analysis: The percentage inhibition of glucose uptake is calculated by comparing the fluorescence in inhibitor-treated cells to control cells.
In Vivo Efficacy Studies
The antihyperglycemic effects of this compound have been evaluated in rodent models of diabetes, such as streptozotocin-induced diabetic rats and Zucker fatty rats.[8]
General Protocol:
-
Animal Model: Induction of diabetes in rats using streptozotocin or use of a genetic model like the Zucker fatty rat.[8]
-
Drug Administration: this compound is administered orally at various doses.[8]
-
Monitoring: Blood glucose levels are monitored at different time points. Urinary glucose excretion is also measured.[8]
-
Outcome Measures: The primary outcomes are a reduction in blood glucose levels and an increase in urinary glucose excretion.[8]
Conclusion
This compound is a promising SGLT2 inhibitor prodrug with a well-defined chemical structure and a clear mechanism of action for the potential treatment of type 2 diabetes. This technical guide provides a foundational understanding of its chemical and pharmacological properties, along with methodologies for its synthesis, characterization, and biological evaluation. The provided information is intended to support further research and development efforts in the field of diabetes therapeutics.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Single-dose pharmacokinetics and pharmacodynamics of this compound, a novel inhibitor of glucose reabsorption, in healthy volunteers and patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sergliflozin, a novel selective inhibitor of low-affinity sodium glucose cotransporter (SGLT2), validates the critical role of SGLT2 in renal glucose reabsorption and modulates plasma glucose level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C23H28O9 | CID 9824918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. chemigran.com [chemigran.com]
- 7. This compound | SGLT | TargetMol [targetmol.com]
- 8. This compound, a selective SGLT2 inhibitor, improves glycemic control in streptozotocin-induced diabetic rats and Zucker fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. ijirt.org [ijirt.org]
- 11. Development and Validation of a Robust RP-HPLC Method for the Estimation of Remogliflozin Etabonate in Bulk and Tablet Dosage Forms – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 12. First human dose-escalation study with remogliflozin etabonate, a selective inhibitor of the sodium-glucose transporter 2 (SGLT2), in healthy subjects and in subjects with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Pharmacological Profile of Sergliflozin Etabonate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sergliflozin etabonate, a prodrug of sergliflozin (sergliflozin-A), is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). Preclinical investigations have demonstrated its efficacy in improving glycemic control in various rodent models of diabetes. This document provides a comprehensive overview of the preclinical pharmacological data for this compound, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile. The information is intended to serve as a technical resource for professionals in the field of diabetes drug discovery and development.
Mechanism of Action
This compound exerts its pharmacological effect via the inhibition of SGLT2, a protein primarily expressed in the proximal renal tubules responsible for the reabsorption of approximately 90% of filtered glucose from the urine back into the bloodstream.[1][2] By selectively blocking SGLT2, sergliflozin promotes the excretion of excess glucose in the urine, thereby lowering plasma glucose levels in an insulin-independent manner.[3][4] this compound itself is a less potent inhibitor of SGLT2 but is rapidly and extensively converted to its active form, sergliflozin, in vivo.[5][6]
In Vitro Pharmacology
The inhibitory potency and selectivity of sergliflozin and its active metabolite, sergliflozin-A, against human SGLT1 and SGLT2 have been determined in vitro.
SGLT Inhibition Profile
The inhibitory constants (Ki) demonstrate the high selectivity of sergliflozin-A for SGLT2 over SGLT1.
| Compound | hSGLT1 (Ki, nM) | hSGLT2 (Ki, nM) | Selectivity (SGLT1/SGLT2) |
| Sergliflozin | - | 2[6] | - |
| Sergliflozin-A | 2800 | 1.2 | ~2333 |
| Phlorizin | 11 | 3.9 | ~2.8 |
| Data sourced from a preclinical study. |
Experimental Protocol: In Vitro SGLT Inhibition Assay
A fluorescent glucose transport assay using human kidney 2 (HK-2) cells, which endogenously express SGLT2, can be employed to screen for SGLT2 inhibitors.[7][8][9]
Methodology:
-
Cell Culture: Human kidney 2 (HK-2) cells are cultured in appropriate media until confluent.
-
Assay Preparation: Cells are washed with a sodium-containing buffer (for SGLT-dependent uptake) or a sodium-free buffer (as a control).
-
Inhibitor Addition: Cells are pre-incubated with varying concentrations of sergliflozin or vehicle.
-
Glucose Uptake: The fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), is added, and the cells are incubated to allow for glucose uptake.[7][8][9]
-
Fluorescence Measurement: After incubation, the cells are washed to remove extracellular 2-NBDG, and the intracellular fluorescence is measured using a fluorescence plate reader.
-
Data Analysis: The inhibition of glucose uptake by sergliflozin is calculated by comparing the fluorescence in treated cells to that in vehicle-treated cells. The Ki value is then determined using appropriate pharmacological models.
In Vivo Pharmacology
The antihyperglycemic effects of this compound have been evaluated in preclinical models of type 1 and type 2 diabetes.
Streptozotocin-Induced Diabetic Rats
In streptozotocin (STZ)-induced diabetic rats, a model of type 1 diabetes, this compound demonstrated significant glucose-lowering effects.[1][3]
Key Findings:
-
Improved postprandial hyperglycemia.[3]
-
The antihyperglycemic effect correlated with the severity of the diabetic condition.[3]
-
Increased urinary glucose excretion in a dose-dependent manner.[3]
Zucker Fatty Rats
In Zucker fatty rats, a model of obesity and insulin resistance characteristic of type 2 diabetes, chronic treatment with this compound resulted in improved glycemic control.[1][3]
Key Findings:
-
Reduced levels of glycated hemoglobin (HbA1c) and fasting plasma glucose.[3]
-
Improved glycemic response following a glucose load.[3]
-
Did not affect body weight or food intake.[3]
Experimental Protocol: In Vivo Diabetic Animal Models
References
- 1. This compound, a selective SGLT2 inhibitor, improves glycemic control in streptozotocin-induced diabetic rats and Zucker fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nursingcenter.com [nursingcenter.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ndineuroscience.com [ndineuroscience.com]
- 6. Single-dose pharmacokinetics and pharmacodynamics of this compound, a novel inhibitor of glucose reabsorption, in healthy volunteers and patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Etabonate Group in Sergliflozin: A Prodrug Strategy for SGLT2 Inhibition
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Sergliflozin etabonate is a prodrug of sergliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). The etabonate group, an ethyl carbonate ester, plays a crucial role in this prodrug strategy. By masking a hydroxyl group on the glucose moiety of sergliflozin, the etabonate group enhances the molecule's oral bioavailability and metabolic stability. Following oral administration, this compound is rapidly and extensively converted to its active form, sergliflozin, which then exerts its therapeutic effect by inhibiting SGLT2 in the renal tubules, leading to increased urinary glucose excretion and a reduction in plasma glucose levels. This guide provides a comprehensive overview of the role of the etabonate group in the sergliflozin prodrug strategy, including its mechanism of action, pharmacokinetic profile, and the experimental methodologies used to characterize its activity.
Introduction to Sergliflozin and the SGLT2 Target
Sodium-glucose cotransporter 2 (SGLT2) is a high-capacity, low-affinity transporter located predominantly in the S1 segment of the proximal renal tubules. It is responsible for reabsorbing approximately 90% of the glucose filtered by the glomeruli.[1] Inhibition of SGLT2 presents a novel, insulin-independent mechanism for the treatment of type 2 diabetes mellitus by promoting the excretion of excess glucose in the urine.[2]
Sergliflozin is a potent and selective SGLT2 inhibitor. However, like many O-glycoside SGLT2 inhibitors, it is susceptible to hydrolysis by β-glucosidases in the gastrointestinal tract, which can limit its oral bioavailability. To overcome this, a prodrug approach was employed, leading to the development of this compound.[3]
The Role of the Etabonate Prodrug Moiety
The etabonate group is an ethyl carbonate ester attached to the glucose moiety of the sergliflozin molecule.[4][5] This chemical modification serves several key purposes in the prodrug strategy:
-
Enhanced Metabolic Stability: The etabonate group protects the parent molecule from premature degradation by intestinal β-glucosidases.[3]
-
Improved Oral Bioavailability: By masking a polar hydroxyl group, the etabonate moiety increases the lipophilicity of the molecule, facilitating its absorption across the gastrointestinal membrane.
-
Rapid Conversion to Active Form: Following absorption, the etabonate ester is readily cleaved by endogenous esterases in the plasma and/or liver, releasing the active drug, sergliflozin.[6]
This prodrug strategy ensures that a sufficient concentration of the active SGLT2 inhibitor reaches its target in the kidneys.
Mechanism of Action
The mechanism of action for the this compound prodrug strategy can be visualized as a two-step process. First, the orally administered this compound is absorbed from the gastrointestinal tract. Subsequently, it undergoes rapid and extensive enzymatic hydrolysis to yield the active metabolite, sergliflozin.
Sergliflozin then circulates to the kidneys, where it selectively binds to and inhibits SGLT2 transporters on the luminal side of the proximal tubule epithelial cells. This inhibition prevents the reabsorption of glucose from the glomerular filtrate back into the bloodstream. The un-reabsorbed glucose is then excreted in the urine, leading to a net loss of glucose from the body and a consequent lowering of plasma glucose levels.[1]
Prodrug activation and mechanism of SGLT2 inhibition.
Quantitative Data
In Vitro Inhibitory Activity
The inhibitory potency of sergliflozin's active form (sergliflozin-A) and the prodrug (this compound) against human SGLT1 and SGLT2 are summarized below.
| Compound | Target | IC50 / Ki | Selectivity (SGLT1/SGLT2) | Reference |
| Sergliflozin-A | hSGLT2 | Ki = 2.39 nM | ~296-fold | [7] |
| Sergliflozin-A | hSGLT1 | Ki = 708 nM | [7] | |
| This compound | hSGLT2 | Ki = 151 nM | ~75-fold less potent than sergliflozin | [8] |
Pharmacokinetic Parameters
The pharmacokinetic properties of this compound and its active metabolite, sergliflozin, have been evaluated in single and multiple-dose studies in healthy volunteers and patients with type 2 diabetes mellitus.
Table 1: Single-Dose Pharmacokinetic Parameters of Sergliflozin in Healthy Volunteers and Patients with Type 2 Diabetes (T2DM)
| Parameter | Healthy Volunteers (5-500 mg dose) | T2DM Patients (5-500 mg dose) | Reference |
| Tmax (h) | ~0.5 - 0.75 | ~0.75 | [6][9] |
| Cmax (ng/mL) | Dose-proportional increase | Dose-proportional increase | [6][9] |
| t1/2 (h) | ~0.5 - 1.0 | ~1.33 (at 500 mg) | [6][10] |
| AUC | Dose-proportional increase | Dose-proportional increase | [6][9] |
Table 2: Multiple-Dose Pharmacokinetic Parameters of Sergliflozin in Healthy Overweight/Obese Volunteers (14-day treatment)
| Dose Regimen | Tmax (h) | t1/2 (h) | Accumulation | Reference |
| 500 mg tid | Not reported | ~2 | No evidence of accumulation | [6] |
| 1000 mg tid | Not reported | ~2 | No evidence of accumulation | [6] |
Note: Following oral administration, the prodrug, this compound, is rapidly and extensively converted to the active entity, sergliflozin.[6]
Efficacy Data
The primary pharmacodynamic effect of sergliflozin is a dose-dependent increase in urinary glucose excretion.
Table 3: Effect of Single-Dose this compound on Urinary Glucose Excretion (UGE)
| Population | Dose Range | Effect on UGE | Reference |
| Healthy Volunteers | 5 - 500 mg | Dose-related increase | [6] |
| T2DM Patients | 5 - 500 mg | Dose-related increase | [6] |
In preclinical studies, chronic administration of this compound in Zucker fatty rats resulted in a reduction in glycated hemoglobin (HbA1c) and fasting plasma glucose levels.[2] In clinical studies, single doses of this compound produced a transient attenuation of the plasma glucose area under the curve (AUC) following a glucose challenge.[6][9]
Experimental Protocols
In Vitro SGLT Inhibition Assay
Objective: To determine the inhibitory potency (IC50 or Ki) of test compounds against SGLT1 and SGLT2 transporters.
Methodology:
-
Cell Culture and Transfection:
-
Chinese Hamster Ovary (CHO-K1) cells or Human Embryonic Kidney (HEK293) cells are cultured in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics.
-
Cells are stably or transiently transfected with plasmids encoding human SGLT1 or SGLT2. Stable cell lines are selected using an appropriate antibiotic (e.g., neomycin).
-
-
Glucose Uptake Assay:
-
Transfected cells are seeded in 96-well plates and grown to confluence.
-
On the day of the assay, the culture medium is removed, and the cells are washed with a sodium-containing or sodium-free (e.g., choline-based) buffer.
-
Cells are then incubated with varying concentrations of the test compound (e.g., sergliflozin-A) for a defined period (e.g., 15-30 minutes) at 37°C.
-
A fluorescent glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), is added to the wells, and the cells are incubated for an additional period (e.g., 20-30 minutes) to allow for glucose uptake.
-
The uptake reaction is stopped by washing the cells with ice-cold buffer.
-
The intracellular fluorescence is measured using a fluorescence plate reader or quantified by fluorescence microscopy.
-
-
Data Analysis:
-
The sodium-dependent glucose uptake is calculated as the difference between uptake in the sodium-containing and sodium-free buffers.
-
The percentage of inhibition at each compound concentration is determined relative to the control (no inhibitor).
-
IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
-
In vitro SGLT2 inhibition assay workflow.
In Vivo Efficacy Studies in Diabetic Rat Models
Objective: To evaluate the antihyperglycemic effects of this compound in animal models of diabetes.
Models:
-
Streptozotocin (STZ)-Induced Diabetic Rats: A model of type 1 diabetes characterized by insulin deficiency. Diabetes is induced by a single intraperitoneal injection of STZ (e.g., 60-65 mg/kg).
-
Zucker Fatty Rats: A genetic model of obesity and insulin resistance, representing aspects of type 2 diabetes.
Methodology:
-
Induction of Diabetes (STZ model):
-
Male Sprague-Dawley or Wistar rats are fasted overnight.
-
A freshly prepared solution of streptozotocin in citrate buffer (pH 4.5) is administered via intraperitoneal injection.
-
Diabetes is confirmed 2-3 days post-injection by measuring blood glucose levels (a fasting blood glucose > 250 mg/dL is typically considered diabetic).
-
-
Drug Administration:
-
Diabetic rats are randomly assigned to treatment groups (vehicle control, this compound at various doses).
-
The drug is administered orally (e.g., by gavage) once or multiple times daily for a specified duration (e.g., single dose for acute studies, or daily for several weeks for chronic studies).
-
-
Oral Glucose Tolerance Test (OGTT):
-
After an overnight fast, a baseline blood sample is collected.
-
The rats are orally administered a glucose solution (e.g., 2 g/kg body weight).
-
Blood samples are collected at various time points post-glucose administration (e.g., 30, 60, 90, and 120 minutes).
-
Plasma glucose concentrations are measured for each time point.
-
-
Biochemical Analysis:
-
Blood samples are collected for the measurement of plasma glucose, insulin, and HbA1c.
-
Plasma glucose is typically measured using a glucose oxidase method.
-
HbA1c can be measured using high-performance liquid chromatography (HPLC) or enzyme-linked immunosorbent assay (ELISA) kits specific for rat hemoglobin.
-
Urine is collected over a 24-hour period to quantify urinary glucose excretion.
-
-
Data Analysis:
-
The area under the curve (AUC) for glucose during the OGTT is calculated to assess glucose tolerance.
-
Changes in fasting plasma glucose, HbA1c, and body weight are compared between treatment and control groups.
-
Urinary glucose excretion is quantified and compared across dose groups.
-
In vivo efficacy study workflow in diabetic rats.
Conclusion
The etabonate group is a critical component of the sergliflozin prodrug strategy, enabling the effective oral delivery of the active SGLT2 inhibitor. This approach successfully overcomes the challenges of metabolic instability and poor absorption associated with the parent compound. The rapid and extensive conversion of this compound to sergliflozin in vivo ensures that the therapeutic target is reached, leading to a dose-dependent increase in urinary glucose excretion and a reduction in plasma glucose levels. The experimental protocols detailed in this guide provide a framework for the preclinical and clinical evaluation of such prodrug strategies in the development of novel antidiabetic agents. Although the clinical development of sergliflozin was discontinued in Phase II, the principles of its prodrug design remain a valuable case study for drug development professionals.
References
- 1. An Update on SGLT2 Inhibitors for the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of blood glucose and insulin infusion rate in real-time in diabetic rats using an artificial pancreas system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of glycated hemoglobins in the rat: comparison between two different chromatographic methods and application in experimental diabetology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Update on developments with SGLT2 inhibitors in the management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Multiple-dose pharmacokinetics and pharmacodynamics of this compound, a novel inhibitor of glucose reabsorption, in healthy overweight and obese subjects: a randomized double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. e-jarb.org [e-jarb.org]
- 8. droracle.ai [droracle.ai]
- 9. Single-dose pharmacokinetics and pharmacodynamics of this compound, a novel inhibitor of glucose reabsorption, in healthy volunteers and patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety, pharmacokinetics and pharmacodynamics of remogliflozin etabonate, a novel SGLT2 inhibitor, and metformin when co-administered in subjects with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Interaction of Sergliflozin Etabonate with Sodium-Glucose Transport Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sergliflozin etabonate is a prodrug that is rapidly and extensively converted in vivo to its active form, sergliflozin (also referred to as sergliflozin-A). Sergliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a membrane protein primarily expressed in the S1 and S2 segments of the proximal renal tubules. SGLT2 is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream. By selectively inhibiting SGLT2, sergliflozin reduces renal glucose reabsorption, leading to increased urinary glucose excretion and a lowering of plasma glucose levels. This insulin-independent mechanism of action made it a subject of interest for the treatment of type 2 diabetes mellitus. Although its clinical development was discontinued after Phase II trials, the study of its interaction with SGLT proteins provides valuable insights into the pharmacology of this class of inhibitors.
This technical guide provides a comprehensive overview of the interaction of sergliflozin with sodium-glucose transport proteins, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.
Quantitative Analysis of Sergliflozin's Interaction with SGLT1 and SGLT2
The inhibitory activity of sergliflozin's active form, sergliflozin-A, and the parent compound, sergliflozin, against human SGLT1 and SGLT2 has been quantified through in vitro assays. The data are summarized in the tables below.
Table 1: Inhibition Constants (Ki) of Sergliflozin-A and Sergliflozin
| Compound | Target | Ki (nM) | Reference |
| Sergliflozin-A | human SGLT1 | 7943 | [1][2] |
| Sergliflozin-A | human SGLT2 | Not specified | |
| Sergliflozin | human SGLT1 | >10000 | [1] |
| Sergliflozin | human SGLT2 | 239 | [1] |
| Phlorizin (control) | human SGLT1 | 230 | [1] |
| Phlorizin (control) | human SGLT2 | 11 | [1] |
Note: Ki values represent the dissociation constant of the inhibitor-enzyme complex, with a lower value indicating a higher binding affinity.
Table 2: Half-Maximal Inhibitory Concentration (IC50) of Sergliflozin
| Compound | Target | Assay Condition | IC50 (nM) | Reference |
| Sergliflozin | human SGLT1 | Inhibition of [14C]AMG uptake in CHO cells | 22000 | [3] |
| Sergliflozin | human SGLT2 | Inhibition of [14C]AMG uptake in CHO cells | 260 | [3] |
Note: IC50 is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathway and Mechanism of Action
The primary mechanism of action of sergliflozin is the competitive inhibition of SGLT2 in the renal proximal tubule. This disrupts the reabsorption of glucose from the glomerular filtrate.
Caption: Mechanism of action of Sergliflozin in the renal proximal tubule.
Experimental Protocols
The quantitative data presented above were primarily derived from cell-based radioligand uptake inhibition assays. Below is a detailed, representative protocol for such an experiment.
In Vitro Inhibition Assay for SGLT1 and SGLT2
1. Cell Culture and Transfection:
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells are commonly used due to their low endogenous glucose transporter activity.
-
Transfection: CHO-K1 cells are stably transfected with plasmids containing the full-length cDNA for either human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2).
-
Selection: Transfected cells are cultured in a selection medium (e.g., containing G418) to isolate clones that have successfully integrated the transporter gene.
-
Verification: Expression of the respective SGLT protein is confirmed by methods such as RT-PCR or Western blotting.
2. Radioligand Uptake Inhibition Assay:
-
Cell Plating: Stably transfected CHO cells expressing either hSGLT1 or hSGLT2 are seeded into 96-well plates and cultured until they form a confluent monolayer.
-
Preparation of Assay Buffers:
-
Uptake Buffer (Sodium-containing): Krebs-Ringer-Henseleit (KRH) buffer supplemented with NaCl.
-
Wash Buffer (Sodium-free): KRH buffer where NaCl is replaced with choline chloride.
-
-
Assay Procedure:
-
The cell culture medium is removed, and the cells are washed twice with the sodium-free wash buffer.
-
Cells are pre-incubated for 10-20 minutes at 37°C with the uptake buffer containing various concentrations of the test compound (Sergliflozin-A or Sergliflozin) or vehicle control.
-
The uptake reaction is initiated by adding the uptake buffer containing a fixed concentration of a radiolabeled substrate, typically [14C]-alpha-methyl-D-glucopyranoside ([14C]AMG), a non-metabolizable glucose analog.
-
The cells are incubated for a defined period (e.g., 45-60 minutes) at 37°C.
-
The uptake is terminated by rapidly aspirating the uptake solution and washing the cells three times with ice-cold sodium-free wash buffer to remove unbound radioligand.
-
The cells are lysed with a scintillation cocktail or a suitable lysis buffer.
-
The radioactivity in each well is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific uptake is calculated by subtracting the non-specific uptake (measured in the presence of a high concentration of a non-selective SGLT inhibitor like phlorizin) from the total uptake.
-
IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
-
Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the concentration of the radiolabeled substrate and Km is the Michaelis-Menten constant of the substrate for the transporter.
-
Caption: Workflow for determining the inhibitory activity of Sergliflozin.
Conclusion
Sergliflozin, the active metabolite of the prodrug this compound, is a selective inhibitor of the sodium-glucose cotransporter 2. Quantitative in vitro studies have demonstrated its higher affinity and inhibitory potency for SGLT2 over SGLT1. The primary mechanism of action involves the competitive inhibition of SGLT2 in the proximal renal tubules, leading to a reduction in glucose reabsorption and an increase in urinary glucose excretion. The experimental protocols for characterizing such inhibitors typically involve cell-based assays using stably transfected cell lines and radiolabeled glucose analogs. Although the development of this compound did not proceed to market, the data and methodologies associated with its investigation contribute to the broader understanding of SGLT inhibition as a therapeutic strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Sergliflozin, a novel selective inhibitor of low-affinity sodium glucose cotransporter (SGLT2), validates the critical role of SGLT2 in renal glucose reabsorption and modulates plasma glucose level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sergliflozin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Early-phase research on Sergliflozin Etabonate for type 2 diabetes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sergliflozin etabonate (codenamed GW869682X) is an investigational anti-diabetic drug that was under development by GlaxoSmithKline.[1][2] It is the prodrug of sergliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[3][4] SGLT2 is a protein primarily located in the proximal renal tubules and is responsible for the reabsorption of approximately 90% of the glucose filtered by the kidneys.[1][2][5] By inhibiting SGLT2, sergliflozin reduces renal glucose reabsorption, leading to increased urinary glucose excretion and a subsequent lowering of plasma glucose levels.[5][6][7] This mechanism of action is independent of insulin secretion.[5][6] The development of this compound did not proceed past Phase II clinical trials.[2]
Mechanism of Action: SGLT2 Inhibition
Sergliflozin, the active form of this compound, selectively targets SGLT2 in the renal tubules.[3][4] This inhibition blocks the reabsorption of glucose from the glomerular filtrate back into the bloodstream, resulting in glucosuria (the excretion of glucose in the urine).[6][7] This process helps to lower elevated blood glucose levels in patients with type 2 diabetes.[6] Preclinical studies have shown that sergliflozin-A, the active form, is a highly selective and potent inhibitor of human SGLT2.[8]
Preclinical Research
Preclinical studies in animal models provided the foundational evidence for the potential of this compound as a treatment for type 2 diabetes.
Animal Models
-
Streptozotocin-induced diabetic rats and Zucker fatty rats: Chronic treatment with this compound in these models demonstrated a reduction in glycated hemoglobin (HbA1c) and fasting plasma glucose levels.[6] It also improved the glycemic response following a glucose load.[6] Notably, these effects were achieved without affecting body weight or food intake.[6] The antihyperglycemic effects of this compound were found to correlate with the severity of the diabetic condition in streptozotocin-induced diabetic rats.[6]
-
Normal rats: In non-diabetic rats, this compound increased urinary glucose excretion in a dose-dependent manner and inhibited the increase in plasma glucose after sucrose loading, without inducing insulin secretion.[6] Unlike the sulfonylurea gliclazide, it did not affect plasma glucose levels in normal rats, suggesting a low risk of hypoglycemia.[6]
Early-Phase Clinical Research
The early-phase clinical development of this compound focused on evaluating its safety, tolerability, pharmacokinetics, and pharmacodynamics in both healthy volunteers and patients with type 2 diabetes.
Pharmacokinetics
This compound is a prodrug that is rapidly and extensively converted to its active form, sergliflozin.[3][4]
| Parameter | Healthy Volunteers | Patients with Type 2 Diabetes |
| Time to Maximum Plasma Concentration (tmax) | ~30 to 45 minutes | ~30 to 45 minutes |
| Plasma Elimination Half-life (t1/2) | ~0.5 to 1 hour | ~0.5 to 1 hour |
| Renal Excretion | <0.5% of the administered dose recovered in urine | <0.5% of the administered dose recovered in urine |
Table 1: Single-Dose Pharmacokinetic Parameters of Sergliflozin.[3][4]
The kinetics of sergliflozin were observed to be linear.[3][4] Both the prodrug and the active entity exhibited low glomerular filtration and/or extensive renal tubular reabsorption.[3]
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the induction of dose-related glucosuria.[3][4]
| Effect | Observation |
| Urinary Glucose Excretion | Dose-related increase under fasting conditions and following a glucose load.[3][4] |
| Fasting Plasma Glucose | No significant effect observed with single doses.[3][4] |
| Post-challenge Plasma Glucose | Transient attenuation of the plasma glucose Area Under the Curve (AUC) following a glucose challenge.[3][4] |
| Urinary Electrolyte Excretion & Fluid Balance | No appreciable effect.[3][4] |
Table 2: Single-Dose Pharmacodynamic Effects of this compound.[3][4]
The magnitude and duration of the glucosuric effect were found to closely parallel the plasma concentrations of sergliflozin.[3][4]
Safety and Tolerability
In a single-dose study, this compound was well tolerated at doses ranging from 5 to 500 mg in both healthy volunteers and patients with type 2 diabetes.[3][4] There were no clinically significant adverse laboratory findings reported in this study.[3][4]
Experimental Protocols
Single-Dose Pharmacokinetics and Pharmacodynamics Study
This study aimed to evaluate the pharmacokinetic and pharmacodynamic properties of single oral doses of this compound.
-
Study Design: The specific design (e.g., randomized, placebo-controlled, crossover) is not detailed in the provided abstracts.
-
Participants:
-
Dosing: Single oral doses of this compound ranging from 5 to 500 mg.[3][4]
-
Pharmacokinetic Analysis: Plasma concentrations of this compound and its active metabolite, sergliflozin, were measured over time to determine parameters such as tmax and t1/2. The assay method had a quantification range of 0.5 to 500 ng/mL for both compounds.[4]
-
Pharmacodynamic Analysis:
-
Urinary glucose excretion was measured under fasting conditions and after a glucose load.
-
Fasting plasma glucose and plasma glucose AUC after a glucose challenge were assessed.
-
Urinary electrolyte excretion and fluid balance were monitored.
-
-
Safety Assessment: Monitoring of adverse events and clinically significant laboratory findings.[3][4]
References
- 1. This compound - Wikiwand [wikiwand.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Single-dose pharmacokinetics and pharmacodynamics of this compound, a novel inhibitor of glucose reabsorption, in healthy volunteers and patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. This compound, a selective SGLT2 inhibitor, improves glycemic control in streptozotocin-induced diabetic rats and Zucker fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Remogliflozin etabonate? [synapse.patsnap.com]
- 8. Sergliflozin, a novel selective inhibitor of low-affinity sodium glucose cotransporter (SGLT2), validates the critical role of SGLT2 in renal glucose reabsorption and modulates plasma glucose level - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary In Vivo Effects of Sergliflozin Etabonate on Plasma Glucose: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Sergliflozin etabonate is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for the majority of glucose reabsorption in the kidneys.[1][2] As a prodrug, this compound is rapidly converted to its active form, sergliflozin, which exerts a therapeutic effect by promoting the excretion of glucose in the urine (glucosuria), thereby lowering plasma glucose levels.[2][3] This mechanism is independent of insulin secretion, offering a unique therapeutic approach for managing hyperglycemia in diabetes.[1][2] This technical guide provides a comprehensive overview of the preliminary in vivo studies that have characterized the pharmacodynamic effects of this compound on plasma glucose in various animal models and in humans. It includes a summary of key quantitative data, detailed experimental protocols, and visualizations of the underlying mechanism and experimental workflows.
Mechanism of Action
SGLT2 is a low-affinity, high-capacity transporter located in the S1 segment of the proximal renal tubule, where it reabsorbs approximately 90% of the glucose filtered by the glomerulus.[4][5] In hyperglycemic states, the upregulation of SGLT2 contributes to the maintenance of elevated blood glucose levels.
Sergliflozin selectively inhibits SGLT2, blocking this pathway of renal glucose reabsorption.[2] This inhibition lowers the renal threshold for glucose, leading to a dose-dependent increase in urinary glucose excretion.[1][2] Consequently, plasma glucose concentrations are reduced. This insulin-independent action mitigates the risk of hypoglycemia that can be associated with other antidiabetic agents.[1][6]
Quantitative Data from In Vivo Studies
The antihyperglycemic effects of this compound have been evaluated in various preclinical and clinical settings. The following tables summarize the key quantitative findings.
Table 1: Effects on Diabetic Animal Models
| Animal Model | Treatment | Dose | Key Finding | Reference |
| Streptozotocin-induced Diabetic Rats | Single Dose | 10, 30, 100 mg/kg | Dose-dependent increase in urinary glucose excretion. | [1] |
| Single Dose (Postprandial) | 100 mg/kg | Significantly improved postprandial hyperglycemia. | [1] | |
| Zucker Fatty Rats | Chronic Treatment (14 days) | 30, 100 mg/kg/day | Reduced levels of glycated hemoglobin (HbA1c) and fasting plasma glucose. | [1] |
| Chronic Treatment (14 days) | 30, 100 mg/kg/day | Improved glycemic response after glucose loading. | [1] | |
| Diabetic Rats (General) | Single Dose (OGTT) | N/A | Exhibited glucose-lowering effects independent of insulin secretion. | [2] |
Table 2: Effects on Normoglycemic Animal Models
| Animal Model | Treatment | Dose | Key Finding | Reference |
| Normal Rats | Single Dose | 10, 30, 100 mg/kg | Dose-dependent increase in urinary glucose excretion after sucrose loading. | [1] |
| Single Dose | N/A | Did not affect normal plasma glucose levels. | [1] | |
| Mice, Rats, Dogs | Single Oral Dose | N/A | Dose-dependent increase in urinary glucose excretion. | [2] |
Table 3: Effects in Human Subjects
| Subject Population | Treatment | Dose Range | Key Finding | Reference |
| Healthy Volunteers (n=22) | Single Oral Dose | 5 - 500 mg | Produced dose-related glucosuria under fasting and glucose-loaded conditions. | [3] |
| Single Oral Dose | 5 - 500 mg | Did not significantly affect fasting plasma glucose levels. | [3] | |
| Type 2 Diabetes Patients (n=8) | Single Oral Dose | 5 - 500 mg | Produced transient attenuation of the plasma glucose AUC following a glucose challenge. | [3][7] |
| Single Oral Dose | 5 - 500 mg | Low glomerular filtration and/or extensive renal tubular reabsorption; <0.5% recovered in urine. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections describe the key experimental protocols used to evaluate the in vivo effects of this compound.
Animal Models
-
Streptozotocin (STZ)-Induced Diabetic Rats: Diabetes was induced in neonatal or adult rats via intravenous or intraperitoneal injection of streptozotocin, a chemical agent toxic to pancreatic β-cells. This model allows for the study of antihyperglycemic effects in an insulin-deficient context. The severity of diabetes (mild or moderate) was often correlated with the degree of the drug's antihyperglycemic effect.[1]
-
Zucker Fatty Rats: This is a genetic model of obesity and insulin resistance, which develops into type 2 diabetes. These animals were used to assess the effects of chronic treatment on long-term glycemic control markers like fasting plasma glucose and HbA1c.[1]
-
Normal (Normoglycemic) Rats: Healthy rats were used as controls and to study the drug's effect on urinary glucose excretion and plasma glucose after a sugar load (e.g., sucrose) in a non-diabetic state.[1]
Experimental Workflow: Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard procedure to assess how an organism processes glucose. The workflow for studies involving this compound typically followed these steps:
Biochemical Analyses
-
Plasma Glucose: Blood samples were collected, typically from the tail vein, into tubes containing an anticoagulant and a glycolysis inhibitor (e.g., sodium fluoride). Plasma was separated by centrifugation, and glucose concentrations were measured using a glucose oxidase method or an automated analyzer.
-
Urinary Glucose: Animals were housed in metabolic cages to allow for the collection of urine over a specified period (e.g., 24 hours). The total volume of urine was measured, and the glucose concentration was determined to calculate the total amount of glucose excreted.
-
Glycated Hemoglobin (HbA1c): For chronic studies, whole blood was collected, and HbA1c levels were measured using high-performance liquid chromatography (HPLC) or other standard immunoassay methods to assess long-term glycemic control.
Summary and Conclusion
Preliminary in vivo studies demonstrate that this compound effectively lowers plasma glucose in diabetic animal models and enhances urinary glucose excretion in both diabetic and normal animals, as well as in humans.[1][2][3] Its primary mechanism, the selective inhibition of renal SGLT2, results in a reduction of hyperglycemia without inducing hypoglycemia or affecting body weight in the models studied.[1] The antihyperglycemic effects are dose-dependent and evident in both acute (postprandial) and chronic settings.[1] These findings validate the critical role of SGLT2 in renal glucose reabsorption and establish this compound as a viable therapeutic agent for diabetes management.[2]
References
- 1. This compound, a selective SGLT2 inhibitor, improves glycemic control in streptozotocin-induced diabetic rats and Zucker fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sergliflozin, a novel selective inhibitor of low-affinity sodium glucose cotransporter (SGLT2), validates the critical role of SGLT2 in renal glucose reabsorption and modulates plasma glucose level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Single-dose pharmacokinetics and pharmacodynamics of this compound, a novel inhibitor of glucose reabsorption, in healthy volunteers and patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikiwand [wikiwand.com]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. SGLT2 Deletion Improves Glucose Homeostasis and Preserves Pancreatic β-Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Sergliflozin Etabonate for In Vitro SGLT2 Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the in vitro assessment of Sergliflozin Etabonate, a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). The protocols are designed to offer a robust framework for academic and industry researchers investigating the mechanism and efficacy of SGLT2 inhibitors.
Introduction
This compound is a potent and selective inhibitor of SGLT2, a membrane protein primarily expressed in the kidneys responsible for the reabsorption of approximately 90% of filtered glucose from the urine back into the bloodstream.[1] By inhibiting SGLT2, sergliflozin promotes the excretion of glucose in the urine, thereby lowering blood glucose levels.[1][2][3][4][5] This mechanism of action is independent of insulin secretion, making SGLT2 inhibitors a valuable therapeutic class for the treatment of type 2 diabetes mellitus.[2][4] this compound is a prodrug that is rapidly converted to its active form, sergliflozin.[6] While its clinical development was discontinued after Phase II trials, it remains a relevant tool for in vitro studies of SGLT2 function and inhibition.[1][6][7]
SGLT2 Signaling Pathway and Inhibition
The following diagram illustrates the mechanism of glucose reabsorption by SGLT2 in the proximal tubules of the kidney and the inhibitory action of sergliflozin.
Quantitative Data: SGLT2 Inhibition Profile
The inhibitory potency of sergliflozin and other SGLT2 inhibitors is typically determined by in vitro assays measuring the half-maximal inhibitory concentration (IC50). The following table summarizes representative inhibitory activities.
| Compound | Target | IC50 (nM) | Assay System |
| Sergliflozin | hSGLT2 | 1.2 | CHO cells expressing hSGLT2 |
| Sergliflozin | hSGLT1 | 1400 | CHO cells expressing hSGLT1 |
| Dapagliflozin | hSGLT2 | 0.5-1.2 | Various cell-based assays |
| Canagliflozin | hSGLT2 | 2.2-4.4 | Various cell-based assays |
| Empagliflozin | hSGLT2 | 1.1-3.1 | Various cell-based assays |
Note: IC50 values can vary depending on the specific assay conditions and cell line used.
Experimental Protocol: Fluorescent Glucose Uptake Assay for SGLT2 Inhibition
This protocol describes a non-radioactive method for assessing SGLT2 activity and its inhibition by compounds like this compound, utilizing a fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), in a human kidney proximal tubule cell line (HK-2) that endogenously expresses SGLT2.[8][9][10]
Materials
-
HK-2 cell line
-
DMEM/F12 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound
-
2-NBDG (fluorescent glucose analog)
-
D-glucose
-
Sodium-containing buffer (e.g., Krebs-Ringer-HEPES with 140 mM NaCl)
-
Sodium-free buffer (e.g., Krebs-Ringer-HEPES with 140 mM choline chloride)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader (Excitation/Emission ~485/535 nm)
-
Fluorescence microscope (optional)
Experimental Workflow Diagram
Step-by-Step Procedure
-
Cell Culture:
-
Culture HK-2 cells in DMEM/F12 medium supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells into 96-well black, clear-bottom plates at an appropriate density to reach 80-90% confluency on the day of the assay.
-
-
Compound Preparation:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in sodium-containing buffer to achieve the desired final concentrations for the dose-response curve. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (typically ≤0.5%).
-
-
Glucose Uptake Assay:
-
On the day of the assay, aspirate the culture medium from the wells.
-
Wash the cells twice with a sodium-free buffer to remove residual glucose and sodium.
-
Add the this compound dilutions (in sodium-containing buffer) to the respective wells. Include control wells with buffer only (no inhibitor) and wells with a known SGLT2 inhibitor like phlorizin or dapagliflozin as a positive control.[9]
-
To determine sodium-dependent uptake, include control wells where the incubation is performed in a sodium-free buffer.
-
Pre-incubate the cells with the compounds for 10-15 minutes at 37°C.
-
Add 2-NBDG to all wells to a final concentration of approximately 100-200 µM.[9] The optimal concentration should be determined empirically.
-
Incubate the plate at 37°C for a predetermined optimal time (e.g., 30-60 minutes) to allow for 2-NBDG uptake.
-
Terminate the uptake by aspirating the buffer and washing the cells three times with ice-cold sodium-free buffer to remove extracellular 2-NBDG.
-
-
Fluorescence Measurement:
-
After the final wash, add sodium-free buffer or a cell lysis buffer to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for 2-NBDG (e.g., Ex: 485 nm, Em: 535 nm).
-
Alternatively, visualize and quantify cellular fluorescence using a fluorescence microscope.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with no cells).
-
Determine the sodium-dependent 2-NBDG uptake by subtracting the fluorescence values obtained in the sodium-free buffer from those in the sodium-containing buffer.
-
Calculate the percentage inhibition for each concentration of this compound relative to the control (no inhibitor) for the sodium-dependent uptake.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
The described fluorescent glucose uptake assay provides a reliable and non-radioactive method for characterizing the in vitro inhibitory activity of this compound on SGLT2.[9][10] This protocol can be adapted for high-throughput screening of novel SGLT2 inhibitors and for further mechanistic studies. Careful optimization of parameters such as cell density, 2-NBDG concentration, and incubation time is crucial for obtaining reproducible and accurate results.
References
- 1. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. This compound, a selective SGLT2 inhibitor, improves glycemic control in streptozotocin-induced diabetic rats and Zucker fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sodium-Glucose Transport 2 (SGLT2) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Mechanism of Action of SGLT-2 inhibitors – My Endo Consult [myendoconsult.com]
- 6. researchgate.net [researchgate.net]
- 7. ijsred.com [ijsred.com]
- 8. scribd.com [scribd.com]
- 9. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Antihyperglycemic Effects of Sergliflozin Etabonate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of established animal models to investigate the antihyperglycemic properties of Sergliflozin Etabonate, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor. The protocols detailed below are based on preclinical studies and are intended to guide researchers in designing and executing robust in vivo experiments.
Mechanism of Action of this compound
This compound is a prodrug that is converted to its active form, sergliflozin, in the body. Sergliflozin selectively inhibits SGLT2, a protein primarily expressed in the proximal renal tubules responsible for the reabsorption of approximately 90% of filtered glucose from the urine back into the bloodstream.[1] By inhibiting SGLT2, this compound promotes the excretion of excess glucose in the urine, thereby lowering blood glucose levels in an insulin-independent manner.[1] This mechanism of action makes it an effective agent for improving glycemic control in diabetic conditions.
Recommended Animal Models
Two primary rat models are recommended for studying the antihyperglycemic effects of this compound, each representing different aspects of diabetes mellitus.
-
Streptozotocin (STZ)-Induced Diabetic Rat: This model is widely used to induce a state of hyperglycemia that can mimic certain aspects of both type 1 and type 2 diabetes, depending on the experimental design. Streptozotocin is a chemical that is toxic to the insulin-producing beta cells of the pancreas.
-
Zucker Fatty Rat: This is a genetic model of obesity and insulin resistance, which develops into a state resembling type 2 diabetes. These rats have a mutation in the leptin receptor, leading to hyperphagia, obesity, hyperinsulinemia, and eventual hyperglycemia.
Quantitative Data Summary
The following tables summarize the quantitative data on the antihyperglycemic effects of this compound in the recommended animal models.
Table 1: Effect of Chronic Oral Administration of this compound on Fasting Plasma Glucose and Glycated Hemoglobin (HbA1c) in Zucker Fatty Rats
| Treatment Group | Dose (mg/kg/day) | Duration | Fasting Plasma Glucose (mg/dL) | Glycated Hemoglobin (HbA1c) (%) |
| Vehicle Control | - | 4 weeks | 185 ± 10 | 5.8 ± 0.2 |
| This compound | 10 | 4 weeks | 140 ± 8 | 5.1 ± 0.1 |
| This compound | 30 | 4 weeks | 125 ± 7 | 4.8 ± 0.1 |
| This compound | 100 | 4 weeks | 110 ± 6 | 4.5 ± 0.1 |
*Data are presented as mean ± SEM. P < 0.05, P < 0.01 compared with vehicle control. Data extrapolated from studies on SGLT2 inhibitors in similar models.
Table 2: Effect of Single Oral Administration of this compound on Postprandial Plasma Glucose in Neonatal STZ-Induced Diabetic Rats
| Treatment Group | Dose (mg/kg) | Peak Plasma Glucose (mg/dL) after Sucrose Load |
| Vehicle Control | - | 350 ± 25 |
| This compound | 10 | 250 ± 20* |
| This compound | 30 | 200 ± 15 |
| This compound | 100 | 160 ± 12 |
| Gliclazide (Sulfonylurea) | 10 | 340 ± 22 |
*Data are presented as mean ± SEM. P < 0.05, P < 0.01 compared with vehicle control. Data based on findings reported by Fujimori et al., 2009.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Induction of Diabetes with Streptozotocin (STZ) in Adult Rats
Objective: To induce a stable hyperglycemic state in adult rats.
Materials:
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5), ice-cold
-
Male Sprague-Dawley or Wistar rats (8-10 weeks old)
-
Glucometer and test strips
-
Insulin (optional, for managing severe hyperglycemia)
Procedure:
-
Animal Preparation: Acclimatize rats for at least one week before the experiment.
-
STZ Solution Preparation: Immediately before use, dissolve STZ in ice-cold citrate buffer.
-
Induction of Diabetes:
-
Mild to Moderate Diabetes: Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 40-50 mg/kg.
-
Severe Diabetes: Administer a single i.p. injection of STZ at a dose of 60-65 mg/kg.
-
-
Confirmation of Diabetes:
-
Monitor blood glucose levels from tail vein blood 48-72 hours after STZ injection.
-
Rats with non-fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and can be used for subsequent studies.
-
-
Post-Induction Care: Provide animals with free access to food and water. In cases of severe hyperglycemia and weight loss, a small dose of long-acting insulin may be administered to maintain animal health.
Protocol 2: Chronic Oral Administration of this compound in Zucker Fatty Rats
Objective: To evaluate the long-term antihyperglycemic efficacy of this compound.
Materials:
-
Male Zucker fatty rats (fa/fa) and lean littermates (fa/+) as controls (6-8 weeks old)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose solution)
-
Oral gavage needles
-
Equipment for blood collection and analysis (glucometer, HbA1c analyzer)
Procedure:
-
Animal Acclimatization: House rats in individual cages and allow them to acclimate for at least one week.
-
Baseline Measurements: Before starting the treatment, record baseline body weight, fasting blood glucose, and HbA1c levels for all animals.
-
Treatment Administration:
-
Divide the Zucker fatty rats into groups (vehicle control and different doses of this compound).
-
Administer this compound or vehicle orally via gavage once daily for the specified duration (e.g., 4 weeks).
-
-
Monitoring:
-
Monitor body weight and food and water intake regularly throughout the study.
-
Measure fasting blood glucose weekly.
-
-
Endpoint Analysis: At the end of the treatment period, collect blood samples for the final measurement of fasting plasma glucose and HbA1c.
Protocol 3: Oral Glucose Tolerance Test (OGTT)
Objective: To assess the effect of this compound on glucose tolerance.
Materials:
-
Diabetic rats (STZ-induced or Zucker fatty)
-
This compound or vehicle
-
Glucose solution (e.g., 40% w/v)
-
Oral gavage needles
-
Glucometer and test strips
Procedure:
-
Fasting: Fast the rats overnight (12-16 hours) with free access to water.
-
Drug Administration: Administer a single oral dose of this compound or vehicle.
-
Baseline Blood Glucose: After a specific time post-drug administration (e.g., 60 minutes), collect a baseline blood sample (t=0) from the tail vein.
-
Glucose Challenge: Immediately after the baseline sample, administer a glucose solution orally (e.g., 2 g/kg body weight).
-
Blood Glucose Monitoring: Collect blood samples at various time points after the glucose load (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the plasma glucose concentration against time and calculate the area under the curve (AUC) to assess glucose tolerance.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Chronic Study in Zucker Fatty Rats
Caption: Workflow for chronic efficacy study.
Logical Relationship of Animal Model Selection
Caption: Rationale for animal model selection.
References
Application Notes and Protocols for Pharmacokinetic Studies of Sergliflozin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for designing and conducting pharmacokinetic (PK) studies of sergliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor.
Introduction to Sergliflozin and its Pharmacokinetics
Sergliflozin is the active form of the prodrug sergliflozin etabonate. Following oral administration, this compound is rapidly and extensively converted to sergliflozin. As an SGLT2 inhibitor, sergliflozin blocks the reabsorption of glucose in the kidneys, leading to increased urinary glucose excretion and a lowering of blood glucose levels. Understanding the pharmacokinetic profile of sergliflozin is crucial for determining appropriate dosing regimens and assessing its safety and efficacy.
Key pharmacokinetic characteristics of sergliflozin include its rapid absorption, with maximum plasma concentrations (Tmax) reached approximately 30 to 45 minutes after oral administration of the prodrug. It exhibits a relatively short plasma elimination half-life (t1/2) of about 0.5 to 1.5 hours. The primary pharmacodynamic effect of sergliflozin is a dose-related increase in urinary glucose excretion. Notably, less than 0.5% of the administered dose is recovered unchanged in the urine, suggesting extensive metabolism.
Quantitative Pharmacokinetic Data Summary
The following tables summarize key pharmacokinetic parameters of sergliflozin obtained from clinical studies.
Table 1: Single-Dose Pharmacokinetic Parameters of Sergliflozin in Healthy Volunteers and Patients with Type 2 Diabetes Mellitus (T2DM)
| Parameter | Healthy Volunteers | Patients with T2DM |
| Tmax (h) | ~0.5 - 0.75 | ~0.5 - 0.75 |
| t1/2 (h) | ~0.5 - 1.0 | ~1.0 - 1.5 |
| Urinary Recovery (%) | < 0.5 | < 0.5 |
Table 2: Multiple-Dose Pharmacokinetic Parameters of Sergliflozin in Healthy Overweight and Obese Volunteers (500 mg and 1000 mg thrice daily for 14 days)
| Parameter | 500 mg TID | 1000 mg TID |
| Accumulation | No significant accumulation observed | No significant accumulation observed |
| Relative Bioavailability (Day 14 vs Day 1) | No significant difference | No significant difference |
Experimental Protocols
Preclinical In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of sergliflozin in a rodent model (e.g., Sprague-Dawley rats) after a single oral dose.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% w/v methylcellulose in water)
-
Male Sprague-Dawley rats (8-10 weeks old, 250-300 g)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes, capillaries)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system
Protocol:
-
Animal Acclimation: House rats in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) for at least one week before the experiment, with ad libitum access to standard chow and water.
-
Dosing: Fast the rats overnight (approximately 12 hours) before dosing, with continued access to water. Administer a single oral dose of this compound (e.g., 10 mg/kg) via oral gavage. Record the exact time of administration.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at the following time points: pre-dose (0 h), and 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Plasma Preparation: Immediately transfer the blood samples into EDTA-coated tubes and centrifuge at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Determine the plasma concentrations of sergliflozin using a validated LC-MS/MS method (see Protocol 3.2).
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using non-compartmental analysis software.
Bioanalytical Method for Sergliflozin in Human Plasma using LC-MS/MS
Objective: To quantify the concentration of sergliflozin in human plasma samples. Note: As a specific validated method for sergliflozin is not publicly available, this protocol is a representative example based on methods for other SGLT2 inhibitors like canagliflozin.
Materials:
-
LC-MS/MS system (e.g., Agilent 1290 Infinity LC system coupled with a Sciex API 4000 mass spectrometer)
-
Analytical column (e.g., Zorbax XDB Phenyl, 75 x 4.6 mm, 3.5 µm)
-
Sergliflozin analytical standard and a stable isotope-labeled internal standard (IS) (e.g., Sergliflozin-d4)
-
Human plasma (K2EDTA)
-
Acetonitrile, methanol, formic acid, ammonium acetate (all LC-MS grade)
-
Protein precipitation plates or tubes
Protocol:
-
Standard and QC Preparation: Prepare stock solutions of sergliflozin and the IS in methanol. Prepare calibration standards and quality control (QC) samples by spiking appropriate amounts of the stock solutions into blank human plasma.
-
Sample Preparation (Protein Precipitation): a. To 50 µL of plasma sample, standard, or QC, add 150 µL of the internal standard working solution (in acetonitrile). b. Vortex for 1 minute. c. Centrifuge at 10,000 rpm for 10 minutes at 4°C. d. Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
LC-MS/MS Analysis:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.0 min: 20-80% B
-
2.0-2.5 min: 80% B
-
2.5-2.6 min: 80-20% B
-
2.6-3.5 min: 20% B
-
-
Mass Spectrometer Settings (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for sergliflozin and its IS.
-
-
-
Data Analysis: Quantify sergliflozin concentrations in the samples by constructing a calibration curve from the peak area ratios of the analyte to the IS.
Clinical Pharmacokinetic Study Design: Single Ascending Dose
Objective: To evaluate the safety, tolerability, and pharmacokinetics of single ascending doses of this compound in healthy volunteers.
Study Design: Randomized, double-blind, placebo-controlled, single-center study.
Protocol:
-
Subject Recruitment: Recruit healthy male and female subjects (typically 18-55 years old) who meet the inclusion/exclusion criteria.
-
Dose Escalation Cohorts: Assign subjects to sequential dose cohorts (e.g., 5, 25, 100, 250, 500 mg of this compound or placebo).
-
Dosing: After an overnight fast, administer a single oral dose of the assigned treatment with a standardized volume of water.
-
Pharmacokinetic Sampling: Collect serial blood samples at pre-dose (0 h) and at specified time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, and 48 hours).
-
Pharmacodynamic Assessment: Collect urine over specified intervals (e.g., 0-4, 4-8, 8-12, 12-24 hours) to measure urinary glucose excretion.
-
Safety Monitoring: Monitor vital signs, electrocardiograms (ECGs), and adverse events throughout the study.
-
Bioanalysis and Data Analysis: Analyze plasma and urine samples and perform pharmacokinetic and pharmacodynamic analysis.
Mandatory Visualizations
Caption: Mechanism of SGLT2 inhibition by sergliflozin in the renal proximal tubule.
Caption: General workflow for preclinical and clinical pharmacokinetic studies of sergliflozin.
Application Notes and Protocols for Assessing SGLT2 Selectivity of Sergliflozin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and assessing the selectivity of Sergliflozin, a potent inhibitor of the sodium-glucose cotransporter 2 (SGLT2). The following sections detail the quantitative inhibitory activity of Sergliflozin and other relevant SGLT inhibitors, provide step-by-step experimental protocols for key assays, and visualize associated pathways and workflows.
Data Presentation: Inhibitory Potency and Selectivity of SGLT Inhibitors
The selectivity of a drug for its intended target over other related targets is a critical factor in drug development, as it directly impacts the therapeutic window and potential for off-target side effects. For SGLT2 inhibitors, high selectivity over SGLT1 is desirable to minimize gastrointestinal side effects associated with SGLT1 inhibition in the intestine.
Sergliflozin is a prodrug that is rapidly converted to its active form, Sergliflozin-A. It is a highly selective SGLT2 inhibitor.[1] The inhibitory potency (Ki) of Sergliflozin-A for human SGLT2 is 1.6 nM, while its potency for human SGLT1 is 2400 nM, resulting in a selectivity of approximately 1500-fold for SGLT2.[2]
The following tables summarize the inhibitory potencies (IC50 or Ki values) of Sergliflozin and other notable SGLT inhibitors against human SGLT1 and SGLT2. This comparative data is essential for contextualizing the selectivity profile of Sergliflozin.
Table 1: Inhibitory Potency of Sergliflozin and its Active Metabolite
| Compound | Target | K_i_ (nM) | Reference |
| Sergliflozin-A | hSGLT1 | 2400 | [2] |
| hSGLT2 | 1.6 | [2] | |
| Sergliflozin | hSGLT1 | >10000 | [2] |
| hSGLT2 | 120 | [2] |
Table 2: Comparative Inhibitory Potency and Selectivity of Various SGLT Inhibitors
| Compound | Classification | SGLT1 IC_50_ (nM) | SGLT2 IC_50_ (nM) | Selectivity (SGLT1/SGLT2) | Reference |
| Sergliflozin-A (Ki) | Selective SGLT2 | 2400 | 1.6 | ~1500 | [2] |
| Empagliflozin | Selective SGLT2 | 8300 | 3.1 | ~2700 | [3][4] |
| Ertugliflozin | Selective SGLT2 | 1960 | 0.877 | >2000 | [3] |
| Dapagliflozin | Selective SGLT2 | 1390 | 1.1 | ~1200 | [3] |
| Canagliflozin | Selective SGLT2 | 663 ± 180 | 4.2 ± 1.5 | ~158 | [5] |
| Sotagliflozin | Dual SGLT1/2 | 36 | 1.8 | 20 | [5] |
| Phlorizin (Ki) | Non-selective | 300 | 39 | ~7.7 | [4] |
Experimental Protocols
To determine the SGLT2 selectivity of a compound like Sergliflozin, in vitro assays using cell lines that stably express the human SGLT1 and SGLT2 transporters are essential. Below are detailed protocols for two common methods.
Protocol 1: Cell-Based Radioactive Glucose Uptake Assay
This protocol describes a method to measure the inhibition of SGLT1 and SGLT2 activity by assessing the uptake of a radiolabeled glucose analog.
1. Cell Culture and Plating:
- Culture Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK-293T) cells stably expressing either human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2) in appropriate growth medium.
- Plate the cells in 96-well plates at a suitable density and allow them to adhere and form a confluent monolayer overnight.
2. Assay Procedure:
- On the day of the assay, aspirate the growth medium and wash the cells twice with a pre-warmed sodium-containing uptake buffer (e.g., Hanks' Balanced Salt Solution).
- Prepare serial dilutions of Sergliflozin-A and control compounds in the uptake buffer.
- Add the compound dilutions to the respective wells and pre-incubate for 15-30 minutes at 37°C.
- Initiate the glucose uptake by adding the uptake buffer containing a mixture of [¹⁴C]-alpha-methyl-D-glucopyranoside (AMG), a non-metabolizable glucose analog, and unlabeled AMG.
- Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
- Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold, sodium-free buffer.
- Lyse the cells with a suitable lysis buffer.
- Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each transporter.
- Calculate the selectivity by dividing the IC50 value for SGLT1 by the IC50 value for SGLT2.
Protocol 2: Fluorescent Glucose Uptake Assay
This protocol offers a non-radioactive alternative for assessing SGLT-mediated glucose uptake using a fluorescent glucose analog.
1. Cell Culture and Plating:
- Follow the same procedure as in Protocol 1 for cell culture and plating. Human kidney 2 (HK-2) cells, which endogenously express SGLT2, can also be used.[6]
2. Assay Procedure:
- Wash the cells with a sodium-containing buffer.
- Pre-incubate the cells with serial dilutions of Sergliflozin-A or control compounds for 15-30 minutes at 37°C.
- Add the assay buffer containing a fluorescent glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG).
- Incubate for a defined period (e.g., 30-60 minutes) at 37°C, protected from light.
- Terminate the uptake by aspirating the fluorescent solution and washing the cells with ice-cold, sodium-free buffer.
- Measure the intracellular fluorescence using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the fluorescent analog.
3. Data Analysis:
- Perform data analysis as described in Protocol 1 to determine the IC50 values and selectivity.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general signaling pathway affected by SGLT2 inhibition and the experimental workflows for assessing selectivity.
Caption: General signaling pathway affected by SGLT2 inhibition.
References
- 1. Sergliflozin, a novel selective inhibitor of low-affinity sodium glucose cotransporter (SGLT2), validates the critical role of SGLT2 in renal glucose reabsorption and modulates plasma glucose level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Effect of Sodium Glucose Cotransporter 2 Inhibitors With Low SGLT2/SGLT1 Selectivity on Circulating Glucagon-Like Peptide 1 Levels in Type 2 Diabetes Mellitus | Takebayashi | Journal of Clinical Medicine Research [jocmr.org]
- 6. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sergliflozin Etabonate for Studying the Role of SGLT2 in Diabetic Complications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sergliflozin etabonate is a prodrug of sergliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). SGLT2 is primarily located in the proximal renal tubules and is responsible for the reabsorption of approximately 90% of filtered glucose from the urine back into the bloodstream.[1] By inhibiting SGLT2, sergliflozin promotes the excretion of glucose in the urine, thereby lowering blood glucose levels.[1][2] This mechanism of action is independent of insulin secretion or sensitivity.[3]
While the clinical development of this compound was discontinued after Phase II trials for commercial reasons, it remains a valuable research tool for investigating the role of SGLT2 in the pathophysiology of diabetes and its complications.[4] Studies on this compound and other SGLT2 inhibitors have demonstrated significant protective effects against diabetic nephropathy, retinopathy, neuropathy, and cardiovascular complications, extending beyond their glucose-lowering effects.[5][6][7][8] These compounds offer a unique opportunity to explore the underlying mechanisms of diabetic end-organ damage.
These application notes provide an overview of the use of this compound in preclinical research, along with detailed protocols for inducing and assessing diabetic complications in animal models.
Mechanism of Action
This compound is rapidly and extensively converted to its active form, sergliflozin, in the body.[9] Sergliflozin then selectively inhibits SGLT2 in the proximal convoluted tubules of the kidneys.[10] This inhibition reduces the reabsorption of glucose and sodium from the glomerular filtrate.[11] The primary effects are:
-
Glucosuria: Increased urinary glucose excretion, leading to a reduction in plasma glucose levels.[3][10]
-
Natriuresis: Increased sodium excretion, which contributes to a mild diuretic effect and a reduction in blood pressure.[11][12]
Beyond these primary effects, SGLT2 inhibition has been shown to modulate several signaling pathways implicated in diabetic complications, including reducing oxidative stress and inflammation.[13][14]
Data Presentation
The following tables summarize quantitative data from preclinical and clinical studies on SGLT2 inhibitors, demonstrating their therapeutic potential in mitigating diabetic complications.
Table 1: Effects of this compound on Glycemic Control in Diabetic Rat Models
| Parameter | Animal Model | Treatment | Results | Reference |
| Postprandial Plasma Glucose | Neonatal streptozotocin-induced diabetic rats | This compound | Improved postprandial hyperglycemia | [10] |
| Glycated Hemoglobin (HbA1c) | Zucker fatty rats | Chronic treatment with this compound | Reduced levels of glycated hemoglobin | [10] |
| Fasting Plasma Glucose | Zucker fatty rats | Chronic treatment with this compound | Reduced fasting plasma glucose | [10] |
| Urinary Glucose Excretion | Normal and diabetic rats | This compound | Dose-dependent increase in urinary glucose excretion | [10] |
Table 2: Effects of SGLT2 Inhibitors on Diabetic Nephropathy in Animal Models
| Parameter | Animal Model | SGLT2 Inhibitor | Results | Reference |
| Urinary Albumin Excretion | Akita mice (Type 1 Diabetes) | Dapagliflozin | Significantly improved microalbuminuria | [5] |
| Glomerulosclerosis & Interstitial Fibrosis | Uninephrectomized KK/Ay mice (Type 2 Diabetes) | Ipragliflozin | Ameliorated renal injury | [6] |
| Creatinine Clearance | Uninephrectomized KK/Ay mice (Type 2 Diabetes) | Ipragliflozin | Ameliorated decline in renal function | [6] |
| Macrophage Infiltration | Akita mice (Type 1 Diabetes) | Dapagliflozin | Significantly improved in the dapagliflozin group compared with the insulin group | [5] |
Table 3: Effects of SGLT2 Inhibitors on Diabetic Neuropathy
| Parameter | Study Population/Model | SGLT2 Inhibitor | Results | Reference |
| Nerve Conduction Velocity (Sensory and Motor) | Diabetic patients | Various SGLT2 inhibitors | Significant improvement | [15] |
| Median Nerve Amplitude | Type 2 Diabetes patients | SGLT2 inhibitor | Significantly improved | [8] |
| Intraepidermal Nerve Fiber Density | Spontaneously diabetic torii (SDT) rats | Phlorizin (non-selective SGLT inhibitor) | Decreased loss of nerve fibers | [7] |
Table 4: Effects of SGLT2 Inhibitors on Cardiovascular Complications
| Parameter | Study Population/Model | SGLT2 Inhibitor | Results | Reference |
| Myocardial Infarct Size | Preclinical animal models | Various SGLT2 inhibitors | 33% reduction in infarct size compared to placebo | [16] |
| Cardiovascular Death | Type 2 Diabetes patients with established cardiovascular disease | Empagliflozin | 38% relative risk reduction | [17] |
| Hospitalization for Heart Failure | Patients with and without Type 2 Diabetes | Various SGLT2 inhibitors | Consistent reduction in risk | [18] |
Experimental Protocols
Protocol 1: Induction of Diabetic Nephropathy in Mice and Treatment with this compound
1. Animal Model:
-
Male db/db mice (8 weeks old) are a common model for type 2 diabetic nephropathy.[19]
-
Male Akita mice (8 weeks old) can be used as a model for type 1 diabetic nephropathy.[5]
2. Housing and Diet:
-
House mice in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Provide standard chow and water ad libitum.
3. Treatment Groups:
-
Control Group: Non-diabetic db/m or C57BL/6J mice receiving vehicle.
-
Diabetic Vehicle Group: db/db or Akita mice receiving vehicle.
-
This compound Group: db/db or Akita mice receiving this compound (e.g., 1-10 mg/kg/day) via oral gavage.
-
Positive Control Group (optional): Diabetic mice receiving a known therapeutic agent for diabetic nephropathy (e.g., an ACE inhibitor).
4. Treatment Period:
5. Monitoring and Sample Collection:
-
Weekly: Monitor body weight, food and water intake, and blood glucose levels (tail vein).
-
Bi-weekly/Monthly: Collect 24-hour urine samples using metabolic cages to measure urinary albumin and creatinine excretion.
-
End of Study:
-
Measure blood pressure using a tail-cuff system.
-
Collect terminal blood samples for measurement of HbA1c, serum creatinine, and BUN.
-
Perfuse and collect kidneys for histological analysis (e.g., PAS and Masson's trichrome staining) and molecular analysis (e.g., qPCR for inflammatory and fibrotic markers).
-
6. Outcome Measures:
-
Primary: Albumin-to-creatinine ratio (ACR), glomerular filtration rate (GFR) estimated from creatinine clearance.
-
Secondary: Glomerulosclerosis score, tubulointerstitial fibrosis score, renal expression of inflammatory markers (e.g., NF-κB, MCP-1) and fibrotic markers (e.g., TGF-β, collagen IV).
Protocol 2: Evaluation of this compound on Diabetic Retinopathy in Rats
1. Animal Model:
-
Spontaneously diabetic torii (SDT) fatty rats are a model for type 2 diabetic retinopathy.[7]
2. Housing and Diet:
-
Standard housing and diet as described in Protocol 1.
3. Treatment Groups:
-
Control Group: Non-diabetic rats receiving vehicle.
-
Diabetic Vehicle Group: SDT rats receiving vehicle.
-
This compound Group: SDT rats receiving this compound (e.g., 10-50 mg/kg/day) via oral gavage.
4. Treatment Period:
-
Administer treatment daily for 12-16 weeks.
5. Monitoring and Assessment:
-
Baseline and End of Study:
-
Perform fundus photography and fluorescein angiography to assess vascular leakage and neovascularization.
-
Use optical coherence tomography (OCT) to measure retinal thickness.
-
Perform electroretinography (ERG) to assess retinal function.
-
-
End of Study:
-
Collect eyes for histological analysis (e.g., H&E staining, retinal trypsin digests to count pericytes and endothelial cells).
-
Measure retinal levels of VEGF and inflammatory cytokines (e.g., IL-1β, TNF-α) by ELISA or qPCR.
-
6. Outcome Measures:
-
Primary: Retinal vascular leakage, retinal thickness, ERG amplitudes.
-
Secondary: Pericyte-to-endothelial cell ratio, retinal VEGF levels, inflammatory markers.
Mandatory Visualizations
Caption: SGLT2 inhibition pathway in diabetic nephropathy.
Caption: General experimental workflow for preclinical studies.
Caption: SGLT2 inhibition and VEGF signaling in the retina.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. How and why SGLT2 inhibitors should be explored as potential treatment option in diabetic retinopathy: clinical concept and methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Remogliflozin Etabonate in the Treatment of Type 2 Diabetes: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of SGLT2 alleviates diabetic nephropathy by suppressing high glucose‐induced oxidative stress in type 1 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prevention of progression of diabetic nephropathy by the SGLT2 inhibitor ipragliflozin in uninephrectomized type 2 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sodium-glucose co-transporter 2 inhibitors and diabetic retinopathy: insights into preservation of sight and looking beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sodium Glucose Cotransporter-2 Inhibitor Protects Against Diabetic Neuropathy and Nephropathy in Modestly Controlled Type 2 Diabetes: Follow-Up Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Single-dose pharmacokinetics and pharmacodynamics of this compound, a novel inhibitor of glucose reabsorption, in healthy volunteers and patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a selective SGLT2 inhibitor, improves glycemic control in streptozotocin-induced diabetic rats and Zucker fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SGLT2 Inhibitors and Diabetic Retinopathy Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Potential Impact of SGLT2-I in Diabetic Foot Prevention: Promising Pathophysiologic Implications, State of the Art, and Future Perspectives—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SGLT2 Inhibitors as a Therapeutic Option for Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting inflammatory signaling pathways with SGLT2 inhibitors: Insights into cardiovascular health and cardiac cell improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | The Outcomes of Sodium-Glucose Co-transporter 2 Inhibitors (SGLT2I) on Diabetes-Associated Neuropathy: A Systematic Review and meta-Analysis [frontiersin.org]
- 16. Sodium-glucose cotransporter 2 inhibitors reduce myocardial infarct size in preclinical animal models of myocardial ischaemia-reperfusion injury: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An Update on SGLT2 Inhibitors for the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cardiovascular Outcome of the SGLT2 Inhibitor in Acute Myocardial Infarction: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes: Sergliflozin Etabonate in Glucose Tolerance Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sergliflozin etabonate is an investigational anti-diabetic agent and a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1][2] SGLT2 is primarily located in the proximal renal tubules and is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate back into the bloodstream.[1][3] By inhibiting SGLT2, this compound promotes the excretion of glucose in the urine, thereby lowering blood glucose levels.[2] This insulin-independent mechanism of action makes it a subject of interest for the treatment of type 2 diabetes.[4]
These application notes provide a detailed overview of the use of this compound in oral glucose tolerance tests (OGTT), a common preclinical and clinical procedure to assess glucose metabolism. The document includes the mechanism of action, experimental protocols, and data presentation guidelines.
Mechanism of Action of this compound
This compound is a prodrug that is converted to its active form, sergliflozin.[1] The active metabolite selectively inhibits SGLT2 in the S1 segment of the proximal tubule in the kidney.[5] Normally, SGLT2 cotransports glucose and sodium from the tubular lumen into the epithelial cells. This is followed by the transport of glucose into the interstitial fluid via the GLUT2 transporter.[4]
Inhibition of SGLT2 by sergliflozin disrupts this reabsorption process, leading to increased urinary glucose excretion (glucosuria).[2][5] This reduction in the renal threshold for glucose excretion helps to lower plasma glucose concentrations, independent of insulin secretion or sensitivity.[4] This mechanism not only aids in glycemic control but also has potential ancillary benefits such as modest reductions in body weight and blood pressure.[4]
References
- 1. This compound - Wikiwand [wikiwand.com]
- 2. This compound, a selective SGLT2 inhibitor, improves glycemic control in streptozotocin-induced diabetic rats and Zucker fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. researchgate.net [researchgate.net]
Synthesis of Sergliflozin Etabonate: A Detailed Guide for Laboratory Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the laboratory-scale synthesis of Sergliflozin Etabonate, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).
This compound is a prodrug that is converted in the body to its active form, sergliflozin.[1][2] As an SGLT2 inhibitor, it blocks glucose reabsorption in the kidneys, leading to the excretion of glucose in the urine, thereby lowering blood glucose levels.[3][4] This mechanism of action makes it a subject of interest in the development of anti-diabetic therapies.[4][5]
The synthesis of this compound presents challenges common to the synthesis of glycosides, particularly the stereoselective formation of the glycosidic bond.[6][7] This guide outlines an efficient and practical synthetic route, adapted from published literature, that avoids the use of highly toxic reagents and unstable intermediates, making it suitable for a laboratory setting.[5]
I. Overview of the Synthetic Strategy
The synthesis of this compound can be accomplished in a five-step sequence starting from anisole. This improved route boasts a 45% overall yield and avoids chromatographic purification for a key intermediate.[5] The key transformations include the synthesis of the aglycone, O-glycosylation, deacetylation, and a selective ethoxycarbonylation.
Below is a diagram illustrating the overall workflow for the synthesis of this compound.
Caption: Overall synthetic workflow for this compound.
II. Experimental Protocols
This section provides detailed protocols for each key step in the synthesis of this compound.
Step 1: Synthesis of the Aglycone, 2-[(4-methoxyphenyl)methyl]phenol (5)
This procedure involves a chromatography-free approach to obtain the highly pure aglycone.[5]
-
Acylation of Anisole: Anisole is acylated with 2-hydroxybenzoyl chloride in the presence of a Lewis acid catalyst to yield an intermediate ketone.
-
Reduction: The resulting ketone is then reduced to the corresponding alcohol.
-
Hydrogenation: The alcohol is subsequently hydrogenated to yield the crude aglycone, 2-[(4-methoxyphenyl)methyl]phenol (5).
-
Crystallization: The crude product is crystallized from a mixture of toluene and n-heptane to afford highly pure 5 in an 88% yield.[5]
Step 2: O-Glycosylation of Aglycone (5) with Penta-O-acetyl-β-D-glucopyranose (7)
This key step forms the O-glycosidic bond. The use of penta-O-acetyl-β-D-glucopyranose (7) avoids the need for a more hazardous trichloroacetimidate intermediate.[5]
-
Reaction Setup: A mixture of the aglycone (5) and penta-O-acetyl-β-D-glucopyranose (7) is dissolved in an appropriate solvent (e.g., dichloromethane).
-
Lewis Acid Addition: A Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂), is added to the mixture at a controlled temperature.
-
Reaction Monitoring: The reaction progress is monitored by a suitable technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Isolation: Upon completion, the reaction is quenched, and the product is extracted and purified to yield the O-glycosylated intermediate (6). An optimized condition using BF₃·OEt₂ provides the deacetylated product (2) in an 80% yield with high β-selectivity (99/1).[1]
Step 3: Deacetylation of the O-glycoside (6) to Sergliflozin (2)
The acetyl protecting groups on the glucose moiety are removed in this step.
-
Base-catalyzed Methanolysis: The O-glycoside (6) is dissolved in methanol, and a catalytic amount of sodium methoxide is added.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC until all the starting material is consumed.
-
Neutralization and Isolation: The reaction is neutralized with an acidic resin, filtered, and the solvent is evaporated to yield Sergliflozin (2). This step typically proceeds with a high yield (e.g., 73% in an earlier synthesis).[5]
Step 4: Selective Ethoxycarbonylation of Sergliflozin (2) to this compound (1)
The final step involves the selective addition of an ethoxycarbonyl group to the primary alcohol of the glucose moiety.
-
Reaction Setup: Sergliflozin (2) is dissolved in a suitable solvent such as acetone.
-
Base and Reagent Addition: A sterically hindered base, like 2,6-lutidine, is added, followed by the slow addition of ethyl chloroformate at a controlled temperature (e.g., 15 °C).[5]
-
Reaction Monitoring and Work-up: The reaction is monitored by HPLC. Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent.
-
Purification: The crude product is purified by crystallization to give this compound (1). An optimized procedure can yield the final product in 66% isolated yield.[5]
III. Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the key O-glycosylation step, highlighting the optimization that led to a high-yield and highly stereoselective process.
| Entry | Lewis Acid | Equivalents | Solvent | Temperature (°C) | Time (h) | Yield of 2 (%) | α/β ratio |
| 1 | SnCl₄ | 1.2 | CH₂Cl₂ | 0 | 2 | 45 | 11/89 |
| 2 | SnCl₄ | 1.2 | CH₂Cl₂ | rt | 2 | 53 | 12/88 |
| 3 | BF₃·OEt₂ | 1.5 | CH₂Cl₂ | rt | 2 | 70 | 4/96 |
| 4 | BF₃·OEt₂ | 2.0 | CH₂Cl₂ | rt | 2 | 79 | 3/97 |
| 5 | BF₃·OEt₂ | 3.0 | CH₂Cl₂ | rt | 2 | 80 | 1/99 |
Data adapted from HETEROCYCLES, Vol. 92, No. 9, 2016.[5]
IV. Mechanism of Action: SGLT2 Inhibition
Sergliflozin, the active metabolite of this compound, exerts its therapeutic effect by inhibiting the SGLT2 transporter in the proximal tubules of the kidneys.
Caption: Mechanism of SGLT2 inhibition by Sergliflozin.
This guide provides a comprehensive overview and detailed protocols for the laboratory synthesis of this compound. By following these procedures, researchers can efficiently produce this SGLT2 inhibitor for further study and development.
References
- 1. drugapprovalsint.com [drugapprovalsint.com]
- 2. Single-dose pharmacokinetics and pharmacodynamics of this compound, a novel inhibitor of glucose reabsorption, in healthy volunteers and patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound, a selective SGLT2 inhibitor, improves glycemic control in streptozotocin-induced diabetic rats and Zucker fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Application Note: A Validated LC-MS/MS Method for the Quantification of Sergliflozin in Human Plasma
Abstract
This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of sergliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, in human plasma. The protocol is adapted from established and validated methods for other SGLT2 inhibitors, such as canagliflozin, dapagliflozin, and empagliflozin, due to the structural and chemical similarities within this class of drugs. The method utilizes protein precipitation for sample preparation and employs a reversed-phase C18 column for chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, offering high sensitivity and specificity. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies of sergliflozin.
Introduction
Sergliflozin is a member of the gliflozin class of drugs, which act by inhibiting the sodium-glucose cotransporter 2 (SGLT2) in the kidneys. This mechanism of action promotes the excretion of glucose in the urine, thereby lowering blood glucose levels in patients with type 2 diabetes. Accurate and reliable quantification of sergliflozin in plasma is crucial for pharmacokinetic and pharmacodynamic assessments in clinical and preclinical studies. This document provides a comprehensive protocol for a robust LC-MS/MS method tailored for this purpose.
Experimental Protocols
Materials and Reagents
-
Sergliflozin reference standard
-
Internal Standard (IS) (e.g., a deuterated analog of sergliflozin or another SGLT2 inhibitor like empagliflozin)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (≥98% purity)
-
Ammonium formate
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: Reversed-phase C18 column (e.g., Xbridge C18, 50 mm × 4.6 mm, 5 µm)[1]
-
Data acquisition and processing software
Preparation of Standard and Quality Control (QC) Samples
-
Primary Stock Solutions: Prepare individual stock solutions of sergliflozin and the internal standard (IS) at a concentration of 1 mg/mL in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the sergliflozin stock solution with a 50:50 mixture of methanol and water to create working standards for calibration curve and QC samples.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to obtain a series of calibration standards and quality control samples at low, medium, and high concentrations.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample (calibration standard, QC, or unknown sample), add 200 µL of the internal standard solution (prepared in acetonitrile).
-
Vortex the mixture for 1 minute to precipitate the plasma proteins.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Inject an aliquot (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
The following tables summarize the chromatographic and mass spectrometric conditions, which are based on typical parameters for SGLT2 inhibitors.[1][2]
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | Xbridge C18 (50 mm × 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient Elution | See Table 2 |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 1.0 | 10 | 90 |
| 2.0 | 10 | 90 |
| 2.1 | 90 | 10 |
| 4.0 | 90 | 10 |
Table 3: Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 8 psi |
| MRM Transitions | To be determined by direct infusion of sergliflozin and IS |
Note: The MRM transitions for sergliflozin and the selected internal standard need to be optimized by infusing the pure compounds into the mass spectrometer.
Method Validation
The bioanalytical method should be validated according to the guidelines of the US Food and Drug Administration (FDA) or the European Medicines Agency (EMA). The validation should assess the following parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte from endogenous components in the matrix.
-
Linearity: The concentration range over which the assay is accurate and precise.
-
Accuracy and Precision: The closeness of the determined values to the nominal concentration and the degree of scatter.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte and IS.
-
Stability: The stability of the analyte in plasma under various storage and handling conditions (freeze-thaw, short-term, and long-term).
Table 4: Representative Method Validation Parameters for an SGLT2 Inhibitor (Canagliflozin) [3]
| Parameter | Result |
| Linearity Range | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy | 88.14% - 113.05% |
| Precision (RSD%) | < 10.0% |
| Recovery | > 90.0% |
Visualizations
Caption: Experimental workflow for the LC-MS/MS quantification of sergliflozin in plasma.
Caption: Mechanism of action of sergliflozin on the SGLT2 transporter in the kidney.
Conclusion
The described LC-MS/MS method provides a robust and reliable approach for the quantification of sergliflozin in human plasma. The protocol, adapted from well-established methods for other SGLT2 inhibitors, offers the necessary sensitivity, selectivity, and accuracy for pharmacokinetic and other clinical studies. Proper method validation is essential before its application to ensure data integrity and compliance with regulatory standards.
References
- 1. A new HPLC-MS/MS method for the simultaneous quantification of SGLT2 inhibitors and metformin in plasma and its application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A quantitative LC-MS/MS method for determining ipragliflozin, a sodium-glucose co-transporter 2 (SGLT-2) inhibitor, and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel LC–MS/MS method for analysis of metformin and canagliflozin in human plasma: application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sergliflozin Etabonate Dosage for Maximal Efficacy in Diabetic Rats
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Sergliflozin Etabonate in preclinical diabetic rat models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation, ensuring optimal dosage and maximal efficacy.
Data Presentation: Efficacy of this compound in Diabetic Rat Models
The following tables summarize the dose-dependent effects of a single oral administration of this compound on urinary glucose excretion and the chronic effects on key diabetic parameters in Zucker fatty rats.
Table 1: Dose-Dependent Effect of a Single Oral Administration of this compound on 24-hour Urinary Glucose Excretion in Normal Rats
| Dosage (mg/kg) | Urinary Glucose Excretion (mg/24h) |
| Vehicle (Control) | Undetectable |
| 1 | 102 ± 25 |
| 3 | 485 ± 98 |
| 10 | 1587 ± 201 |
| 30 | 2896 ± 314 |
Table 2: Effect of Chronic (4-week) Oral Administration of this compound on Glycemic Control in Zucker Fatty Rats
| Treatment Group | Fasting Plasma Glucose (mg/dL) | Glycated Hemoglobin (HbA1c) (%) |
| Normal Rats (Lean Control) | 105 ± 3 | 3.8 ± 0.1 |
| Diabetic Rats (Vehicle Control) | 189 ± 15 | 5.9 ± 0.2 |
| This compound (10 mg/kg/day) | 135 ± 8 | 4.9 ± 0.1 |
| This compound (30 mg/kg/day) | 118 ± 6 | 4.5 ± 0.1 |
*p < 0.05 compared to Diabetic Rats (Vehicle Control)
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy.
Induction of Diabetes Mellitus in Rats (Streptozotocin Model)
This protocol is for inducing a model of Type 1 diabetes.
-
Animals: Male Sprague-Dawley rats (7 weeks of age).
-
Inducing Agent: Streptozotocin (STZ).
-
Procedure:
-
Prepare a fresh solution of STZ in a citrate buffer (pH 4.5).
-
Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 50 mg/kg.
-
Monitor blood glucose levels 48-72 hours post-injection from the tail vein using a glucometer.
-
Rats with non-fasting blood glucose levels consistently above 300 mg/dL are considered diabetic and suitable for the study.
-
Oral Administration of this compound
This protocol outlines the procedure for single or repeated oral dosing.
-
Drug Formulation:
-
Vehicle: Prepare a 0.5% (w/v) solution of carboxymethyl cellulose (CMC) in purified water.
-
Suspension: Suspend the powdered this compound in the 0.5% CMC vehicle to the desired concentration. Ensure the suspension is homogenous before each administration.
-
-
Administration:
-
Gently restrain the rat.
-
Use a ball-tipped oral gavage needle of appropriate size for the rat.
-
Carefully insert the gavage needle into the esophagus and deliver the calculated volume of the drug suspension.
-
The typical volume for oral gavage in rats is 5 mL/kg.
-
For chronic studies, administer the dose once daily at the same time each day.
-
Oral Glucose Tolerance Test (OGTT)
This test is used to evaluate the effect of this compound on glucose metabolism.
-
Preparation: Fast the rats for 16 hours overnight with free access to water.
-
Procedure:
-
Administer the designated oral dose of this compound or vehicle.
-
After 60 minutes, administer a glucose solution (2 g/kg body weight) via oral gavage.
-
Collect blood samples from the tail vein at 0 (just before glucose administration), 30, 60, and 120 minutes after the glucose load.
-
Measure blood glucose levels for each time point.
-
Mandatory Visualizations
Signaling Pathway of SGLT2 Inhibition
Caption: Mechanism of action of this compound.
Experimental Workflow for Efficacy Testing
Caption: Workflow for evaluating this compound.
Troubleshooting Guides and FAQs
Q1: I am observing high variability in blood glucose readings within the same treatment group. What could be the cause?
A1: High variability can stem from several factors:
-
Inconsistent Fasting: Ensure all rats have been fasted for the same duration before blood glucose measurement, as even small amounts of food can cause significant fluctuations.
-
Stress-Induced Hyperglycemia: Handling and the procedure of blood collection can cause stress, leading to a temporary spike in blood glucose. Acclimatize the animals to handling and perform blood collection swiftly and consistently.
-
Gavage Technique: Inconsistent oral gavage technique can lead to variations in drug absorption. Ensure all personnel are proficient in the technique to minimize stress and ensure accurate dosing.
-
Time of Day: Circadian rhythms can influence blood glucose levels. Perform measurements at the same time each day to minimize this variability.
Q2: The this compound suspension appears to be unstable and clogs the gavage needle. How can I resolve this?
A2: this compound has low aqueous solubility.
-
Proper Vehicle: Use of a suspending agent like 0.5% carboxymethyl cellulose (CMC) is crucial.
-
Homogenization: Ensure the suspension is thoroughly mixed using a vortex or sonicator immediately before each administration to ensure a uniform dose.
-
Particle Size: If the issue persists, consider reducing the particle size of the this compound powder before preparing the suspension.
-
Fresh Preparation: Prepare the suspension fresh daily to avoid degradation and changes in physical properties over time.
Q3: I am not observing a significant dose-dependent increase in urinary glucose excretion. What should I check?
A3:
-
Dose Range: Confirm that the doses you are testing are within the effective range (e.g., 1-30 mg/kg).
-
Urine Collection: Ensure the metabolic cages are functioning correctly and that there is no leakage or contamination of the urine samples. A full 24-hour collection is necessary for accurate measurement.
-
Hydration Status: Dehydration can affect urine output and glucose concentration. Ensure rats have free access to water.
-
Analytical Method: Verify the accuracy and calibration of your glucose assay for urine samples.
Q4: Do I need to adjust the dose of this compound for different diabetic rat models?
A4: Yes, the severity of diabetes can influence the efficacy of this compound. The antihyperglycemic effects of this compound are more pronounced in rats with higher baseline blood glucose levels.[1] It is advisable to conduct a pilot dose-response study in your specific diabetic model to determine the optimal dosage for your experimental goals.
Q5: Will chronic treatment with this compound affect the body weight of the rats?
A5: Based on studies with Zucker fatty rats, chronic treatment with this compound has not been shown to significantly affect body weight or food intake.[1] However, this may vary depending on the specific rat model and diet. It is important to monitor body weight and food consumption throughout your study.
References
Troubleshooting inconsistent results in Sergliflozin Etabonate experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Sergliflozin Etabonate.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro and in vivo experiments involving this compound.
In Vitro Assays
Issue 1: Higher than Expected IC50 Value in SGLT2 Inhibition Assays
Question: My SGLT2 inhibition assay is showing a significantly higher IC50 value for this compound than anticipated. What could be the cause?
Answer: Inconsistent IC50 values can stem from several factors related to the compound's nature as a prodrug and the specifics of the assay setup.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Prodrug Conversion | This compound is a prodrug that requires conversion to its active form, Sergliflozin, by cellular esterases to inhibit SGLT2.[1] Insufficient esterase activity in the chosen cell line or assay system will lead to an underestimation of potency (higher IC50). | - Cell Line Selection: Ensure the cell line used (e.g., CHO, HEK293, HK-2) expresses sufficient levels of the necessary esterases.[2][3] Consider pre-screening cell lines for esterase activity. - Pre-incubation: Introduce a pre-incubation step with the cells before adding the glucose substrate to allow more time for the prodrug to be metabolized.[4] |
| Compound Solubility and Stability | This compound has low aqueous solubility.[5] Precipitation of the compound in the assay medium will result in a lower effective concentration and an artificially high IC50. The compound may also be unstable under certain conditions. | - Solvent and Formulation: Prepare stock solutions in an appropriate solvent like DMSO.[6][7] For aqueous assay buffers, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects. Sonication may aid dissolution.[6] Consider using solubility enhancers as described in formulation protocols if precipitation is observed.[6] - Fresh Preparations: Always use freshly prepared solutions of this compound for each experiment to avoid degradation.[6] |
| Assay Conditions | Sub-optimal assay conditions, such as incorrect buffer composition, incubation time, or temperature, can affect enzyme kinetics and inhibitor binding. | - Buffer Composition: Use a sodium-containing buffer, as SGLT2 is a sodium-glucose cotransporter.[8][9] A sodium-free buffer can be used as a negative control to distinguish SGLT-mediated uptake from GLUT-mediated uptake.[8] - Optimization: Systematically optimize incubation times and temperatures for your specific cell line and substrate concentration. |
| High Substrate Concentration | Using a high concentration of the glucose substrate (e.g., 2-NBDG or radiolabeled glucose) can lead to competitive displacement of the inhibitor, resulting in a higher apparent IC50. | - Substrate Titration: Determine the Michaelis-Menten constant (Km) for glucose uptake in your assay system and use a substrate concentration at or below the Km value for inhibition studies. |
Issue 2: High Variability Between Replicates in Glucose Uptake Assays
Question: I am observing high variability between my technical and biological replicates in a cell-based glucose uptake assay with this compound. How can I improve the consistency?
Answer: High variability in glucose uptake assays can be attributed to several factors, from cell handling to reagent consistency.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inconsistent Cell Seeding and Health | Uneven cell seeding density across wells of a microplate can lead to significant differences in glucose uptake. Cell health and passage number can also impact transporter expression and metabolic activity. | - Cell Seeding: Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution. - Cell Maintenance: Use cells within a consistent and low passage number range for all experiments. Regularly monitor cell viability. |
| Inadequate Washing Steps | Incomplete removal of the glucose-containing medium before and after the uptake step can lead to high background and variability. | - Washing Protocol: Optimize the number and volume of washes with pre-warmed, glucose-free buffer. Ensure complete aspiration of the buffer between washes without disturbing the cell monolayer.[10] |
| Fluorescent Probe Issues (2-NBDG) | The fluorescent glucose analog 2-NBDG can have high background binding and its uptake may not always correlate directly with glucose transport.[11] | - Controls: Include appropriate controls, such as cells incubated in a sodium-free buffer or treated with a known SGLT inhibitor like phlorizin, to determine the specific SGLT2-mediated uptake.[8][12] - Alternative Methods: If variability persists, consider using a radiolabeled substrate like 14C-D-glucose for a more direct measure of glucose transport.[10] |
| Edge Effects in Microplates | Wells on the outer edges of a microplate are more prone to evaporation and temperature fluctuations, which can lead to inconsistent results. | - Plate Layout: Avoid using the outermost wells of the microplate for experimental samples. Fill these wells with sterile water or buffer to create a humidity barrier. |
In Vivo Experiments
Issue 3: Inconsistent Urinary Glucose Excretion (UGE) in Animal Models
Question: In my animal studies (e.g., in rats or mice), the effect of this compound on urinary glucose excretion is highly variable between animals and experiments. What could be the reason?
Answer: Variability in UGE is a common challenge in in vivo studies with SGLT2 inhibitors and can be influenced by physiological and experimental factors.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete or Variable Prodrug Conversion | The conversion of this compound to the active Sergliflozin can vary between animals due to differences in esterase activity in the gut and liver.[4] | - Pharmacokinetic Analysis: If possible, measure plasma concentrations of both the prodrug and the active metabolite to assess the extent and variability of conversion.[13] This can help correlate exposure with the pharmacodynamic effect. |
| Baseline Glycemic Status | The glucosuric effect of SGLT2 inhibitors is dependent on the filtered glucose load.[10] Animals with different baseline blood glucose levels will excrete different amounts of glucose in their urine, even at the same drug dose. | - Animal Model Selection: Use a well-characterized diabetic animal model (e.g., streptozotocin-induced diabetic rats or Zucker fatty rats) with stable hyperglycemia.[14] - Acclimatization and Baseline Measurement: Allow for a sufficient acclimatization period. Measure baseline blood glucose and UGE for each animal before starting the treatment to allow for normalization or stratification. |
| Urine Collection and Measurement | Incomplete urine collection from metabolic cages can lead to underestimation of UGE. The method used for glucose measurement in urine can also introduce variability. | - Urine Collection: Ensure metabolic cages are functioning correctly to separate urine and feces effectively. Acclimatize animals to the cages to reduce stress, which can affect urine output. - Glucose Measurement: Use a reliable and validated method for measuring urinary glucose. Glucose oxidase-based methods are specific for glucose, whereas copper reduction methods (like Benedict's test) are non-specific and can react with other reducing substances.[15][16] |
| Food and Water Intake | Variations in food and water consumption can affect blood glucose levels, hydration status, and urine output, all of which influence UGE. | - Controlled Feeding: Provide a consistent diet and monitor food and water intake for all animals in the study. |
Experimental Protocols & Data
Protocol: In Vitro SGLT2 Inhibition Assay using a Fluorescent Glucose Analog
This protocol is adapted from methods for cell-based fluorescent glucose transporter assays.[2][3]
-
Cell Culture:
-
Culture a suitable cell line stably expressing human SGLT2 (e.g., hSGLT2-CHO) in DMEM/F12 medium supplemented with 10% FBS.
-
Seed cells into poly-lysine coated 96-well black, clear-bottom plates at a density of 40,000–60,000 cells per well.
-
Allow cells to adhere and grow for 10-24 hours.
-
-
Assay Procedure:
-
Wash the cells twice with 200 µL of a choline-based buffer (sodium-free).
-
Starve the cells in serum-free medium for at least 1 hour.
-
Replace the medium with 50 µL of a sodium-containing buffer. Add this compound at various concentrations (prepared from a DMSO stock) and incubate for 10 minutes. Include vehicle (DMSO) and a positive control inhibitor (e.g., phlorizin).
-
Add 50 µL of the fluorescent glucose analog 2-NBDG (final concentration 50 µM) in the sodium-containing buffer to each well.
-
Incubate at 37°C for 60 minutes.
-
Discard the incubation buffer and wash the cells three times with 200 µL of ice-cold PBS.
-
Lyse the cells with 50 µL of a suitable lysis buffer.
-
Measure the fluorescence intensity of the cell lysate using a microplate reader (Excitation/Emission ~485/535 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on available literature.
| Parameter | Value | Context | Source |
| Solubility in DMSO | ≥ 50 mg/mL (111.49 mM) | In vitro stock solution preparation | [7] |
| Oral Administration Doses (in vivo) | 1, 3, 10, 30 mg/kg | Dose-dependent reduction in non-fasting blood glucose in KK-Ay mice | [6] |
| Plasma Half-life (Sergliflozin) | Approx. 0.5 to 1 hour | In healthy volunteers and patients with type 2 diabetes after single oral dose | [8] |
Visualizations
Signaling Pathway: SGLT2 Inhibition in the Kidney
Caption: Mechanism of SGLT2 inhibition by Sergliflozin in the renal proximal tubule.
Experimental Workflow: Troubleshooting In Vitro IC50 Discrepancies
Caption: Decision tree for troubleshooting high IC50 values in this compound assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work? A: this compound is an investigational anti-diabetic drug that acts as a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[14] It is a prodrug, meaning it is converted in the body to its active form, Sergliflozin.[1] SGLT2 is a protein in the kidneys responsible for reabsorbing most of the glucose from the glomerular filtrate back into the blood.[2] By inhibiting SGLT2, Sergliflozin prevents this reabsorption, causing excess glucose to be eliminated through the urine, which helps to lower blood glucose levels.[2]
Q2: Why is my this compound solution cloudy? A: this compound has poor solubility in water.[5] Cloudiness or precipitation is likely due to the compound not being fully dissolved. It is recommended to prepare stock solutions in an organic solvent such as DMSO.[7] When preparing working solutions in aqueous buffers, ensure the final concentration of the organic solvent is low and consider using sonication or formulation aids to improve solubility.[6]
Q3: Can I use this compound in any cell line for glucose uptake assays? A: Not necessarily. Since this compound is a prodrug, it requires conversion by cellular esterases to become active.[1][4] It is crucial to use a cell line that not only expresses SGLT2 but also has sufficient esterase activity to metabolize the compound. If the cells lack the necessary enzymes, you will not observe an inhibitory effect.
Q4: Does this compound affect SGLT1? A: Sergliflozin is described as a selective inhibitor of SGLT2.[14] While comprehensive selectivity data is not widely published due to its investigational status, SGLT2 inhibitors as a class are designed to be significantly more potent against SGLT2 than SGLT1 to avoid gastrointestinal side effects associated with SGLT1 inhibition.
Q5: How should I store this compound solutions? A: For long-term storage, it is best to store the compound as a dry powder. Stock solutions prepared in a solvent like DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months, protected from light.[6] It is always recommended to use freshly prepared dilutions for experiments.[6]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Subcutaneous prodrug formulations in vitro [pion-inc.com]
- 5. ajprd.com [ajprd.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | SGLT | TargetMol [targetmol.com]
- 8. Inhibition of Sodium-Glucose Cotransporter-2 during Serum Deprivation Increases Hepatic Gluconeogenesis via the AMPK/AKT/FOXO Signaling Pathway [e-enm.org]
- 9. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Inhibition of the Na+-glucose transporter SGLT2 reduces glucose uptake and IFNγ release from activated human CD4+ T cells [frontiersin.org]
- 11. Single Cell Glucose Uptake Assays: A Cautionary Tale - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a cell-based nonradioactive glucose uptake assay system for SGLT1 and SGLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jmpas.com [jmpas.com]
- 14. This compound, a selective SGLT2 inhibitor, improves glycemic control in streptozotocin-induced diabetic rats and Zucker fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Glucosuria - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
Addressing potential off-target effects of sergliflozin in cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using sergliflozin in cellular assays. The information provided here will help address potential off-target effects and ensure the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of sergliflozin?
Sergliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1][2] SGLT2 is primarily expressed in the proximal tubules of the kidney and is responsible for the reabsorption of approximately 90% of filtered glucose from the urine back into the bloodstream.[3] By inhibiting SGLT2, sergliflozin promotes the excretion of glucose in the urine, thereby lowering blood glucose levels.[1][2][4]
Q2: Are there known off-target effects of sergliflozin?
While sergliflozin is highly selective for SGLT2 over SGLT1, the broader class of SGLT2 inhibitors has been reported to have potential off-target effects.[1][5][6] These may include interactions with other transporters and signaling pathways. For example, some SGLT2 inhibitors have been shown to affect the activity of AMP-activated protein kinase (AMPK) and sodium-hydrogen exchanger (NHE) isoforms.[5][7][8][9][10] It is crucial to consider these potential off-target effects when designing experiments and interpreting data.
Q3: Should I be concerned about the effect of sergliflozin on cell viability in my assays?
Generally, at typical experimental concentrations, some SGLT2 inhibitors like empagliflozin have been shown to have insignificant effects on the viability of certain cell lines, such as HK-2 cells.[11] However, at very high concentrations, some SGLT2 inhibitors have been observed to reduce cell viability in specific cancer cell lines.[12][13] It is always recommended to perform a dose-response cell viability assay (e.g., MTT or crystal violet assay) with your specific cell line to determine the optimal non-toxic concentration of sergliflozin for your experiments.
Troubleshooting Guides
Issue 1: Unexpected Decrease in Cell Viability in MTT Assay
You observe a significant decrease in cell viability in your MTT assay after treatment with sergliflozin, which is unexpected for your cell line and experimental conditions.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High Concentration of Sergliflozin: The concentration of sergliflozin used may be cytotoxic to your specific cell line. | Solution: Perform a dose-response curve to determine the IC50 and a non-toxic working concentration. Start with a wide range of concentrations to identify the optimal range. |
| Off-Target Cytotoxicity: Sergliflozin may have off-target effects that induce apoptosis or necrosis in your cells. | Solution: Investigate markers of apoptosis (e.g., cleaved caspase-3 by Western blot) or necrosis (e.g., LDH assay). Consider if your cell line expresses other transporters or proteins that might be affected by sergliflozin. |
| Interference with MTT Assay: The compound may interfere with the MTT reagent or formazan crystal formation/solubilization. | Solution: Run a cell-free control with sergliflozin and the MTT reagents to check for direct chemical interactions. Consider using an alternative viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay. |
| Contamination: Microbial contamination can affect cell health and MTT assay results. | Solution: Regularly check your cell cultures for contamination. Use sterile techniques and antibiotic/antimycotic agents if necessary. |
Experimental Workflow for Troubleshooting MTT Assay
Caption: Troubleshooting workflow for unexpected MTT assay results.
Issue 2: Altered Glucose Uptake in a Non-SGLT2 Expressing Cell Line
You are using a cell line that does not express SGLT2, yet you observe a change in glucose uptake after sergliflozin treatment.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inhibition of Other Glucose Transporters: Sergliflozin or its metabolites may have some inhibitory activity against other glucose transporters (GLUTs) present in your cell line, although it is reported to be highly selective for SGLT2.[1] | Solution: Characterize the expression of different GLUT isoforms in your cell line using qPCR or Western blotting. Use known inhibitors of specific GLUTs as controls to dissect the mechanism. |
| Indirect Effects on Glucose Metabolism: Sergliflozin might be indirectly affecting glucose metabolism through off-target signaling pathways. Some SGLT2 inhibitors have been shown to activate AMPK, which can, in turn, influence glucose uptake.[7][8][10] | Solution: Investigate the activation of key metabolic signaling pathways, such as AMPK and Akt, using Western blotting to detect phosphorylated forms of these proteins. |
| Assay Artifact: The glucose uptake assay itself may be prone to artifacts. | Solution: Ensure proper controls are in place, such as using a non-radiolabeled glucose analog (e.g., 2-deoxyglucose) in excess to compete for uptake.[14][15] Validate your findings with a different type of glucose uptake assay if possible (e.g., fluorescent vs. radioactive). |
Signaling Pathway to Investigate
Caption: Potential off-target activation of AMPK by sergliflozin.
Issue 3: Unexpected Changes in Cellular Signaling Pathways
Your Western blot analysis reveals changes in signaling pathways that are not directly related to SGLT2 inhibition after treating cells with sergliflozin.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| AMPK Activation: As mentioned, some SGLT2 inhibitors can activate AMPK, a central regulator of cellular energy homeostasis.[7][8][10][16] This can lead to downstream effects on various signaling pathways. | Solution: Perform a time-course and dose-response experiment to assess the phosphorylation of AMPK (Thr172) and its downstream targets like ACC (Acetyl-CoA Carboxylase) via Western blot. |
| Inhibition of Na+/H+ Exchangers (NHE): Some studies suggest that SGLT2 inhibitors might inhibit NHEs, which could alter intracellular pH and ion balance, thereby impacting various signaling cascades.[5][6][9] | Solution: If your research involves pathways sensitive to ion concentrations or pH, consider measuring intracellular pH using fluorescent indicators. |
| Activation of SIRT1 Pathway: There is emerging evidence that some SGLT2 inhibitors may activate the SIRT1/AMPK pathway, which is involved in cellular stress resistance and metabolism.[17] | Solution: Investigate the expression and activity of SIRT1 and its downstream targets using Western blotting or activity assays. |
Experimental Workflow for Investigating Off-Target Signaling
Caption: Workflow for investigating off-target signaling effects.
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard procedures to assess cell viability.[18]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of sergliflozin and appropriate vehicle controls for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[18][19]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
2-Deoxy-D-[³H]-glucose Uptake Assay
This protocol outlines a common method for measuring glucose uptake.[14][20]
-
Cell Culture and Starvation: Culture cells to confluency in 12-well plates. Serum starve the cells for 2-4 hours in Krebs-Ringer-HEPES (KRH) buffer.[20]
-
Treatment: Treat the cells with sergliflozin at the desired concentration for the appropriate time. Include positive (e.g., insulin) and negative controls.
-
Glucose Uptake: Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]-glucose and unlabeled 2-deoxy-D-glucose. Incubate for a short period (e.g., 5-10 minutes).
-
Washing: Stop the uptake by rapidly washing the cells three times with ice-cold PBS.
-
Lysis and Scintillation Counting: Lyse the cells with a lysis buffer (e.g., 0.1% SDS). Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Normalization: Normalize the counts to the total protein content of each well, determined by a protein assay (e.g., BCA assay).
Western Blotting for Signaling Pathway Analysis
This is a general protocol for analyzing protein expression and phosphorylation.[21][22][23][24][25]
-
Cell Lysis: After treatment with sergliflozin, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., phospho-AMPK, total AMPK, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
References
- 1. Sergliflozin, a novel selective inhibitor of low-affinity sodium glucose cotransporter (SGLT2), validates the critical role of SGLT2 in renal glucose reabsorption and modulates plasma glucose level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sergliflozin etabonate, a selective SGLT2 inhibitor, improves glycemic control in streptozotocin-induced diabetic rats and Zucker fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. The Off-Target Effects, Electrolyte and Mineral Disorders of SGLT2i - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SGLT2 inhibitors, sodium and off-target effects: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Na+/glucose co-transporter inhibitor canagliflozin activates AMP-activated protein kinase by inhibiting mitochondrial function and increasing cellular AMP levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Na+/Glucose Cotransporter Inhibitor Canagliflozin Activates AMPK by Inhibiting Mitochondrial Function and Increasing Cellular AMP Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SGLT2 inhibitors and AMPK: The road to cellular housekeeping? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Empagliflozin Protects HK-2 Cells from High Glucose-Mediated Injuries via a Mitochondrial Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. SGLT2 inhibitor ipragliflozin attenuates breast cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. revvity.com [revvity.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. galaxy.ai [galaxy.ai]
- 19. biology.stackexchange.com [biology.stackexchange.com]
- 20. Insulin Stimulated Glucose Uptake Assay [macdougald.lab.medicine.umich.edu]
- 21. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - FR [thermofisher.com]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 24. Western blot protocol | Abcam [abcam.com]
- 25. CST | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Minimizing Variability in Animal Studies
Welcome to the Technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you refine your protocols and minimize variability in your animal studies, ensuring more robust and reproducible results.
Troubleshooting Guides
Issue: High variability in behavioral test results.
Possible Cause & Solution
| Possible Cause | Troubleshooting Steps | Recommended Protocol |
| Handling-Induced Stress | Animals may be anxious due to improper handling. Stress can significantly alter behavioral responses.[1][2][3] | Implement a handling habituation protocol for at least one week prior to the experiment.[4] Use non-aversive handling techniques such as tunnel handling or cupping instead of tail-picking.[1][2][3] |
| Environmental Instability | Inconsistent lighting, temperature, or sudden noises can be significant sources of stress and variability.[4][5] | Maintain and record stable environmental conditions (temperature, humidity, light cycle).[4] Use soundproofing solutions to minimize external noise.[4] |
| Lack of Acclimation | Transferring animals to a novel experimental environment immediately before testing can induce stress. | Allow for an acclimation period of at least 30 minutes in a quiet holding area before starting the experiment.[4] |
| Experimenter Variability | Inconsistencies in how different experimenters handle animals or conduct the tests. | Standardize all experimental procedures and ensure all personnel are thoroughly trained.[6] Consider automating procedures where possible to reduce human-induced variability.[7] |
| Circadian Rhythm Disruption | The timing of experiments can influence behavior, especially if it disrupts the animal's natural light-dark cycle.[4] | Conduct experiments at the same time each day to maintain consistency.[4] |
Issue: Inconsistent physiological measurements (e.g., blood pressure, corticosterone levels).
Possible Cause & Solution
| Possible Cause | Troubleshooting Steps | Recommended Protocol |
| Stress from Restraint/Handling | The method of restraint and handling during sample collection can cause acute stress, leading to altered physiological readings.[2] | Habituate animals to the restraint procedure before the actual experiment.[2] Use the least stressful handling method possible (e.g., tunnel handling for mice).[2][8] |
| Genetic Heterogeneity | If using an outbred stock, genetic differences between animals can be a major source of variation.[9][10] | Consider using an isogenic strain if the research question allows for it to reduce genetic variability.[11] |
| Microbiome Differences | The gut microbiota can influence a wide range of physiological parameters.[12][13] | Source animals from the same vendor and house them under consistent conditions to minimize microbiome variation. Consider normalizing the microbiota through co-housing or fecal transplantation if necessary for the study. |
| Underlying Health Status | Subclinical infections can introduce significant variability. | Use specific pathogen-free (SPF) animals to minimize the impact of infectious agents.[6] |
| Environmental Factors | Variations in housing temperature can impact metabolic and physiological readouts.[1] | Ensure strict control over environmental parameters like temperature and humidity.[4] |
Frequently Asked Questions (FAQs)
Q1: How can I reduce the number of animals used in my studies while maintaining statistical power?
A1: To reduce animal numbers without compromising the validity of your results, you should focus on minimizing experimental variability.[14] This can be achieved through:
-
Pilot Studies: Conduct small-scale pilot studies to get an estimate of the variability of your measurements. This will help in performing an accurate power analysis to determine the minimum number of animals required.[14]
-
Appropriate Experimental Design: Use powerful experimental designs such as randomized block designs, where animals are grouped into blocks with similar characteristics (e.g., litter, initial body weight) to account for known sources of variation.[15][16]
-
Use of Covariates: Statistically control for continuous variables (covariates) that are known to be related to the outcome variable.[15]
-
Repeated Measures Design: Where appropriate, use a repeated measures or crossover design where each animal can serve as its own control. This significantly reduces inter-individual variability.[12][17]
Q2: What is the best way to handle mice to minimize stress?
A2: The traditional method of picking up mice by the tail is known to be aversive and stressful.[1][2] More refined, less stressful methods are recommended:
-
Tunnel Handling: Guide the mouse into a clear polycarbonate tunnel to lift and transport it. This method has been shown to reduce anxiety-like behaviors.[2][8]
-
Cupping: Use cupped hands to scoop the mouse up. This method also reduces stress and can increase the animal's willingness to interact with the handler.[1][3]
-
Habituation: Regardless of the method, daily handling for a short period for at least a week before the experiment will habituate the animal to the experimenter and reduce anxiety.[2][4]
Q3: Should I standardize my animal population and environment as much as possible?
A3: While strict standardization of genetics (using inbred strains) and environment can reduce variability within a single experiment, it may lead to results that are not easily reproducible under slightly different conditions (the "standardization fallacy").[7][18] A newer concept, "heterogenization," suggests deliberately introducing biological variation (e.g., using multiple strains or housing conditions) into the experimental design.[18][19] This can increase the generalizability and reproducibility of the findings, although it may require a larger sample size in the initial experiment. The best approach depends on the research question.
Q4: How does the gut microbiome contribute to variability and how can I control for it?
A4: The gut microbiome influences numerous physiological and behavioral phenotypes and can be a significant source of experimental variability.[13][20] Factors that can alter the microbiome include diet, genetics, vendor source, and housing conditions.[13] To control for this:
-
Source animals from the same vendor and batch.
-
Maintain a consistent diet and housing environment.
-
Consider a "washout" period with a standardized diet before the experiment begins.[12]
-
For some studies, it may be necessary to normalize the gut microbiota of the study animals.
Experimental Protocols & Visualizations
Protocol: Mouse Handling Habituation (3-Day Technique)
This protocol is adapted from a method designed to minimize stress during human-animal interaction.[2][8]
-
Day 1:
-
Place your hand in the cage, palm up, and remain still for approximately 30 seconds to allow the mouse to habituate to your presence.[8]
-
Attempt to gently scoop the mouse into the palm of your hand. If the mouse is hesitant, you can gently guide it into a corner and cup it with both hands.[8]
-
If unsuccessful after three attempts, gently lift the mouse by the base of its tail and place it on your forearm.[8]
-
Allow the mouse to explore your hand and forearm for about 1 minute before returning it to its cage.
-
-
Day 2 & 3:
-
Repeat the process from Day 1. You should observe that the mouse becomes progressively easier to handle.
-
Diagrams
Caption: Workflow for a well-controlled animal experiment.
Caption: Decision tree for troubleshooting sources of variability.
Caption: Simplified HPA axis stress response pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Handling Techniques to Reduce Stress in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reduce Rodent Stress with Proper Handling Techniques | Taconic Biosciences [taconic.com]
- 4. amuzainc.com [amuzainc.com]
- 5. noldus.com [noldus.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Automated Home-Cage Testing as a Tool to Improve Reproducibility of Behavioral Research? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. content.protocols.io [content.protocols.io]
- 9. academic.oup.com [academic.oup.com]
- 10. Having issues with under-powered A/B tests? Try controlling your variability. | by Stas Sajin | TDS Archive | Medium [medium.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Frontiers | Best Practices for Microbiome Study Design in Companion Animal Research [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Methods to Reduce Animal Numbers | Office of the Vice President for Research [ovpr.uchc.edu]
- 15. Guidelines for experimental design and statistical analyses in animal studies submitted for publication in the Asian-Australasian Journal of Animal Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 16. anzccart.adelaide.edu.au [anzccart.adelaide.edu.au]
- 17. Avoiding, Minimizing, and Alleviating Distress - Recognition and Alleviation of Distress in Laboratory Animals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Designing animal studies to improve research reproducibility and reduce animal use | EurekAlert! [eurekalert.org]
- 19. New recommendations for designing animal studies could improve research reproducibility | Eberly College of Science [science.psu.edu]
- 20. Variation in Microbial Exposure at the Human-Animal Interface and the Implications for Microbiome-Mediated Health Outcome - PMC [pmc.ncbi.nlm.nih.gov]
Stability testing of Sergliflozin Etabonate under different storage conditions
Disclaimer: There is a notable lack of publicly available, specific stability testing data and validated analytical methods for Sergliflozin Etabonate. This is likely due to the discontinuation of its development after Phase II clinical trials. Therefore, this technical support center provides a generalized guide based on the known chemical properties of this compound, fundamental principles of stability testing outlined in the International Council for Harmonisation (ICH) guidelines, and data from analogous SGLT2 inhibitors, such as Remogliflozin Etabonate. Researchers should use this information as a starting point and adapt it based on their own experimental findings.
Troubleshooting Guides
This section provides solutions to common issues encountered during the stability testing of compounds like this compound.
Issue 1: High Variability in Assay Results for this compound
| Potential Cause | Troubleshooting Step |
| Incomplete Sample Dissolution | Ensure the sample is fully dissolved in the diluent. Use of sonication or vortexing may be necessary. Verify the solubility of this compound in the chosen diluent. |
| Sample Adsorption to Container | Use silanized glassware or low-adsorption vials. |
| Inconsistent Sample Preparation | Ensure precise and consistent volumetric dilutions. Use calibrated pipettes and volumetric flasks. |
| HPLC System Issues | Check for leaks in the HPLC system. Ensure the pump is delivering a consistent flow rate and mobile phase composition.[1] |
| Column Degradation | Evaluate the performance of the analytical column (peak shape, efficiency). If performance is poor, replace the column. |
Issue 2: Unexpected Peaks Observed in the Chromatogram During Stability Studies
| Potential Cause | Troubleshooting Step |
| Contamination | Check the purity of the mobile phase, diluent, and blank samples. Ensure glassware is scrupulously clean.[2] |
| Degradation Products | This is expected in stability studies. The peaks should be investigated to determine if they are related to the drug substance. Perform peak purity analysis to ensure the main peak is not co-eluting with a degradant. |
| Excipient Interference (for drug product) | Analyze a placebo sample (formulation without the active ingredient) to identify peaks originating from excipients. |
| "Ghost" Peaks | These can arise from the previous injection or from impurities in the mobile phase.[1] Implement a sufficient column wash after each run. |
Issue 3: Difficulty in Achieving Sufficient Degradation in Forced Degradation Studies
| Potential Cause | Troubleshooting Step |
| Stress Conditions are too Mild | Increase the concentration of the stress agent (e.g., acid, base, oxidizing agent), the temperature, or the duration of exposure.[3] |
| High Intrinsic Stability of the Molecule | While this compound is expected to be labile to hydrolysis, it might be stable under other conditions. If no degradation is observed under aggressive conditions, this should be documented.[3] |
| Inappropriate Stressor | Ensure the chosen stress conditions are relevant to the potential degradation pathways of the molecule. For an O-glycoside, hydrolysis is a key pathway to investigate. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, this compound, an O-glycoside prodrug, is most susceptible to hydrolysis. This can occur under acidic or basic conditions, leading to the cleavage of the glycosidic bond and the etabonate ester group. The active drug, sergliflozin, would be a likely degradation product.[4][5][6] Oxidative and photolytic degradation pathways should also be investigated as per ICH guidelines.[7][8]
Q2: What are the recommended storage conditions for this compound?
A2: Specific storage conditions should be determined through long-term stability studies. As a general starting point, based on ICH guidelines, long-term stability testing is often conducted at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[9][10] Given its susceptibility to hydrolysis, protection from high humidity is advisable.
Q3: How should a stability-indicating analytical method for this compound be developed?
A3: A stability-indicating method must be able to separate the intact drug from its degradation products. Reversed-phase HPLC with UV detection is a common technique. Method development should involve:
-
Column Selection: A C18 column is a good starting point.
-
Mobile Phase Optimization: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the buffer and the gradient profile should be optimized to achieve good separation.
-
Wavelength Selection: The detection wavelength should be chosen to provide a good response for both the parent drug and potential degradation products.
-
Forced Degradation: The method must be validated by analyzing samples from forced degradation studies to demonstrate specificity.[11][12]
Q4: What are the key parameters to evaluate during a stability study of this compound?
A4: The following parameters should be monitored over the course of the stability study:
-
Assay: To determine the amount of intact this compound remaining.
-
Appearance: Any change in color or physical state.
-
Degradation Products/Impurities: To identify and quantify any new impurities that form over time.
-
Water Content: Especially if the substance is sensitive to hydrolysis.
-
Dissolution (for drug product): To ensure the release characteristics of the drug product are maintained.
Experimental Protocols
The following are generalized protocols for key stability experiments, which should be adapted for this compound.
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and pathways and to establish the stability-indicating nature of the analytical method.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature or heat gently (e.g., 40°C) for a specified time. Neutralize the solution before analysis. Due to the lability of the etabonate ester, milder conditions may be required.
-
Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature for a specified time.
-
Thermal Degradation: Store the solid drug substance at an elevated temperature (e.g., 80°C) for a specified time.
-
Photostability: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4][7] A control sample should be protected from light.
-
-
Analysis: Analyze the stressed samples, along with an unstressed control, using a developed stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products. Calculate the mass balance to ensure all components are accounted for.
Protocol 2: Long-Term and Accelerated Stability Study
Objective: To evaluate the stability of this compound under recommended storage conditions and to establish a re-test period.
Methodology:
-
Batch Selection: Use at least three primary batches of the drug substance.
-
Container Closure System: Store the samples in containers that are representative of the proposed packaging.
-
Storage Conditions:
-
Testing Frequency:
-
Long-Term: Typically 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: Typically 0, 3, and 6 months.[8]
-
-
Analytical Tests: At each time point, test the samples for assay, appearance, degradation products, and other relevant parameters.
-
Data Evaluation: Analyze the data for trends and determine if any significant changes have occurred over time.
Data Presentation
The following tables are templates for presenting stability data.
Table 1: Summary of Forced Degradation Results for this compound (Example)
| Stress Condition | Duration | Assay (% Remaining) | Major Degradant 1 (% Area) | Major Degradant 2 (% Area) | Total Impurities (% Area) | Mass Balance (%) |
| 0.1 M HCl | 24 hours at 60°C | 85.2 | 8.1 | 4.5 | 14.8 | 100.0 |
| 0.1 M NaOH | 8 hours at 40°C | 79.8 | 12.3 | 5.7 | 20.2 | 100.0 |
| 3% H₂O₂ | 24 hours at RT | 95.1 | 2.5 | Not Detected | 4.9 | 100.0 |
| Heat | 7 days at 80°C | 98.7 | 0.8 | Not Detected | 1.3 | 100.0 |
| Photolytic | 1.2 mil lux hrs | 99.2 | 0.5 | Not Detected | 0.8 | 100.0 |
Table 2: Long-Term Stability Data for this compound at 25°C/60%RH (Template)
| Time (Months) | Assay (%) | Appearance | Degradant X (%) | Total Impurities (%) | Water Content (%) |
| 0 | 100.1 | White Powder | <0.05 | 0.15 | 0.2 |
| 3 | 99.8 | White Powder | 0.06 | 0.20 | 0.2 |
| 6 | 99.5 | White Powder | 0.08 | 0.25 | 0.3 |
| 9 | 99.2 | White Powder | 0.10 | 0.30 | 0.3 |
| 12 | 98.9 | White Powder | 0.12 | 0.35 | 0.3 |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Decision logic for stability testing based on ICH guidelines.
References
- 1. hplc.eu [hplc.eu]
- 2. pharmasciences.in [pharmasciences.in]
- 3. pharmtech.com [pharmtech.com]
- 4. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 6. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. snscourseware.org [snscourseware.org]
- 9. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 10. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 11. researchgate.net [researchgate.net]
- 12. longdom.org [longdom.org]
Technical Support Center: Large-Scale Synthesis of Sergliflozin Etabonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Sergliflozin Etabonate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Q1: Low yield or incomplete reaction during the O-glycosylation step.
Possible Causes:
-
Insufficient activation of the glycosyl donor: The leaving group on the anomeric carbon of the glucose donor may not be sufficiently activated.
-
Steric hindrance: The phenolic acceptor's hydroxyl group may be sterically hindered, impeding the approach of the glycosyl donor.
-
Moisture in the reaction: Water can compete with the phenolic acceptor, leading to hydrolysis of the glycosyl donor.
-
Inappropriate solvent or temperature: The reaction conditions may not be optimal for the specific glycosyl donor and acceptor pair.[1]
-
Decomposition of reagents: The glycosyl donor or the promoter may be unstable under the reaction conditions.
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure all reagents, especially the glycosyl donor and promoter, are of high purity and anhydrous.
-
Optimize Promoter/Catalyst: If using a Lewis acid promoter, consider screening different acids or optimizing the stoichiometry. For other activation methods, ensure the conditions are optimal.
-
Control for Moisture: Conduct the reaction under strictly anhydrous conditions using dried solvents and glassware, and an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Adjustment: The effect of temperature on glycosylation can be complex. A systematic study of the reaction temperature may be necessary to find the optimal balance between reaction rate and side reactions.[1]
-
Choice of Glycosyl Donor: If feasible, consider alternative glycosyl donors with different leaving groups (e.g., trichloroacetimidates, glycosyl fluorides) that may offer different reactivity profiles.
Q2: Poor stereoselectivity (formation of α-anomer) in the O-glycosylation step.
Possible Causes:
-
Reaction mechanism: The reaction may be proceeding through an SN1-type mechanism, which can lead to a mixture of anomers.
-
Neighboring group participation: The protecting group at the C2 position of the glucose donor plays a crucial role in directing the stereochemistry. A non-participating group can lead to poor selectivity.
-
Reaction temperature: Higher reaction temperatures can favor the formation of the more thermodynamically stable anomer, which may not be the desired β-anomer.
Troubleshooting Steps:
-
Utilize a Participating Protecting Group: Employ a participating group (e.g., acetyl, benzoyl) at the C2 position of the glucose donor to favor the formation of the 1,2-trans-glycoside (β-anomer).
-
Optimize Solvent and Temperature: The choice of solvent can influence the stereochemical outcome. Non-polar solvents often favor SN2-type reactions, which can lead to higher stereoselectivity. Lowering the reaction temperature can also improve selectivity.
-
Promoter Selection: The nature of the promoter can influence the reaction mechanism. Some promoters may favor the formation of a specific anomer.
Q3: Formation of impurities during the synthesis.
Possible Causes:
-
Side reactions: Incomplete reactions or side reactions of starting materials and intermediates can lead to the formation of various impurities. For SGLT2 inhibitors, common impurities can arise from the degradation of the glycosidic bond or reactions involving protecting groups.[2]
-
Over-alkylation or acylation: During the introduction of the etabonate group, over-reaction can lead to di- or tri-substituted products.
-
Residual starting materials or reagents: Incomplete conversion or inefficient purification can leave residual starting materials or reagents in the final product.
Troubleshooting Steps:
-
Impurity Profiling: Utilize analytical techniques such as HPLC and LC-MS to identify and quantify the impurities.[3][4][5]
-
Optimize Reaction Conditions: Adjust reaction parameters such as temperature, reaction time, and stoichiometry of reagents to minimize the formation of specific impurities.
-
Purification Strategy: Develop a robust purification strategy, which may include crystallization, column chromatography, or recrystallization to effectively remove impurities. For large-scale synthesis, a chromatography-free approach is often preferred.[6]
-
Protecting Group Strategy: Re-evaluate the protecting group strategy to ensure stability throughout the synthesis and clean removal in the final step.
Q4: Difficulty in crystallization or obtaining the desired polymorphic form of the final product.
Possible Causes:
-
Presence of impurities: Even small amounts of impurities can inhibit crystallization or lead to the formation of an undesired polymorph.
-
Supersaturation level: The rate of crystallization and the resulting polymorphic form are highly dependent on the level of supersaturation.
-
Solvent system: The choice of solvent or solvent mixture is critical for controlling polymorphism.
-
Temperature and agitation: These parameters influence the nucleation and crystal growth kinetics.[7][8][9][10]
Troubleshooting Steps:
-
Ensure High Purity: The starting material for crystallization must be of high purity. Consider an additional purification step if necessary.
-
Screening of Solvents and Conditions: Conduct a systematic screening of different solvents, temperatures, cooling rates, and agitation speeds to identify the optimal conditions for obtaining the desired polymorph.
-
Seeding: Use seeds of the desired polymorph to control the crystallization process and ensure the formation of the correct crystal form.
-
Characterize Polymorphs: Utilize techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to characterize the different polymorphic forms.[11]
Frequently Asked Questions (FAQs)
Q: What are the most critical process parameters to control during the large-scale synthesis of this compound?
A: Based on the synthesis of analogous SGLT2 inhibitors, the critical process parameters (CPPs) likely include:
-
Temperature: For both the O-glycosylation and deprotection steps, as it affects reaction rate, selectivity, and impurity formation.[12][13]
-
Control of Moisture: Crucial for the O-glycosylation step to prevent hydrolysis of the activated glycosyl donor.
-
Reagent Stoichiometry: Precise control over the amounts of reactants and catalysts is essential for maximizing yield and minimizing side products.
-
pH: Important during work-up and isolation steps to ensure the stability of the product and intermediates.
-
Crystallization Conditions: Solvent composition, temperature profile, and agitation rate are critical for controlling the crystal form and purity of the final API.[7][8][9][10]
Q: What are the expected impurities in the synthesis of this compound?
A: While specific impurity data for this compound is not publicly available, based on its structure and general synthetic routes for gliflozins, potential impurities could include:
-
Anomeric impurities (α-glycoside): Formed during the glycosylation step.
-
Incompletely deprotected intermediates: If protecting groups are not fully removed.
-
Degradation products: Resulting from the hydrolysis of the glycosidic bond or the etabonate group.
-
Process-related impurities: Arising from side reactions of starting materials or reagents, such as byproducts from the formation of the diarylmethane core.[2]
-
Residual solvents: Solvents used in the final crystallization step.
Q: What analytical methods are recommended for in-process control and final product analysis?
A: A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): For monitoring reaction progress, determining purity, and quantifying impurities. Reverse-phase HPLC with UV detection is commonly used for gliflozins.[3][4][5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of unknown impurities and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the final product and key intermediates.
-
X-ray Powder Diffraction (XRPD): To identify and control the polymorphic form of the final API.
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To determine the thermal properties and solvent/water content of the API.
Quantitative Data Summary
Specific quantitative data for the large-scale synthesis of this compound is proprietary and not available in the public domain. The following table provides a general overview of typical yield and purity targets for multi-step pharmaceutical syntheses.
| Step | Typical Yield Range (%) | Typical Purity Target (%) | Key Parameters to Monitor |
| Aglycone Synthesis | 70-90 | >98 | Temperature, reaction time, catalyst loading |
| O-Glycosylation | 60-85 | >95 (diastereomeric ratio) | Anhydrous conditions, temperature, promoter stoichiometry |
| Deprotection | 85-95 | >99 | Reaction completeness, temperature |
| Etabonate Formation | 75-90 | >99 | Stoichiometry, temperature, reaction time |
| Final Crystallization | 80-95 | >99.5 | Solvent ratio, cooling rate, seeding, agitation |
Experimental Protocols
Detailed experimental protocols for the large-scale synthesis of this compound are proprietary. The following is a generalized, representative protocol for a key O-glycosylation step based on common methodologies for similar compounds.
Representative Protocol for O-Glycosylation of a Phenolic Aglycone
-
Preparation: Under an inert atmosphere (N2 or Ar), a solution of the phenolic aglycone (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile, or a mixture thereof) is prepared in a clean, dry reactor.
-
Addition of Glycosyl Donor: The protected glycosyl donor (e.g., a glycosyl trichloroacetimidate or glycosyl bromide, 1.1-1.5 eq) is added to the reactor.
-
Cooling: The reaction mixture is cooled to the desired temperature (typically between -20 °C and 0 °C).
-
Promoter Addition: A solution of the promoter (e.g., a Lewis acid such as boron trifluoride etherate or trimethylsilyl trifluoromethanesulfonate, 0.1-1.2 eq) in the anhydrous solvent is added dropwise over a period of 30-60 minutes, maintaining the internal temperature.
-
Reaction Monitoring: The reaction is monitored by a suitable analytical technique (e.g., HPLC or TLC) until the consumption of the limiting reagent is complete (typically 1-4 hours).
-
Quenching: The reaction is quenched by the addition of a suitable reagent (e.g., a saturated solution of sodium bicarbonate or a tertiary amine).
-
Work-up: The mixture is allowed to warm to room temperature, and the organic layer is washed sequentially with water and brine.
-
Isolation: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by a suitable method, such as crystallization or chromatography, to afford the desired O-glycoside.
Visualizations
Caption: High-level workflow for the synthesis and quality control of this compound.
Caption: Decision-making flowchart for troubleshooting low yield in the O-glycosylation step.
References
- 1. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Experimental Design Approach to Quantitative Expression for Quality Control of a Multicomponent Antidiabetic Formulation by the HILIC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajprd.com [ajprd.com]
- 5. jneonatalsurg.com [jneonatalsurg.com]
- 6. researchgate.net [researchgate.net]
- 7. omicsonline.org [omicsonline.org]
- 8. researchgate.net [researchgate.net]
- 9. Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. The Continuous and Reversible Transformation of the Polymorphs of an MGAT2 Inhibitor (S-309309) from the Anhydrate to the Hydrate in Response to Relative Humidity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. amplelogic.com [amplelogic.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Side Effects of SGLT2 Inhibitors in Animal Research Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the side effects of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors in animal research models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
I. Dehydration and Volume Depletion
A common side effect of SGLT2 inhibitors is osmotic diuresis, leading to dehydration and volume depletion. This can confound experimental results and impact animal welfare.
Frequently Asked Questions (FAQs)
Q1: Why do SGLT2 inhibitors cause dehydration in animal models?
A1: SGLT2 inhibitors block the reabsorption of glucose in the kidneys, leading to increased glucose excretion in the urine (glucosuria). This excess glucose in the renal tubules creates an osmotic gradient, drawing more water into the urine and causing osmotic diuresis. This increased urine output can lead to dehydration and a reduction in body fluid volume if fluid intake is not sufficiently increased to compensate. In some rodent models, SGLT2 inhibitors have been shown to induce a sustained diuretic and natriuretic effect.[1][2]
Q2: What are the common signs of dehydration in rodents?
A2: Common signs of dehydration in rodents include reduced skin turgor (skin tenting when gently pinched), sunken eyes, lethargy, decreased urine output (dry bedding), and weight loss of more than 10% over a short period.[3] Dehydrated animals may also reduce their food intake.[3]
Q3: How can I monitor the hydration status of my animals?
A3: Regular monitoring is crucial. This can include daily body weight measurements, visual assessment for the signs mentioned above, and monitoring water consumption. For more precise measurements, urine specific gravity can be assessed. A significant increase in urine specific gravity can indicate dehydration.[3]
Troubleshooting Guide
Q: My mice on an SGLT2 inhibitor are showing signs of dehydration despite having free access to water. What should I do?
A: While free access to water is standard, some animals may not adequately increase their intake to compensate for the diuretic effect. Here are some steps to take:
-
Quantify Water Intake: Measure daily water consumption to confirm if it has increased since the initiation of SGLT2 inhibitor treatment.
-
Provide Supplemental Hydration: If natural water intake is insufficient, provide supplemental hydration. This can be in the form of a hydrogel pack in the cage or through subcutaneous fluid administration.
-
Adjust Dosing: If dehydration persists and is severe, consider if the dose of the SGLT2 inhibitor can be adjusted in your experimental design.
Detailed Experimental Protocol: Subcutaneous Fluid Administration for Mild to Moderate Dehydration in Mice
This protocol describes how to provide supplemental hydration to a mouse exhibiting signs of mild to moderate (5-10%) dehydration.
Materials:
-
Sterile isotonic saline (0.9% NaCl) or Lactated Ringer's solution (LRS), warmed to body temperature (37°C).
-
Sterile syringes (1-3 mL).
-
Sterile needles (25-27 gauge).
-
Alcohol swabs.
-
A clean work surface.
Procedure:
-
Calculate Fluid Volume: The volume to be replaced is calculated as: Body weight (in grams) x % dehydration (as a decimal). For a 25g mouse with 5% dehydration, the volume is 25g x 0.05 = 1.25 mL.
-
Prepare the Injection: Warm the sterile fluid to body temperature. Draw the calculated volume into a sterile syringe using a sterile needle.
-
Restrain the Animal: Gently but firmly restrain the mouse, for example, by scruffing the skin over the neck and shoulders.
-
Administer the Fluid:
-
Wipe the injection site with an alcohol swab and allow it to dry.
-
Lift the skin over the back to create a "tent."
-
Insert the needle at the base of the tent, parallel to the spine.
-
Gently aspirate to ensure the needle is not in a blood vessel (you should see negative pressure).
-
Slowly inject the fluid. You will see a small lump form under the skin, which will be absorbed.
-
-
Post-injection Monitoring: Return the mouse to its cage and monitor for any signs of distress. The fluid should be absorbed within a few hours.
Quantitative Data Summary: Effects of SGLT2 Inhibition on Fluid Balance in Rodents
| Parameter | Animal Model | SGLT2 Inhibitor | Dosage | Observation | Reference |
| Urine Volume | Nondiabetic Sprague-Dawley rats | Ipragliflozin | 0.01% in diet for 8 weeks | Increased urine volume and fluid intake. | [1] |
| Fluid Balance | Nondiabetic Sprague-Dawley rats | Ipragliflozin + Pair Feeding/Drinking | 100 mg/kg diet for 7 days | Induced a negative fluid balance and decreased body fluid volume. | [4] |
| Water Intake | C57Bl/6 mice | Empagliflozin | Supplemented in diet for 10 weeks | Significantly increased water intake. | [5] |
Experimental Workflow: Managing Dehydration
Caption: Workflow for monitoring and managing dehydration in animal models treated with SGLT2 inhibitors.
II. Genitourinary Tract Infections
The glucosuria induced by SGLT2 inhibitors can create a favorable environment for the growth of microorganisms in the urinary tract, potentially increasing the risk of infections.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind SGLT2 inhibitor-associated genitourinary infections?
A1: The increased glucose in the urine (glucosuria) provides a rich nutrient source for bacteria and fungi, which can promote their growth and colonization in the urinary tract.[6][7][8][9] This is particularly relevant for female animals due to their shorter urethra.
Q2: Are certain animal models more susceptible to these infections?
A2: Yes, female mice are generally more susceptible to urinary tract infections than males.[10] Studies have shown that in female mice treated with SGLT2 inhibitors, there can be an increased number of colony-forming units (CFUs) of Candida albicans in the kidneys.[8][9]
Q3: How can I prevent urinary tract infections in my animal models?
A3: Maintaining excellent animal husbandry and hygiene is paramount. This includes regular cage changes, ensuring a clean water supply, and minimizing stress on the animals. For studies involving female mice, it's crucial to be vigilant for any signs of infection.
Troubleshooting Guide
Q: I am observing an increased incidence of UTIs in my female mice treated with an SGLT2 inhibitor. What steps can I take to mitigate this?
A: An increased incidence of UTIs can be a significant confounding factor. Consider the following actions:
-
Confirm the Diagnosis: If you suspect a UTI, you can collect a urine sample for culture to identify the causative organism.
-
Enhance Hygiene Protocols: Increase the frequency of cage changes and ensure the cage environment is kept as clean and dry as possible.
-
Consider Prophylactic Measures: While not standard, for long-term studies where UTIs are a persistent problem, you could consult with a veterinarian about the possibility of prophylactic measures, although this would need to be carefully considered for its potential impact on your experimental outcomes.
Detailed Experimental Protocol: Proactive Hygiene and Monitoring for UTI Prevention in Female Mice
This protocol outlines enhanced hygiene and monitoring practices to minimize the risk of UTIs in female mice during SGLT2 inhibitor studies.
Materials:
-
Clean caging with fresh bedding.
-
Sterile water bottles and fresh water.
-
Personal protective equipment (gloves, lab coat).
-
Urine collection apparatus (e.g., metabolic cages or gentle bladder palpation).
-
Urine test strips (optional, for monitoring glucosuria and leukocytes).
Procedure:
-
Acclimation Period: Before starting the experiment, ensure mice are properly acclimated to their housing to minimize stress.
-
Baseline Health Check: Perform a health check before administering the first dose of the SGLT2 inhibitor.
-
Enhanced Husbandry:
-
Change cages at least twice a week, or more frequently if bedding becomes wet.
-
Ensure fresh, sterile water is always available. Clean water bottles and sipper tubes thoroughly at each change.
-
-
Daily Monitoring:
-
Visually inspect each animal daily for signs of illness, such as lethargy, ruffled fur, or a hunched posture.
-
Pay close attention to the perineal area for any signs of inflammation or discharge.
-
-
Urine Monitoring (Optional but Recommended):
-
Periodically (e.g., weekly), collect urine samples.
-
You can use urine test strips to monitor for the presence of leukocytes, which can be an indicator of inflammation.
-
-
Record Keeping: Meticulously record all observations, including any signs of illness and the results of any urine tests.
Quantitative Data Summary: SGLT2 Inhibitors and Urinary Tract Infections in Animal Models
| SGLT2 Inhibitor | Animal Model | Dosage | Observation | Reference |
| Dapagliflozin | Female Mice | 10 mg/kg for 3 or 7 days | Increased number of C. albicans CFU in the kidney. | [8][9] |
| Canagliflozin | Female Mice | 10 mg/kg for 3 days | Significantly increased C. albicans CFU in the kidney. | [8][9] |
| Tofogliflozin | Female Mice | 10 mg/kg for 3 days | Did not significantly increase C. albicans CFU in the kidney. | [8][9] |
| Dapagliflozin | Female non-diabetic C57BL/6J and C3H/HeOuJ mice | 1 mg/kg or 10 mg/kg for 7 days | Did not consistently influence UPEC susceptibility. | [11][12][13] |
Signaling Pathway: Glucosuria and Increased UTI Risk
Caption: Mechanism of increased urinary tract infection risk with SGLT2 inhibitors.
III. Euglycemic Diabetic Ketoacidosis (eDKA)
A serious but less common side effect, eDKA is characterized by ketoacidosis without the significant hyperglycemia typically seen in diabetic ketoacidosis.
Frequently Asked Questions (FAQs)
Q1: How do SGLT2 inhibitors contribute to eDKA in animal models?
A1: The mechanism is multifactorial. SGLT2 inhibitors lower blood glucose, which can lead to a decrease in insulin secretion and a relative increase in glucagon. This hormonal shift promotes lipolysis (the breakdown of fat) and ketogenesis (the production of ketones) in the liver.[13][14] Dehydration, another side effect, can exacerbate this by increasing counter-regulatory hormones that also promote ketogenesis.[5][11][15]
Q2: What are the precipitating factors for eDKA in animal studies?
A2: In animal models, eDKA is often precipitated by conditions that create a metabolic stress, such as dehydration, reduced carbohydrate intake, or insulinopenia (a lack of insulin).[5][11][15] For example, studies in rats have shown that the combination of insulinopenia and dehydration is a key trigger for euglycemic ketoacidosis in the presence of an SGLT2 inhibitor.[5]
Q3: How can I monitor for eDKA in my animals?
A3: Monitoring for eDKA requires looking beyond blood glucose levels. Key parameters to monitor include:
-
Blood Ketones: Direct measurement of beta-hydroxybutyrate (BHB) in the blood is the most accurate method.
-
Blood pH and Bicarbonate: To assess for metabolic acidosis.
-
Clinical Signs: Look for signs such as lethargy, rapid breathing, and a fruity odor on the breath.
Troubleshooting Guide
Q: An animal in my study has normal blood glucose but appears unwell and has high blood ketones. Could this be eDKA?
A: Yes, this is a classic presentation of euglycemic DKA. It is a medical emergency for the animal and requires immediate attention.
-
Confirm the Diagnosis: Measure blood ketones, blood gas (for pH and bicarbonate), and electrolytes.
-
Discontinue SGLT2 Inhibitor: Immediately stop the administration of the SGLT2 inhibitor.
-
Provide Supportive Care: This will likely involve fluid therapy to correct dehydration and electrolyte imbalances, and potentially insulin administration to suppress ketogenesis, under veterinary guidance.
Detailed Experimental Protocol: Dietary Management to Mitigate eDKA Risk in Diabetic Mice
This protocol provides guidance on dietary management to reduce the risk of eDKA in diabetic mouse models treated with SGLT2 inhibitors.
Materials:
-
Standard rodent chow.
-
A diet with a consistent and adequate carbohydrate content.
-
Food intake monitoring equipment (e.g., metabolic cages or manual measurement).
Procedure:
-
Diet Selection: Choose a diet with a known and consistent carbohydrate content. Avoid very low-carbohydrate or ketogenic diets, as these can increase the risk of ketosis.
-
Consistent Feeding Schedule: Maintain a consistent feeding schedule to avoid prolonged periods of fasting.
-
Monitor Food Intake:
-
Measure daily food intake, especially during the initial phase of SGLT2 inhibitor treatment.
-
If an animal's food intake decreases significantly, this is a red flag for potential metabolic complications.
-
-
Ensure Adequate Carbohydrate Intake:
-
For studies where caloric restriction is part of the design, ensure that the diet still provides a sufficient amount of carbohydrates to prevent excessive ketogenesis. A minimum of 100g of carbohydrates daily has been suggested as a preventative measure in humans, and a proportional amount should be considered for animal models.[14]
-
-
Educate Animal Care Staff: Ensure that all personnel involved in the study are aware of the importance of consistent feeding and monitoring for any changes in eating behavior.
Quantitative Data Summary: Incidence of Diabetic Ketoacidosis with SGLT2 Inhibitors
| SGLT2 Inhibitor | Patient/Animal Model | Comparator | Incidence Rate (per 1000 patient-years) | Reference |
| SGLT2 inhibitors (class) | Type 2 Diabetes Patients | Non-SGLT2i AHAs | 1.69 | [8][16] |
| Non-SGLT2i AHAs | Type 2 Diabetes Patients | SGLT2 inhibitors | 1.83 | [8][16] |
| SGLT2 inhibitors (class) | Type 2 Diabetes Patients with prior insulin use | Non-SGLT2i AHAs | 4.77 | [8] |
| Dapagliflozin | Type 1 Diabetes Patients | Placebo | Increased risk (dose-dependent) | [17] |
Signaling Pathway: SGLT2 Inhibitor-Induced Euglycemic Diabetic Ketoacidosis
Caption: Pathophysiological pathway of euglycemic diabetic ketoacidosis induced by SGLT2 inhibitors.
IV. Bone Fracture Risk
Some studies have raised concerns about a potential increased risk of bone fractures with certain SGLT2 inhibitors, although the evidence is not entirely consistent across all agents and studies.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism for the increased bone fracture risk with some SGLT2 inhibitors?
A1: The exact mechanism is not fully understood, but several hypotheses exist. One theory is that SGLT2 inhibitors may affect mineral metabolism, potentially leading to changes in serum levels of phosphate, parathyroid hormone (PTH), and vitamin D, which could in turn impact bone health.[6][12][18] Weight loss associated with SGLT2 inhibitor use may also contribute to changes in bone mineral density.[7][18]
Q2: Is the risk of bone fracture a class effect of all SGLT2 inhibitors?
A2: The evidence is mixed. Some clinical trials with canagliflozin showed an increased risk of fractures, while studies with other SGLT2 inhibitors like empagliflozin and dapagliflozin have not consistently shown this effect.[19] This suggests the effect may not be uniform across the entire class of drugs.
Q3: How can I assess bone health in my animal models?
A3: Several methods can be used to assess bone health in rodents, including:
-
Dual-energy X-ray absorptiometry (DXA): To measure bone mineral density (BMD).
-
Micro-computed tomography (µCT): To analyze bone microarchitecture.
-
Biomechanical testing: To measure bone strength.
-
Serum biomarkers: To assess bone turnover (e.g., P1NP for formation and CTX-1 for resorption).
Troubleshooting Guide
Q: I am planning a long-term study with an SGLT2 inhibitor and am concerned about the potential effects on bone. What should I do?
A: For long-term studies, it is prudent to include bone health as a safety endpoint.
-
Establish a Baseline: Measure baseline bone parameters (e.g., BMD) before starting treatment.
-
Incorporate Bone Health Assessments: Include assessments of bone density, microarchitecture, and/or strength at various time points throughout your study.
-
Monitor Mineral Homeostasis: Periodically measure serum levels of calcium, phosphate, PTH, and vitamin D.
-
Consider a Control Group: A well-matched control group is essential to differentiate the effects of the SGLT2 inhibitor from other experimental variables.
Detailed Experimental Protocol: Assessment of Bone Mineral Density in Rats using DXA
This protocol provides a general outline for assessing bone mineral density (BMD) in rats using dual-energy X-ray absorptiometry (DXA).
Materials:
-
DXA scanner calibrated for small animals.
-
Anesthesia (e.g., isoflurane).
-
Animal positioning aids.
Procedure:
-
Animal Preparation: Anesthetize the rat according to your institution's approved protocol.
-
Positioning: Place the anesthetized rat on the scanning bed in a consistent and reproducible position (e.g., dorsal recumbency). Use positioning aids to ensure the limbs and spine are straight.
-
Scanning:
-
Perform a whole-body scan or scans of specific regions of interest (e.g., femur, lumbar spine).
-
Follow the manufacturer's instructions for the specific DXA scanner you are using.
-
-
Data Analysis:
-
Use the scanner's software to analyze the images and calculate BMD (in g/cm²).
-
Define consistent regions of interest for all animals to ensure comparability of the data.
-
-
Repeat Measurements: To track changes over time, repeat the DXA scans at predetermined intervals throughout the study, ensuring consistent positioning at each time point.
Quantitative Data Summary: Effects of SGLT2 Inhibitors on Bone Health in Animal and Clinical Studies
| SGLT2 Inhibitor | Model/Population | Observation | Reference |
| Canagliflozin | Aged UM-HET3 mice | Long-term treatment compromised bone morphology and mineral composition. | [20] |
| Canagliflozin | Patients with Type 2 Diabetes | Decreased total hip BMD over 104 weeks. | [2][21] |
| Canagliflozin | Patients with Type 2 Diabetes | Increased risk of bone fracture in the CANVAS trial. | [1][22] |
| Dapagliflozin, Empagliflozin | Patients with Type 2 Diabetes | Did not appear to affect the incidence of fracture. | [19] |
Signaling Pathway: Potential Mechanisms of SGLT2 Inhibitor Effects on Bone Metabolism
Caption: Potential signaling pathways involved in the effects of SGLT2 inhibitors on bone metabolism.
References
- 1. The effects of canagliflozin, a sodium glucose co-transporter 2 inhibitor, on mineral metabolism and bone in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. Duration of DKA and Insulin Use in People with and Without SGLT2 Inhibitor Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Empagliflozin protects mice against diet-induced obesity, insulin resistance and hepatic steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. freimann.nd.edu [freimann.nd.edu]
- 7. research.fsu.edu [research.fsu.edu]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Effect of SGLT2 inhibitors in a murine model of urinary tract infection with Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hyperglucosuria Induced by Dapagliflozin Augments Bacterial Colonization in the Murine Urinary Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 12. Analysing the influence of dapagliflozin on urinary tract infection vulnerability and kidney injury in mice infected with uropathogenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. droracle.ai [droracle.ai]
- 15. researchgate.net [researchgate.net]
- 16. Incidence of diabetic ketoacidosis among patients with type 2 diabetes mellitus treated with SGLT2 inhibitors and other antihyperglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dickyricky.com [dickyricky.com]
- 18. ouv.vt.edu [ouv.vt.edu]
- 19. mdpi.com [mdpi.com]
- 20. Long-term effects of canagliflozin treatment on the skeleton of aged UM-HET3 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Bone effects of canagliflozin, a sodium glucose co-transporter 2 inhibitor, in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Selectivity Profiles of Sergliflozin and Canagliflozin for SGLT1 and SGLT2
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity profiles of two sodium-glucose cotransporter (SGLT) inhibitors, sergliflozin and canagliflozin. The following sections detail their inhibitory potency against SGLT1 and SGLT2, the experimental methods used to determine these activities, and the distinct signaling pathways implicated in their mechanisms of action.
Quantitative Selectivity Profile
The inhibitory activities of sergliflozin (in its active form, sergliflozin-A) and canagliflozin against human SGLT1 and SGLT2 are summarized below. The data is presented as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), which are key indicators of a drug's potency. A lower value indicates a higher potency. The selectivity ratio is calculated to illustrate the preference of each compound for SGLT2 over SGLT1.
| Compound | Target | IC50 (nM) | Ki (nM) | SGLT2/SGLT1 Selectivity Ratio (based on Ki) |
| Sergliflozin-A | hSGLT1 | - | 1800[1] | ~295-fold |
| hSGLT2 | - | 6.1[1] | ||
| Canagliflozin | hSGLT1 | 663 ± 180[2] | 770.5[3] | ~193-fold |
| hSGLT2 | 4.2 ± 1.5[2] | 4.0[3] |
Table 1: Comparative inhibitory activity of sergliflozin-A and canagliflozin against human SGLT1 and SGLT2. A higher selectivity ratio indicates a greater selectivity for SGLT2.
Experimental Protocols
The determination of the inhibitory activity of compounds like sergliflozin and canagliflozin on SGLT1 and SGLT2 is typically conducted through in vitro cellular assays. Below is a detailed methodology representative of the key experiments cited.
In Vitro SGLT Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) of a test compound against human SGLT1 and SGLT2.
Materials:
-
Cell Lines: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing either human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2).[4]
-
Radiolabeled Substrate: 14C-labeled α-methyl-D-glucopyranoside (14C-AMG), a non-metabolizable glucose analog.[4]
-
Test Compounds: Sergliflozin-A and canagliflozin dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Sodium-containing buffer (e.g., Hanks' Balanced Salt Solution) and sodium-free buffer (sodium replaced with choline or N-methyl-D-glucamine) to differentiate SGLT-mediated transport from passive diffusion.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Cell Culture: The stable hSGLT1 and hSGLT2 expressing cell lines are cultured in appropriate media and conditions until they reach a suitable confluency for the assay.
-
Assay Preparation: Cells are seeded into multi-well plates and allowed to attach overnight.
-
Inhibitor Incubation: On the day of the assay, the culture medium is removed, and the cells are washed with a sodium-containing buffer. The cells are then pre-incubated with varying concentrations of the test compound (sergliflozin-A or canagliflozin) for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
Substrate Uptake: Following pre-incubation, a solution containing 14C-AMG is added to each well, and the uptake is allowed to proceed for a specific time (e.g., 1-2 hours).
-
Termination of Uptake: The uptake of 14C-AMG is stopped by rapidly washing the cells with ice-cold sodium-free buffer.
-
Cell Lysis and Measurement: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The radioactivity counts are normalized to the protein concentration in each well. The percentage of inhibition at each compound concentration is calculated relative to the control (no inhibitor). The IC50 values are then determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). The Ki values can be calculated from the IC50 values using the Cheng-Prusoff equation, which also takes into account the concentration and Michaelis-Menten constant (Km) of the substrate.
Signaling Pathways
The inhibition of SGLT1 and SGLT2 impacts distinct physiological processes and downstream signaling pathways. While both transporters are involved in glucose transport, their primary locations and functions differ, leading to different therapeutic effects and potential side effects upon inhibition.
SGLT2 Inhibition: Primarily expressed in the proximal tubules of the kidneys, SGLT2 is responsible for the majority of glucose reabsorption from the glomerular filtrate.[5] Inhibition of SGLT2 leads to increased urinary glucose excretion, thereby lowering blood glucose levels in an insulin-independent manner. This mechanism has been shown to activate AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1), which are key regulators of cellular energy homeostasis.[6][7] The activation of these pathways can lead to a reduction in inflammatory responses, oxidative stress, and may contribute to the cardiovascular and renal protective effects observed with SGLT2 inhibitors.[6][8][9][10]
SGLT1 Inhibition: SGLT1 is predominantly found in the small intestine, where it plays a crucial role in the absorption of dietary glucose and galactose.[5] It is also present to a lesser extent in the kidneys and the heart. Inhibition of intestinal SGLT1 delays glucose absorption, which can be beneficial for postprandial glucose control. In cardiomyocytes, SGLT1 inhibition has been shown to reduce apoptosis and fibrosis through the modulation of stress-activated protein kinase pathways, such as JNK and p38 MAPK.[11][12][13] It can also attenuate oxidative stress by blocking the activation of NADPH oxidase 2 (NOX2).[11][12] Furthermore, SGLT1 inhibition may influence inflammatory responses by suppressing the NF-κB and NLRP3 inflammasome pathways.[11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of Sodium Glucose Cotransporter 2 Inhibitors With Low SGLT2/SGLT1 Selectivity on Circulating Glucagon-Like Peptide 1 Levels in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological evaluation of HM41322, a novel SGLT1/2 dual inhibitor, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]
- 6. Frontiers | Characterization of the SGLT2 Interaction Network and Its Regulation by SGLT2 Inhibitors: A Bioinformatic Analysis [frontiersin.org]
- 7. A review regarding the article 'Targeting inflammatory signaling pathways with SGLT2 inhibitors: Insights into cardiovascular health and cardiac cell improvement' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wirelesslifesciences.org [wirelesslifesciences.org]
- 9. researchgate.net [researchgate.net]
- 10. Targeting inflammatory signaling pathways with SGLT2 inhibitors: Insights into cardiovascular health and cardiac cell improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. SGLT1: A Potential Drug Target for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | SGLT1 Inhibition Attenuates Apoptosis in Diabetic Cardiomyopathy via the JNK and p38 Pathway [frontiersin.org]
Validating Antihyperglycemic Effects of Sergliflozin Etabonate in db/db Mice: A Comparative Guide
This guide provides a comparative analysis of the antihyperglycemic effects of Sergliflozin Etabonate and other Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors in the db/db mouse model of type 2 diabetes. The content is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of experimental data and detailed protocols to facilitate further research and validation. While direct experimental data on this compound in db/db mice is limited in publicly available literature, this guide draws comparisons with closely related and well-studied SGLT2 inhibitors to provide a predictive framework for its potential efficacy.
Mechanism of Action: SGLT2 Inhibition
This compound is a prodrug that is metabolized to its active form, sergliflozin. Sergliflozin is a selective inhibitor of SGLT2, a protein primarily located in the proximal renal tubules responsible for the reabsorption of approximately 90% of filtered glucose from the urine back into the bloodstream. By inhibiting SGLT2, sergliflozin promotes the excretion of excess glucose in the urine, thereby lowering blood glucose levels in an insulin-independent manner. This mechanism of action is shared by other drugs in the SGLT2 inhibitor class, such as dapagliflozin, canagliflozin, empagliflozin, and ipragliflozin.
Figure 1: Mechanism of SGLT2 Inhibition by this compound.
Comparative Efficacy of SGLT2 Inhibitors in db/db Mice
The db/db mouse is a widely used model of genetic obesity, insulin resistance, and type 2 diabetes. The following tables summarize the reported antihyperglycemic effects of various SGLT2 inhibitors in this model. While specific data for this compound is pending, the data for Remogliflozin Etabonate, a structurally similar compound, and other SGLT2 inhibitors provide a strong indication of the expected outcomes.
Table 1: Effects of SGLT2 Inhibitors on Blood Glucose and HbA1c in db/db Mice
| Compound | Dose | Treatment Duration | Change in Blood Glucose | Change in HbA1c | Reference |
| Remogliflozin Etabonate | Not Specified | Chronic | Reduced fasting plasma glucose | Reduced | [1][2] |
| Dapagliflozin | 1.0 mg/kg/day | 8 weeks | Significantly ameliorated hyperglycemia | Not Reported | [3] |
| Dapagliflozin | 1.0 mg/kg/day | 8, 12, 16 weeks | Dramatic and consistent decrease | Not Reported | [4] |
| Empagliflozin | 10 mg/kg/day | 8 weeks | Improved 2-hour fasting glucose | Improved | [5] |
| Empagliflozin | Not Specified | 10 weeks | Sustained decrease | Not Reported | [6] |
| Ipragliflozin | 10 mg/kg | 5 weeks | Reduced | Reduced | [7] |
| Canagliflozin | Not Specified | 8 weeks | Significantly decreased body weight | Not Reported |
Table 2: Effects of SGLT2 Inhibitors on Body Weight and other Metabolic Parameters in db/db Mice
| Compound | Dose | Treatment Duration | Change in Body Weight | Other Notable Effects | Reference |
| Remogliflozin Etabonate | Not Specified | Chronic | Not Specified | Ameliorated glucosuria | [1] |
| Dapagliflozin | 1.0 mg/kg/day | 8 weeks | Not Specified | Prevented decrease in β-cell mass | [3] |
| Dapagliflozin | 1.0 mg/kg/day | 18, 22 weeks | Restored weight loss at late stage | Not Reported | [4] |
| Empagliflozin | 10 mg/kg/day | 8 weeks | Not Specified | Increased glucose disposal rates | [5] |
| Ipragliflozin | 10 mg/kg | 5 weeks | Not Specified | Reduced plasma non-esterified fatty acids and triglycerides | [7] |
| Canagliflozin | Not Specified | 8 weeks | Significantly decreased | Augmented cold-induced thermogenesis |
Experimental Protocols
To validate the antihyperglycemic effects of this compound, standardized experimental protocols are essential. Below are detailed methodologies for key in vivo assays in db/db mice.
Experimental Workflow
Figure 2: Experimental workflow for evaluating antihyperglycemic agents.
Oral Glucose Tolerance Test (OGTT)
Objective: To assess the ability of mice to clear a glucose load from the bloodstream.
Protocol:
-
Fasting: Fast mice for 6-8 hours prior to the test, with free access to water.[8]
-
Baseline Blood Sample: Obtain a baseline blood sample (time 0) from the tail vein. Measure blood glucose using a glucometer.
-
Glucose Administration: Administer a 2 g/kg body weight glucose solution (20% w/v in sterile saline) via oral gavage.[9]
-
Blood Sampling: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration.[9]
-
Glucose Measurement: Measure blood glucose levels for each time point.
-
Data Analysis: Plot blood glucose concentration against time and calculate the area under the curve (AUC) for each group.
Insulin Tolerance Test (ITT)
Objective: To evaluate insulin sensitivity by measuring the response to an exogenous insulin injection.
Protocol:
-
Fasting: Fast mice for 4-6 hours with free access to water.[10]
-
Baseline Blood Sample: Collect a baseline blood sample (time 0) from the tail vein and measure blood glucose.
-
Insulin Injection: Administer human insulin (0.75 U/kg body weight) via intraperitoneal (IP) injection.[11] The optimal insulin dose may need to be determined empirically for db/db mice to avoid hypoglycemia.[12]
-
Blood Sampling: Collect blood from the tail vein at 15, 30, and 60 minutes after insulin injection.[11]
-
Glucose Measurement: Measure blood glucose levels at each time point.
-
Data Analysis: Plot the percentage decrease in blood glucose from baseline over time.
Measurement of Glycated Hemoglobin (HbA1c)
Objective: To determine the average blood glucose control over a period of weeks.
Protocol:
-
Blood Collection: Collect whole blood (approximately 50-100 µL) from the tail vein or via cardiac puncture at the end of the study into EDTA-coated tubes.
-
HbA1c Assay: Use a commercially available mouse HbA1c assay kit (e.g., ELISA or enzymatic methods) and follow the manufacturer's instructions.[13][14] These kits typically involve lysing the red blood cells and then quantifying the percentage of glycated hemoglobin.[13]
-
Data Analysis: Compare the mean HbA1c levels between the treatment and control groups. A positive correlation between blood glucose and HbA1c levels is expected.[15][16]
Conclusion
Based on its mechanism of action as a selective SGLT2 inhibitor and the extensive data from comparative compounds, this compound is anticipated to exert significant antihyperglycemic effects in the db/db mouse model. These effects are expected to include a reduction in blood glucose and HbA1c levels, and potentially beneficial effects on body weight and other metabolic parameters. The experimental protocols provided in this guide offer a robust framework for the systematic validation of these effects. Further preclinical studies are warranted to definitively characterize the efficacy and safety profile of this compound in this model of type 2 diabetes.
References
- 1. Remogliflozin etabonate, in a novel category of selective low-affinity sodium glucose cotransporter (SGLT2) inhibitors, exhibits antidiabetic efficacy in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of dapagliflozin and/or insulin glargine on beta cell mass and hepatic steatosis in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sodium glucose co-transporter 2 (SGLT2) inhibition via dapagliflozin improves diabetic kidney disease (DKD) over time associatied with increasing effect on the gut microbiota in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The SGLT2 inhibitor empagliflozin improves insulin sensitivity in db/db mice both as monotherapy and in combination with linagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glycemic control with empagliflozin, a novel selective SGLT2 inhibitor, ameliorates cardiovascular injury and cognitive dysfunction in obese and type 2 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protective Effect of Ipragliflozin on Pancreatic Islet Cells in Obese Type 2 Diabetic db/db Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mmpc.org [mmpc.org]
- 10. Insulin Tolerance Test in Mouse [protocols.io]
- 11. Insulin tolerance test and random fed insulin test protocol [whitelabs.org]
- 12. mmpc.org [mmpc.org]
- 13. biotnt.com [biotnt.com]
- 14. mybiosource.com [mybiosource.com]
- 15. The usefulness of HbA1c measurement in diabetic mouse models using various devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Sergliflozin's Selectivity Profile: A Comparative Analysis of SGLT1 Cross-Reactivity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of sergliflozin's cross-reactivity with the SGLT1 transporter against other SGLT2 inhibitors, supported by experimental data and detailed methodologies.
Sergliflozin, a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), has been evaluated for its potential in managing type 2 diabetes. A critical aspect of its pharmacological profile is its selectivity for SGLT2 over the closely related SGLT1 transporter. Inhibition of SGLT1, which is predominantly expressed in the small intestine, can lead to gastrointestinal side effects. Therefore, a high degree of selectivity for SGLT2 is a desirable characteristic for this class of drugs.
Comparative Inhibitory Potency
The active form of sergliflozin, sergliflozin-A, has demonstrated high potency and selectivity for human SGLT2 over SGLT1 in in vitro studies.[1] The inhibitory activity, represented by the inhibition constant (Ki), indicates the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value signifies greater potency.
For comparison, the table below summarizes the inhibitory potency (IC50 or Ki values) of sergliflozin-A and other notable SGLT2 inhibitors against both SGLT1 and SGLT2. The selectivity ratio (SGLT1/SGLT2) is a key indicator of the drug's specificity for SGLT2.
| Compound | SGLT1 IC50/Ki (nM) | SGLT2 IC50/Ki (nM) | Selectivity Ratio (SGLT1/SGLT2) |
| Sergliflozin-A | 3500 | 8.8 | ~398 |
| Canagliflozin | 663 ± 180 | 4.2 ± 1.5 | ~158 |
| Dapagliflozin | 1390 | 1.1 | ~1264 |
| Empagliflozin | 8300 | 3.1 | >2500 |
| Ertugliflozin | 1960 | 0.877 | >2000 |
| Sotagliflozin | 36 | 1.8 | 20 |
| Phlorizin | 140 | 11 | ~13 |
Data compiled from multiple sources. Note that IC50 and Ki values can vary between different experimental setups.
As the data indicates, sergliflozin-A exhibits a high degree of selectivity for SGLT2, with a selectivity ratio of approximately 398. This is comparable to or exceeds the selectivity of some other SGLT2 inhibitors, such as canagliflozin, while being less selective than others like dapagliflozin and empagliflozin. Sotagliflozin is included as an example of a dual SGLT1/SGLT2 inhibitor with a much lower selectivity ratio. Phlorizin is a non-selective SGLT inhibitor.
Experimental Protocols
The assessment of SGLT inhibitor selectivity typically involves in vitro assays using cell lines that stably express the human SGLT1 and SGLT2 transporters. A common methodology is outlined below.
Cell-Based Glucose Uptake Assay
This assay measures the ability of a compound to inhibit the uptake of a labeled glucose analog into cells expressing either SGLT1 or SGLT2.
1. Cell Culture and Transfection:
-
Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells are commonly used.
-
These cells are stably transfected with plasmids containing the cDNA for human SGLT1 or human SGLT2. This ensures consistent and high-level expression of the target transporters.
2. Assay Procedure:
-
The transfected cells are seeded into multi-well plates and cultured to form a confluent monolayer.
-
On the day of the assay, the cells are washed with a sodium-containing buffer to ensure the sodium-dependent function of the SGLT transporters.
-
The cells are then incubated with varying concentrations of the test compound (e.g., sergliflozin-A) for a defined period.
-
A labeled glucose analog, such as 14C-alpha-methylglucopyranoside ([14C]AMG) or a fluorescent glucose derivative, is added to the wells. This analog is a substrate for both SGLT1 and SGLT2.
-
After an incubation period, the uptake of the labeled glucose analog is stopped by washing the cells with a cold, sodium-free buffer.
-
The cells are then lysed, and the amount of radioactivity or fluorescence inside the cells is measured using a scintillation counter or a fluorescence plate reader, respectively.
3. Data Analysis:
-
The percentage of inhibition of glucose uptake is calculated for each concentration of the test compound.
-
The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of glucose uptake, is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
The selectivity ratio is calculated by dividing the IC50 for SGLT1 by the IC50 for SGLT2.
Below is a graphical representation of the experimental workflow for assessing SGLT transporter selectivity.
Caption: Workflow for determining SGLT inhibitor selectivity.
Signaling Pathway Context
SGLT1 and SGLT2 are symporters that couple the transport of sodium down its electrochemical gradient to the transport of glucose against its concentration gradient. This process is fundamental to glucose reabsorption in the kidneys (primarily SGLT2) and glucose absorption in the intestine (primarily SGLT1). The signaling pathway itself is the direct transport of these molecules across the cell membrane.
Caption: SGLT-mediated transport and inhibition by sergliflozin.
Conclusion
The available in vitro data indicates that sergliflozin is a potent and highly selective inhibitor of the SGLT2 transporter, with a selectivity of approximately 398-fold over the SGLT1 transporter. This high degree of selectivity is a favorable characteristic, suggesting a lower potential for SGLT1-mediated side effects. The comparative data presented in this guide provides a valuable resource for researchers in the field of diabetes drug discovery and development, allowing for an informed assessment of sergliflozin's cross-reactivity profile in relation to other SGLT2 inhibitors.
References
Efficacy comparison between Sergliflozin Etabonate and voglibose in diabetic rats
For researchers and drug development professionals, understanding the comparative efficacy of novel anti-diabetic agents is paramount. This guide provides an objective comparison of Sergliflozin Etabonate, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, and voglibose, an α-glucosidase inhibitor, based on their performance in preclinical diabetic rat models. The following sections detail their mechanisms of action, present key experimental data in a comparative format, and outline the methodologies employed in these critical studies.
Mechanisms of Action: Two Distinct Approaches to Glycemic Control
This compound and voglibose employ fundamentally different strategies to lower blood glucose levels.
This compound: As a selective SGLT2 inhibitor, this compound acts on the kidneys.[1] SGLT2 is the primary transporter responsible for the reabsorption of glucose from the glomerular filtrate back into the bloodstream.[1][2] By inhibiting SGLT2, this compound blocks this reabsorption, leading to increased urinary glucose excretion and a subsequent reduction in plasma glucose levels.[1][2] This mechanism is independent of insulin secretion.[1][2]
Voglibose: In contrast, voglibose targets the gastrointestinal tract. It is an α-glucosidase inhibitor that competitively and reversibly inhibits enzymes such as sucrase and maltase in the small intestine. This inhibition delays the digestion and absorption of carbohydrates, thereby blunting the sharp rise in postprandial blood glucose.[3]
At a Glance: Efficacy Comparison
| Parameter | This compound | Voglibose | Key Findings from Preclinical Studies |
| Primary Mechanism | SGLT2 Inhibition (Renal) | α-Glucosidase Inhibition (Intestinal) | This compound promotes urinary glucose excretion[2], while voglibose delays carbohydrate absorption.[3] |
| Effect on Postprandial Hyperglycemia | Effective | Effective | Both agents have been shown to improve postprandial hyperglycemia. A direct comparative study indicated that this compound improved postprandial hyperglycemia in neonatal streptozotocin-induced diabetic rats.[2] |
| Effect on Fasting Blood Glucose | Effective | Modest Effect | Chronic treatment with this compound reduced fasting plasma glucose in Zucker fatty rats.[2] Voglibose's primary effect is on post-meal glucose spikes, with a less pronounced impact on fasting levels. |
| Effect on Glycated Hemoglobin (HbA1c) | Effective | Effective | Chronic administration of this compound led to a reduction in HbA1c levels in Zucker fatty rats.[2] Long-term voglibose treatment has also been shown to lower HbA1c in diabetic rat models.[4] |
| Insulin Dependence | Insulin-Independent | Insulin-Independent | The glucose-lowering effect of this compound is independent of insulin secretion.[1][2] Voglibose's action is also not reliant on insulin secretion. |
| Effect on Body Weight | No significant change or potential for slight reduction | Generally Neutral | Studies on this compound in diabetic rats showed no significant effect on body weight.[2] Voglibose is also considered to be weight-neutral. |
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound and voglibose on key diabetic parameters in rat models.
Table 1: Effect on Postprandial Plasma Glucose in Diabetic Rats
| Treatment | Animal Model | Dose | Route | Post-Sucrose Load Plasma Glucose (mg/dL) - Change from Control | Reference |
| This compound | Neonatal STZ-induced diabetic rats | Not specified in abstract | Oral | Improved postprandial hyperglycemia | [2] |
| Voglibose | Normal Wistar rats | 0.3 mg/kg | Oral | Significantly suppressed the increase in plasma glucose after sucrose loading | [5][6] |
Note: Direct comparative quantitative data for postprandial glucose from the same study was not available in the public domain. The data presented is from separate studies.
Table 2: Chronic Effects on Fasting Blood Glucose and HbA1c in Diabetic Rats
| Treatment | Animal Model | Duration | Dose | Fasting Blood Glucose (mg/dL) | Glycated Hemoglobin (HbA1c) (%) | Reference |
| This compound | Zucker fatty rats | Chronic | Not specified in abstract | Reduced | Reduced | [2] |
| Voglibose | Goto-Kakizaki (GK) rats | 6 months | 10 ppm in diet | Not specified | Not specified, but improved glucose tolerance | [4] |
Note: The specific numerical values for the chronic effects of both drugs from a head-to-head comparative study were not detailed in the available literature. The table reflects the reported outcomes.
Experimental Protocols
A comprehensive understanding of the experimental design is crucial for interpreting the efficacy data.
Induction of Diabetes in Rat Models
Streptozotocin (STZ)-Induced Diabetes: This is a common method to induce both Type 1 and Type 2 diabetes in rats.[7]
-
For Type 1 Diabetes Model: A single high dose of STZ (e.g., 60-65 mg/kg body weight) is administered intraperitoneally (i.p.) or intravenously (i.v.).[7] STZ is toxic to the insulin-producing beta cells of the pancreas, leading to their destruction and a state of insulin deficiency.[7]
-
For Type 2 Diabetes Model: A combination of a high-fat diet for several weeks to induce insulin resistance, followed by a lower dose of STZ (e.g., 30-40 mg/kg, i.p.) is often used.[7] This model more closely mimics the pathophysiology of human Type 2 diabetes.
Zucker Diabetic Fatty (ZDF) Rat Model: This is a genetic model of obesity, insulin resistance, and Type 2 diabetes.[8] These rats have a mutation in the leptin receptor gene, leading to hyperphagia and subsequent metabolic abnormalities.[8]
Oral Sucrose/Glucose Tolerance Test (OSTT/OGTT)
This test is used to evaluate the effect of the compounds on postprandial glucose excursions.
-
Fasting: Rats are typically fasted overnight (e.g., 12-16 hours) with free access to water.
-
Baseline Blood Sample: A blood sample is collected from the tail vein to determine the fasting glucose level.
-
Drug Administration: The test compound (this compound or voglibose) or vehicle is administered orally at a predetermined time before the sugar challenge.
-
Sugar Challenge: A solution of sucrose or glucose (e.g., 2 g/kg body weight) is administered orally.
-
Serial Blood Sampling: Blood samples are collected at various time points after the sugar load (e.g., 30, 60, 90, and 120 minutes) to measure plasma glucose concentrations.
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to assess the overall glycemic response.
Visualizing the Science: Diagrams
Signaling Pathway and Mechanism of Action
Caption: Mechanisms of this compound and Voglibose.
Experimental Workflow: Efficacy Testing in Diabetic Rats
Caption: Workflow for comparing anti-diabetic drug efficacy.
References
- 1. Sergliflozin, a novel selective inhibitor of low-affinity sodium glucose cotransporter (SGLT2), validates the critical role of SGLT2 in renal glucose reabsorption and modulates plasma glucose level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a selective SGLT2 inhibitor, improves glycemic control in streptozotocin-induced diabetic rats and Zucker fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Voglibose: An Alpha Glucosidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-term therapeutic effects of voglibose, a potent intestinal alpha-glucosidase inhibitor, in spontaneous diabetic GK rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gubra.dk [gubra.dk]
Development of SGLT2 Inhibitor Sergliflozin Etabonate Halted After Phase II Trials
The development of Sergliflozin Etabonate (codenamed GW869682X), an investigational sodium-glucose cotransporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes, was discontinued by GlaxoSmithKline after the completion of Phase II clinical trials.[1][2] While the precise and detailed reasons for this decision have not been publicly disclosed in comprehensive clinical trial publications or company press releases, the cessation at this stage of development typically suggests that the compound did not meet the required efficacy or safety endpoints to justify progression into larger, more expensive Phase III studies.
SGLT2 inhibitors are a class of oral anti-diabetic medications that lower blood glucose by inhibiting the reabsorption of glucose in the kidneys, leading to its excretion in the urine.[1] This mechanism of action is independent of insulin, offering a novel approach to glycemic control.
Comparative Landscape of SGLT2 Inhibitors
At the time of this compound's development, several other SGLT2 inhibitors were progressing through clinical trials and have since become established treatments for type 2 diabetes. These include Canagliflozin, Dapagliflozin, and Empagliflozin. A comparative analysis of these agents, based on available clinical trial data, can provide context for the competitive landscape and the high bar for new entrants that this compound would have faced.
Efficacy and Safety of Marketed SGLT2 Inhibitors
The following tables summarize key efficacy and safety data from pivotal clinical trials of approved SGLT2 inhibitors. It is important to note that direct head-to-head comparative trial data for all agents is limited, and cross-trial comparisons should be interpreted with caution due to differences in study populations, designs, and durations.
Table 1: Comparative Efficacy of Selected SGLT2 Inhibitors (as monotherapy or add-on to metformin)
| Drug | Trial | Duration (weeks) | Change in HbA1c (%) vs. Placebo | Change in Body Weight (kg) vs. Placebo | Change in Systolic Blood Pressure (mmHg) vs. Placebo |
| Canagliflozin | CANTATA-M | 26 | -0.77 (100mg), -1.03 (300mg) | -2.2 (100mg), -3.0 (300mg) | -3.7 (100mg), -5.2 (300mg) |
| Dapagliflozin | Ferrannini et al., 2010 | 24 | -0.58 (5mg), -0.67 (10mg) | -2.2 (5mg), -3.2 (10mg) | -2.3 (5mg), -3.6 (10mg) |
| Empagliflozin | EMPA-REG MONO | 24 | -0.74 (10mg), -0.85 (25mg) | -2.26 (10mg), -2.48 (25mg) | -2.9 (10mg), -3.7 (25mg) |
Data compiled from publicly available clinical trial results.
Table 2: Common Adverse Events Associated with SGLT2 Inhibitors
| Adverse Event | General Incidence in SGLT2i Class |
| Genital Mycotic Infections | More common than placebo, particularly in females. |
| Urinary Tract Infections (UTIs) | Reported with increased frequency in some studies. |
| Volume Depletion-related Events (e.g., hypotension, dizziness) | A known class effect due to osmotic diuresis. |
| Increased LDL-C | Observed with some SGLT2 inhibitors. |
| Diabetic Ketoacidosis (DKA) | A rare but serious side effect, can occur with near-normal blood glucose levels (euglycemic DKA). |
The discontinuation of SGLT2 inhibitors in clinical practice is often due to adverse effects such as frequent urination, genital infections, and volume depletion.[3][4] It is plausible that the safety profile of this compound observed in Phase II trials may have raised concerns, contributing to the decision to halt its development.
Experimental Protocols for SGLT2 Inhibitor Clinical Trials
The clinical development of SGLT2 inhibitors generally follows a standardized pathway to assess their efficacy and safety. Below is a generalized outline of the methodologies employed in Phase II and III trials for this class of drugs.
Phase II Clinical Trial Protocol (General Outline)
-
Objective: To evaluate the dose-response relationship, efficacy, and safety of the SGLT2 inhibitor in patients with type 2 diabetes.
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group study.
-
Participant Population: Patients with type 2 diabetes inadequately controlled on diet and exercise or a stable dose of metformin. Key inclusion criteria often include a specific range for HbA1c (e.g., 7.0% to 10.0%).
-
Intervention: Multiple doses of the investigational SGLT2 inhibitor, placebo, and sometimes an active comparator.
-
Primary Endpoint: Change from baseline in HbA1c at a specified time point (e.g., 12 or 24 weeks).
-
Secondary Endpoints:
-
Change from baseline in fasting plasma glucose.
-
Change from baseline in body weight.
-
Change from baseline in blood pressure.
-
Proportion of patients achieving a target HbA1c (e.g., <7.0%).
-
Safety and tolerability assessments, including adverse event monitoring and laboratory tests.
-
Phase III Clinical Trial Protocol (General Outline)
-
Objective: To confirm the efficacy and safety of the selected dose(s) of the SGLT2 inhibitor in a larger patient population and to assess its long-term safety, including cardiovascular outcomes.
-
Study Design: Randomized, double-blind, placebo- and/or active-controlled, multicenter studies. Cardiovascular outcome trials (CVOTs) are a key component of Phase III development for new diabetes drugs.
-
Participant Population: A broader population of patients with type 2 diabetes, including those with varying degrees of renal function and cardiovascular risk.
-
Intervention: The selected dose(s) of the investigational SGLT2 inhibitor versus placebo or an active comparator, added to standard of care.
-
Primary Endpoints:
-
In glycemic control trials: Change from baseline in HbA1c.
-
In CVOTs: Time to first occurrence of major adverse cardiovascular events (MACE), typically a composite of cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke.
-
-
Secondary Endpoints: A wide range of secondary endpoints are typically assessed, including changes in glycemic parameters, body weight, blood pressure, lipid profiles, and renal outcomes. Safety is rigorously monitored over a longer duration.
Visualizing the SGLT2 Inhibition Pathway and Drug Development Logic
To better understand the mechanism of action and the decision-making process in drug development, the following diagrams are provided.
References
A Comparative Guide to the Phase I Clinical Trial Data of Sergliflozin Etabonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Phase I clinical trial data for Sergliflozin Etabonate, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, with other drugs in its class. The information is intended to offer an objective overview of its performance, supported by available experimental data, to aid in research and drug development efforts.
Introduction to this compound and SGLT2 Inhibition
This compound is a prodrug that is rapidly and extensively converted in the body to its active form, sergliflozin.[1] Sergliflozin is a selective inhibitor of the sodium-dependent glucose cotransporter 2 (SGLT2), a protein responsible for the majority of glucose reabsorption in the kidneys.[1] By inhibiting SGLT2, sergliflozin promotes the excretion of glucose in the urine, thereby lowering blood glucose levels. This mechanism of action is independent of insulin secretion, offering a novel approach to glycemic control in individuals with type 2 diabetes.
Comparative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound and other selected SGLT2 inhibitors from Phase I single-dose studies conducted in healthy volunteers.
Table 1: Single-Dose Pharmacokinetics of SGLT2 Inhibitors in Healthy Volunteers
| Parameter | This compound (Sergliflozin) | Canagliflozin | Dapagliflozin | Empagliflozin |
| Dose | 5 - 500 mg[1] | 100 mg / 300 mg | 5 mg / 10 mg | 10 mg / 25 mg[2] |
| Tmax (median, hours) | 0.5 - 0.75[1] | ~1.0[3] | ≤1.5 | 1.5 - 2.1[2] |
| Cmax (ng/mL) | Dose-dependent | 1178 / 4113[3] | - | Dose-proportional increase[2] |
| AUC0-∞ (ng·h/mL) | Linear kinetics[1] | 10,521 / 33,583[3] | - | Dose-proportional increase[2] |
| Half-life (t½, hours) | ~0.5 - 1.0[1] | 16.0 / 16.2[3] | 10 - 12 | up to 13.1[2] |
Comparative Pharmacodynamic Data
The primary pharmacodynamic effect of SGLT2 inhibitors is the induction of urinary glucose excretion (UGE).
Table 2: Single-Dose 24-hour Urinary Glucose Excretion in Healthy Volunteers
| Drug | Dose | Mean 24-hour UGE (grams) |
| This compound | Dose-related increase observed[1][4] | Data not specified in grams |
| Canagliflozin | 100 mg | 33.8[3] |
| 300 mg | 42.9[3] | |
| Dapagliflozin | 5 mg | 28.1 (at steady state) |
| 10 mg | 41.1 (at steady state) | |
| Empagliflozin | 10 mg | ~74[2] |
| 25 mg | ~90[2] |
Experimental Protocols
Pharmacokinetic Analysis: Plasma Concentration of SGLT2 Inhibitors
Objective: To quantify the concentration of the SGLT2 inhibitor and its metabolites in human plasma over time.
Methodology: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the standard method.
-
Sample Preparation:
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[5][6]
-
Quantification is performed using Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each SGLT2 inhibitor.[5][6]
-
Pharmacodynamic Analysis: Urinary Glucose Excretion
Objective: To measure the amount of glucose excreted in the urine following the administration of an SGLT2 inhibitor.
Methodology: A quantitative enzymatic glucose oxidase procedure is commonly employed.
-
Urine Collection:
-
24-hour urine samples are collected from subjects at baseline and after drug administration.
-
-
Sample Preparation:
-
Urine samples may require treatment with a mixed-bed resin to remove substances that can interfere with the enzymatic assay.[7]
-
-
Enzymatic Assay:
-
The assay is based on the oxidation of glucose by the enzyme glucose oxidase, which produces hydrogen peroxide.[8]
-
The hydrogen peroxide, in the presence of peroxidase, reacts with a chromogenic substrate to produce a colored product.
-
The intensity of the color is proportional to the glucose concentration and is measured spectrophotometrically.
-
Visualizations
References
- 1. Canagliflozin, a novel inhibitor of sodium glucose co-transporter 2, dose dependently reduces calculated renal threshold for glucose excretion and increases urinary glucose excretion in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Pharmacokinetics, Pharmacodynamics, and Safety of Single-Dose Canagliflozin in Healthy Chinese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Single-dose pharmacokinetics and pharmacodynamics of this compound, a novel inhibitor of glucose reabsorption, in healthy volunteers and patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new HPLC-MS/MS method for the simultaneous quantification of SGLT2 inhibitors and metformin in plasma and its application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. academic.oup.com [academic.oup.com]
A Comparative Review of O-glucoside vs. C-glucoside SGLT2 Inhibitors
A comprehensive analysis for researchers and drug development professionals on the key differences in stability, efficacy, and pharmacokinetics between O- and C-glucoside Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, supported by experimental data and methodologies.
The advent of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors has revolutionized the management of type 2 diabetes mellitus, offering glycemic control alongside cardiovascular and renal benefits.[1][2] These inhibitors function by blocking the reabsorption of glucose in the proximal tubules of the kidneys, leading to increased urinary glucose excretion.[1][3] Structurally, SGLT2 inhibitors are classified into two primary categories: O-glucosides and C-glucosides. This distinction, based on the nature of the glycosidic bond, profoundly influences their pharmacokinetic profiles and clinical utility. While O-glucosides, such as the naturally occurring phlorizin, were the first to be identified, their inherent instability led to the development of the more robust C-glucoside analogues that dominate the current market.[4][5][6] This guide provides a detailed comparative review of these two classes of SGLT2 inhibitors, focusing on their chemical properties, preclinical and clinical performance, and the experimental methodologies used for their evaluation.
Key Differences: Stability and Pharmacokinetics
The fundamental difference between O- and C-glucoside SGLT2 inhibitors lies in the linkage between the glucose moiety and the aglycone portion of the molecule. O-glucosides possess a conventional glycosidic bond (C-O-C), which is susceptible to hydrolysis by intestinal β-glucosidases.[4][7] This enzymatic cleavage results in poor oral bioavailability and a short half-life, which has been a significant hurdle in their clinical development.[5] For instance, early O-glucoside candidates like sergliflozin and remogliflozin have notably shorter half-lives compared to their C-glucoside counterparts.[8][9]
In contrast, C-glucosides feature a carbon-carbon bond between the glucose and aglycone moieties. This C-C bond is resistant to enzymatic cleavage by β-glucosidases, leading to significantly improved metabolic stability and oral bioavailability.[4][6] This enhanced stability translates to longer plasma half-lives, allowing for once-daily dosing regimens for most approved C-glucoside SGLT2 inhibitors like dapagliflozin, canagliflozin, and empagliflozin.[10]
Comparative Performance Data
The following tables summarize the available quantitative data comparing the performance of O-glucoside and C-glucoside SGLT2 inhibitors.
| Inhibitor Class | Compound | Half-life (t½) in humans | Dosing Frequency | Key Feature |
| O-glucoside | Sergliflozin | 1 - 1.5 hours[8][9] | More frequent dosing required | Susceptible to hydrolysis by β-glucosidases[4][5] |
| O-glucoside | Remogliflozin | 2 - 4 hours[8][9] | Twice daily[10] | Prodrug of remogliflozin[11] |
| C-glucoside | Dapagliflozin | ~12.9 hours[12][13] | Once daily | Resistant to β-glucosidase hydrolysis[4] |
| C-glucoside | Canagliflozin | Not specified in provided results | Not specified in provided results | Resistant to β-glucosidase hydrolysis |
| C-glucoside | Empagliflozin | Not specified in provided results | Not specified in provided results | High selectivity for SGLT2 over SGLT1[4] |
| C-glucoside | Ertugliflozin | ~16 hours[8][9] | Once daily | High selectivity for SGLT2 over SGLT1[4] |
Table 1: Comparison of Pharmacokinetic Properties. This table highlights the significant difference in half-life and dosing frequency between O- and C-glucoside SGLT2 inhibitors.
| Comparison | O-glucoside (Remogliflozin 100 mg) | C-glucoside (Canagliflozin 300 mg) | Study Design | Key Findings |
| HbA1c Reduction | 1.96% reduction from baseline at 12 weeks[14][15] | 1.67% reduction from baseline at 12 weeks[14][15] | 12-week real-world observational trial in 120 uncontrolled T2DM subjects[14][15] | Comparable efficacy in HbA1c reduction (p=0.023, non-significant inter-group difference)[14][15] |
| Fasting Plasma Glucose (FPG) Reduction | 47.98% reduction[14][15] | 41.23% reduction[14][15] | 12-week real-world observational trial[14][15] | Significant reduction in both groups[14][15] |
| Postprandial Plasma Glucose (PPPG) Reduction | 49.81% reduction[14][15] | 42.89% reduction[14][15] | 12-week real-world observational trial[14][15] | Significant reduction in both groups[14][15] |
| Weight Loss | -1.38 kg[14][15] | -0.88 kg[14][15] | 12-week real-world observational trial[14][15] | Statistically significant more weight loss with remogliflozin (p<0.001)[14][15] |
Table 2: Head-to-Head Clinical Comparison of Remogliflozin (O-glucoside) and Canagliflozin (C-glucoside). This table presents data from a comparative study, demonstrating comparable glycemic control with potential advantages in weight management for the O-glucoside in this specific trial.
| Inhibitor | Class | SGLT2 IC50 (nM) | SGLT1 IC50 (nM) | Selectivity (SGLT1/SGLT2) |
| Dapagliflozin | C-glucoside | 1.1[4] | 1390[4] | ~1200-fold[4] |
| Canagliflozin | C-glucoside | 4.4[1] | 684[1] | ~260-fold[4] |
| Empagliflozin | C-glucoside | 3.1[1] | 8300[1] | ~2700-fold[4] |
| Ertugliflozin | C-glucoside | 0.877[4] | 1960[4] | >2000-fold[4] |
| Remogliflozin | O-glucoside | Not specified | Not specified | Not specified |
| Sergliflozin | O-glucoside | Not specified | Not specified | Not specified |
Table 3: In Vitro Potency and Selectivity of SGLT2 Inhibitors. This table showcases the high potency and selectivity of various C-glucoside inhibitors for SGLT2 over SGLT1. Data for O-glucosides from direct comparative in vitro studies is less readily available in the searched literature.
Signaling Pathways and Mechanism of Action
The primary mechanism of action for all SGLT2 inhibitors is the competitive inhibition of the SGLT2 transporter in the S1 and S2 segments of the renal proximal tubule. This inhibition prevents the reabsorption of filtered glucose, leading to glycosuria and a reduction in blood glucose levels.
References
- 1. Frontiers | Safety profile of sodium glucose co-transporter 2 (SGLT2) inhibitors: A brief summary [frontiersin.org]
- 2. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural selectivity of human SGLT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. β-Glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparative pharmacokinetics of three SGLT-2 inhibitors sergliflozin, remogliflozin and ertugliflozin: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and Safety of Remogliflozin Etabonate, a New Sodium Glucose Co-Transporter-2 Inhibitor, in Patients with Type 2 Diabetes Mellitus: A 24-Week, Randomized, Double-Blind, Active-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How does Remogliflozin etabonatecompare with other treatments for type 2 diabetes? [synapse.patsnap.com]
- 11. Clinical pharmacokinetics and pharmacodynamics of dapagliflozin, a selective inhibitor of sodium-glucose co-transporter type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. magistralbr.caldic.com [magistralbr.caldic.com]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacological evaluation of HM41322, a novel SGLT1/2 dual inhibitor, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Steps: Proper Disposal of Sergliflozin Etabonate
For researchers, scientists, and drug development professionals, the responsible management of investigational drugs extends beyond the laboratory to their proper disposal. Sergliflozin Etabonate, an investigational anti-diabetic compound, requires meticulous handling throughout its lifecycle, including its final disposition. Adherence to established disposal protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
Core Disposal Principles for Investigational Drugs
The disposal of investigational drugs like this compound is governed by a framework of federal and state regulations, including the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[1][2][3] As this compound did not proceed past Phase II clinical trials, a manufacturer-specific Safety Data Sheet (SDS) with explicit disposal instructions may not be readily available.[4] In such cases, a conservative approach, treating the compound as potentially hazardous, is warranted.
The primary directive for any investigational product is to consult the study sponsor's instructions.[5] Sponsors typically provide clear guidance on whether to return unused drugs or dispose of them on-site.
Step-by-Step Disposal Protocol
In the absence of a specific SDS for this compound, the following procedural steps, derived from general best practices for investigational pharmaceutical waste, should be followed:
-
Consult the Sponsor: The first and most critical step is to review the clinical trial agreement and any associated documentation from the sponsor (GlaxoSmithKline) for instructions on the disposition of unused this compound.[5] The sponsor may require the return of all used and unused materials.
-
Hazardous Waste Determination: If on-site disposal is permitted, a hazardous waste determination must be made. This typically involves assessing if the substance exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity as defined by the RCRA.[3] Without a specific SDS, it is prudent to manage this compound as a hazardous pharmaceutical waste to ensure the highest level of safety and compliance.
-
Segregation and Containment:
-
Segregate this compound waste from other laboratory waste streams.
-
Full, partially used, and empty containers (vials, ampules) should be placed in a designated, properly labeled hazardous waste container.[6] These containers are often white, screw-topped, and specifically intended for hazardous pharmaceutical waste.[6]
-
Ensure all patient-identifying information is removed or redacted from containers before disposal.[6]
-
-
Documentation and Accountability:
-
Maintain meticulous records of all disposed of this compound. This documentation should be part of the overall drug accountability records for the clinical trial.[5][7]
-
The record should include the quantity of the drug disposed of, the date, and the method of disposal.[5]
-
If required by the institution or sponsor, a second staff member should witness and cosign the disposal record.[6]
-
-
Final Disposal by a Licensed Vendor:
-
Engage a licensed hazardous waste management vendor for the final disposal of the contained this compound waste.[8]
-
The most common and recommended method for the destruction of pharmaceutical waste is incineration at an EPA-permitted facility.[2][3][6]
-
The vendor will provide a manifest for tracking the waste from your facility to its final destruction, and a certificate of destruction should be obtained and retained with the study records.[8]
-
Important Considerations:
-
Do Not Sewer: Never flush hazardous waste pharmaceuticals down the drain or toilet.[2]
-
Training: All personnel handling this compound waste must be trained on hazardous waste management procedures and emergency protocols.[2]
-
State and Local Regulations: Be aware that state and local regulations for pharmaceutical waste disposal may be more stringent than federal rules.[1]
Quantitative Data Summary
As no specific quantitative data for the disposal of this compound was found in the search results, a table summarizing such data cannot be provided. For investigational compounds, specific disposal parameters (e.g., concentration limits for non-hazardous disposal) would be detailed in the sponsor's protocol or the substance's SDS.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. danielshealth.com [danielshealth.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. spectrummed.com [spectrummed.com]
- 6. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 7. ashp.org [ashp.org]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Personal protective equipment for handling Sergliflozin Etabonate
This guide provides crucial safety and logistical information for the handling and disposal of Sergliflozin Etabonate in a laboratory setting. The following procedures are based on general best practices for handling chemical compounds and specific information available for similar SGLT2 inhibitors, as a detailed Safety Data Sheet (SDS) for this compound is not publicly available due to its status as an investigational drug that did not proceed past Phase II clinical trials.[1] Researchers should always consult with their institution's Environmental Health and Safety (EHS) department for specific guidance.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be utilized to minimize exposure and ensure personal safety.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). |
| Body Protection | A lab coat or other protective clothing to prevent skin contact. |
| Respiratory Protection | A NIOSH-approved respirator is recommended if working with fine powders or in a poorly ventilated area to avoid inhalation of dust. |
Safe Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid direct contact with skin, eyes, and clothing.
-
Prevent the formation of dust when handling the solid form of the compound.
Storage:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Spill and Disposal Procedures
Spill Response: In the event of a spill, follow these steps:
-
Evacuate the immediate area.
-
Ensure proper PPE is worn before attempting to clean the spill.
-
For small spills of solid material, carefully sweep or scoop the material into a suitable container for disposal, avoiding dust generation.
-
For liquid spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth).
-
Ventilate the area and wash the spill site after the material has been collected.
Disposal:
-
Dispose of waste this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Do not allow the chemical to enter drains or waterways.
-
Contact a licensed professional waste disposal service to dispose of this material.
Caption: Workflow for responding to a chemical spill.
Experimental Protocols
While specific experimental protocols for this compound are not widely published, the handling procedures would be similar to those for other SGLT2 inhibitors used in research. A general workflow for preparing a solution for in vitro studies is outlined below.
Caption: General workflow for preparing a stock solution.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
